molecular formula C4H8O2 B1280995 Butanoic-d7 acid CAS No. 73607-83-7

Butanoic-d7 acid

Número de catálogo: B1280995
Número CAS: 73607-83-7
Peso molecular: 95.15 g/mol
Clave InChI: FERIUCNNQQJTOY-NCKGIQLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butyric acid-d7 is intended for use as an internal standard for the quantification of sodium butyrate by GC- or LC-MS. Butyric acid is a short-chain fatty acid. It is produced predominately by bacterial fermentation of dietary fiber in the colon but has also been identified in mammalian milk. Butyric acid is an inhibitor of histone deacetylase (HDAC;  IC50 = 90 µM in a cell-free assay). It induces differentiation, cell cycle arrest at the G0 phase, and apoptosis, as well as inhibits proliferation, in a variety of cancer cells when used at concentrations ranging from 0.6 to 100 mM. Butyric acid decreases the expression of IFN-γ-related signaling genes and metastatic genes in H460 human lung cancer cells when used at a concentration of 2 mM. It reduces tumor growth in a CaSki mouse xenograft model when administered at doses of 200 and 800 mg/kg per day. Butyric acid also reduces increases in colonic TNFa and Il6 expression and decreases colonic goblet cell depletion, tissue damage, muscle thickening, and cellular infiltration in a wild-type, but not Hcar2-/-, mouse model of TNBS-induced colitis.>

Propiedades

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480870
Record name Butyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73607-83-7
Record name Butyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73607-83-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Applications of Butanoic-d7 Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butanoic-d7 acid, a deuterated form of the short-chain fatty acid (SCFA) butyric acid, serves as a critical tool in various research disciplines. Its unique isotopic labeling allows for precise and accurate quantification of its non-labeled counterpart and enables detailed investigation into metabolic pathways. This technical guide provides a comprehensive overview of the primary applications of this compound, complete with experimental methodologies and data presentation.

Core Applications in Research

This compound is predominantly utilized in three key research areas:

  • Internal Standard in Mass Spectrometry: Its most common application is as an internal standard for the quantification of butyric acid and other SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The stable isotope label allows it to be distinguished from the endogenous analyte, thereby correcting for variations in sample extraction and analysis.[1]

  • Metabolic Tracing: this compound can be used as a tracer to study the metabolic fate of butyrate in vivo. By introducing the labeled compound, researchers can track its absorption, distribution, and incorporation into various metabolic pathways, providing insights into cellular metabolism and host-microbiota interactions.

  • Pharmacokinetic Studies: The deuterated form can be used to differentiate between exogenously administered and endogenously produced butyrate, which is crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of butyrate-based therapeutics.

Data Presentation: Properties and Quantitative Parameters

A summary of the key properties of this compound is presented below, along with typical quantitative parameters used in analytical methods.

PropertyValueReference
Chemical Formula C₄HD₇O₂
Molecular Weight 95.15 g/mol
CAS Number 73607-83-7
Isotopic Purity ≥98 atom % D
Typical Concentration as Internal Standard 500 mg/L (in internal standard mix)[1]
Analytical Method Performance (using deuterated standards)Value RangeReference
Linearity (R²) > 0.99[1][2]
Recovery Rates 95–117%[1][2]
Reproducibility (RSD) 1–4.5%[1][2]

Experimental Protocols

Detailed methodologies for the primary applications of this compound are outlined below.

Quantification of Short-Chain Fatty Acids using this compound as an Internal Standard

a) Gas Chromatography-Mass Spectrometry (GC-MS) - Derivatization-Free Method

This protocol is adapted from a reliable, fast, and derivatization-free GC-MS method for the quantification of SCFAs in various biological matrices.[1][2]

Sample Preparation (Feces, Cecum, Liver, Adipose Tissue, Plasma): [1]

  • Weigh 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.

  • Add 293.75 µL of ethanol.

  • Add 6.25 µL of a deuterated internal standard mix containing this compound (final concentration of 500 mg/L for each d-SCFA).[1]

  • Homogenize the sample by vortexing (for plasma) or using a tissue lyser.

  • Centrifuge at 13,000 g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 5 µL of 0.8 M NaOH and evaporate the solvent using a vacuum centrifuge.

  • Re-dissolve the remaining salts in 50 µL of ethanol.

  • Just before analysis, acidify the sample by adding 10 µL of 0.6 M succinic acid.

GC-MS Analysis:

  • GC System: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 5977B GC/MSD or similar.

  • Column: High-polarity polyethylene glycol column (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).

  • Injector Temperature: 200 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Initial temperature of 55 °C held for 1 minute, ramped to 105 °C at 8 °C/min and held for 2 minutes, then ramped to 190 °C at 30 °C/min and held for 1 minute.

  • MS Ion Source Temperature: 250 °C.

  • Detection Mode: Selected Ion Monitoring (SIM).

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This protocol involves the derivatization of SCFAs to enhance their chromatographic retention and detection by LC-MS/MS.

Sample Preparation (Plasma/Serum):

  • Precipitate proteins by adding 150 µL of methanol to 50 µL of plasma, vortex for 1 minute, and centrifuge at 9900 g for 5 minutes.[3]

  • To 100 µL of the supernatant, add 10 µL of an internal standard solution containing this compound.[3]

  • Add 50 µL of 3-nitrophenylhydrazine (3-NPH) solution (50 mM in water:methanol 3:7 v/v) and 50 µL of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (50 mM in water:methanol 3:7 v/v).[3]

  • Add 50 µL of pyridine solution (7% v/v in water:methanol 3:7 v/v).[3]

  • Vortex the mixture for 2 minutes and then centrifuge at 9900 g for 10 minutes.[3]

  • Incubate the mixture for 1 hour at 800 rpm.[3]

  • Add 250 µL of 0.5% aqueous formic acid solution (v/v) and transfer to a vial for analysis.[3]

LC-MS/MS Analysis:

  • LC System: Exion LC system or similar.

  • Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 μm) or similar.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS/MS System: SCIEX Triple Quadrupole or similar.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Metabolic Tracing with this compound

While specific studies detailing the metabolic tracing of this compound are not abundant, the methodology follows the general principles of stable isotope tracing. The protocol outlined below is a conceptual framework based on studies using other labeled substrates like 13C-butyrate.

Experimental Design:

  • Animal Model: C57BL/6 mice or other relevant models.

  • Tracer Administration: Administer this compound via oral gavage.[4][5] The dosage and timing will depend on the specific metabolic pathway and tissue of interest. A common dose for glucose tracing is 2 g/kg body weight.[4]

  • Sample Collection: Collect blood, tissues (e.g., colon, liver, brain), and feces at various time points post-administration (e.g., 15 min, 30 min, 2 hours, 4 hours).[4][6]

  • Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvents (e.g., methanol for polar metabolites).

  • Analytical Measurement: Analyze the extracts using high-resolution mass spectrometry (e.g., GC-MS or LC-MS/MS) to measure the incorporation of deuterium into downstream metabolites.

Data Analysis:

  • Determine the isotopic enrichment in various metabolites to trace the metabolic fate of the administered this compound. This can reveal the contribution of exogenous butyrate to pathways such as the TCA cycle and fatty acid synthesis.

Pharmacokinetic Studies

Pharmacokinetic studies with this compound would aim to determine its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol:

  • Animal Model: Rats are commonly used for pharmacokinetic studies.

  • Drug Administration: Administer this compound intravenously (i.v.) and/or orally (p.o.) at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).

  • Sample Processing: Separate plasma from the blood samples.

  • Quantification: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (as described in section 1b).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F).

Visualization of Workflows and Pathways

Diagram 1: Workflow for SCFA Quantification using this compound as an Internal Standard

SCFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Feces, Plasma, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization (Optional, for LC-MS) Extraction->Derivatization Analysis_Method GC-MS or LC-MS/MS Derivatization->Analysis_Method Data_Acquisition Data Acquisition Analysis_Method->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (vs. Calibration Curve) Ratio_Calculation->Quantification

Caption: Workflow for quantifying short-chain fatty acids using this compound.

Diagram 2: Metabolic Tracing of Butyrate

Butyrate_Metabolism cluster_gut Gut Lumen cluster_colonocyte Colonocyte cluster_circulation Systemic Circulation cluster_liver Liver This compound (Oral) This compound (Oral Administration) ButyrylCoA_d7 Butyryl-CoA-d7 This compound (Oral)->ButyrylCoA_d7 AcetylCoA_d2 Acetyl-CoA-d2 ButyrylCoA_d7->AcetylCoA_d2 Butyrate_d7_plasma Butyrate-d7 (in Plasma) ButyrylCoA_d7->Butyrate_d7_plasma Absorption TCA_d TCA Cycle (labeled intermediates) AcetylCoA_d2->TCA_d Energy Energy (ATP) TCA_d->Energy FA_synthesis_d Fatty Acid Synthesis (labeled fatty acids) Butyrate_d7_plasma->FA_synthesis_d Uptake

Caption: Simplified metabolic pathway for tracing orally administered this compound.

Diagram 3: Logic of Using a Deuterated Internal Standard

Internal_Standard_Logic cluster_process Sample Processing & Analysis cluster_detection Mass Spectrometry Detection Analyte Endogenous Butyric Acid (Unknown Amount) Process Extraction, Derivatization, Injection, Ionization Analyte->Process IS This compound (Known Amount Added) IS->Process Signal_Analyte Signal of Analyte Process->Signal_Analyte Signal_IS Signal of IS Process->Signal_IS Ratio Ratio = Signal_Analyte / Signal_IS Signal_Analyte->Ratio Signal_IS->Ratio Result Accurate Quantification of Endogenous Butyric Acid Ratio->Result Corrects for experimental variation

References

An In-depth Technical Guide to the Chemical Properties and Stability of Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of butanoic-d7 acid (deuterated butyric acid). This compound is the isotopically labeled form of butanoic acid, where seven hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. Understanding its chemical characteristics and stability profile is crucial for its effective application. This document consolidates key physical and chemical data, provides detailed experimental protocols for property determination, and discusses stability and storage considerations.

Chemical and Physical Properties

This compound is a stable isotopologue of butanoic acid.[1] The inclusion of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart.[1] It is primarily utilized in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity and minimal interference with non-deuterated analogs during quantification.[1]

General Properties

A summary of the general chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 2,2,3,3,4,4,4-heptadeuteriobutanoic acid
Synonyms Butyric-d7 acid, Butanoic acid-d7
CAS Number 73607-83-7
Molecular Formula C₄HD₇O₂
Molecular Weight 95.15 g/mol [2][3]
Appearance Colorless, oily liquid[4]
Odor Unpleasant, rancid[5][6]
Physicochemical Data

The key physicochemical properties of this compound are outlined in Table 2. These values are critical for designing experiments and formulating solutions.

PropertyValue
Melting Point -6 to -3 °C[1][7]
Boiling Point 162 °C[1][7]
Density 1.039 g/mL at 25 °C[7]
pKa The pKa of non-deuterated butanoic acid is approximately 4.82. The pKa of this compound is expected to be slightly different due to the kinetic isotope effect, but specific experimental data is not readily available.
Solubility Soluble in water, DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1][8]
Refractive Index n20/D 1.3969 (lit.)[7]

Stability and Storage

Proper handling and storage are paramount to maintain the integrity of this compound.

Stability Profile

This compound is a stable compound with a shelf life of at least two years when stored correctly.[8] However, like other carboxylic acids, it can undergo decomposition under certain conditions. Thermal decomposition of carboxylic acids can proceed through various mechanisms, including decarboxylation, though this often requires high temperatures or the presence of catalysts.

Recommended Storage Conditions

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration at +4°C is recommended.[2] It should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these are incompatible materials.[10]

Handling Precautions

This compound is corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physicochemical properties of carboxylic acids like this compound.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Crush Solid Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly and Observe C->D E Record Melting Range D->E F Melting Point Determination E->F

General workflow for melting point determination.
Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube assembly is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath or a Thiele tube).

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added to the acid solution in small, known increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualization of Stability Factors

The stability of this compound can be influenced by several external factors. The following diagram illustrates these relationships.

Stability_Factors cluster_core This compound Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions Stability Chemical Integrity Temp High Temperature Temp->Stability degrades Light UV Light Light->Stability can degrade Oxidants Strong Oxidizing Agents Oxidants->Stability reacts with Bases Strong Bases Bases->Stability neutralizes Storage Cool, Dry, Dark Storage Storage->Stability maintains Inert Inert Atmosphere Inert->Stability preserves Container Tightly Sealed Container Container->Stability protects

Factors influencing the stability of this compound.

Conclusion

This compound is a crucial analytical tool with well-defined chemical and physical properties. Its stability is robust under recommended storage conditions, making it a reliable standard for a variety of research and development applications. The experimental protocols provided in this guide offer a framework for the verification of its key properties. By understanding and controlling the factors that influence its stability, researchers can ensure the accuracy and reproducibility of their experimental results.

References

Synthesis and Purification of Butanoic-d7 Acid: A Technical Guide for Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butanoic-d7 acid (CD₃CD₂CD₂COOH), a deuterated isotopologue of butanoic acid, serves as an invaluable internal standard in quantitative analytical studies, particularly in mass spectrometry-based methodologies such as GC-MS and LC-MS. Its seven deuterium atoms provide a distinct mass shift (M+7) from its unlabeled counterpart, enabling precise and accurate quantification of butanoic acid in complex biological and chemical matrices. This technical guide provides an in-depth overview of the synthesis, purification, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: acid-catalyzed hydrogen-deuterium (H-D) exchange and malonic ester synthesis using deuterated precursors.

Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This method involves the direct exchange of protons for deuterons on the alkyl chain of butanoic acid using a strong deuterated acid catalyst in the presence of a deuterium source.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine butanoic acid (1.0 equivalent) with deuterium oxide (D₂O, 10-20 equivalents).

  • Catalyst Addition: Carefully add deuterated sulfuric acid (D₂SO₄, 0.1-0.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture to 100-120°C and stir vigorously for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the alkyl chain.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate (Na₂CO₃), until a neutral pH is achieved. The product is then extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

ParameterValue
Starting Material Butanoic Acid
Reagents Deuterium Oxide (D₂O), Deuterated Sulfuric Acid (D₂SO₄)
Typical Yield 70-85%
Isotopic Purity >98 atom % D
Method 2: Malonic Ester Synthesis

This classic synthetic strategy can be adapted to produce this compound by utilizing deuterated starting materials. This method offers precise control over the isotopic labeling pattern.

Experimental Protocol:

  • Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.

  • Alkylation: The enolate is then reacted with a deuterated ethyl halide, such as bromoethane-d5 (CD₃CD₂Br), to yield diethyl (ethyl-d5)malonate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding this compound.

ParameterValue
Starting Materials Diethyl malonate, Bromoethane-d5 (CD₃CD₂Br)
Reagents Sodium Ethoxide (NaOEt), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
Typical Yield 60-75%
Isotopic Purity >99 atom % D

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. The two primary methods for purification are fractional distillation and preparative high-performance liquid chromatography (HPLC).

Method 1: Fractional Distillation

Fractional distillation is an effective technique for separating liquids with close boiling points, making it suitable for purifying this compound from any remaining unlabeled or partially deuterated butanoic acid.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.

  • Distillation: The crude this compound is heated in the distillation flask. The vapor passes through the fractionating column, and the fraction with the boiling point corresponding to this compound (approximately 163-164°C) is collected.

  • Purity Assessment: The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.

ParameterValue
Technique Fractional Distillation
Expected Purity >99% chemical purity
Key Consideration Efficient fractionating column is essential for good separation.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high-resolution separation and is particularly useful for achieving very high purity or for separating this compound from impurities with very similar boiling points.

Experimental Protocol:

  • Column and Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Sample Injection: The crude this compound is dissolved in a suitable solvent and injected onto the column.

  • Fraction Collection: The eluent is monitored by a UV detector (at approximately 210 nm), and the fraction corresponding to the this compound peak is collected.

  • Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified product.

ParameterValue
Technique Preparative HPLC
Stationary Phase Reversed-phase C18
Mobile Phase Water/Acetonitrile or Water/Methanol with acid modifier
Expected Purity >99.5% chemical purity

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, chemical purity, and isotopic purity of the synthesized this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity

¹H NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds. The degree of deuteration can be calculated by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard.

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of the this compound and an internal standard (e.g., maleic acid or 1,4-dioxane) are dissolved in a deuterated solvent (e.g., chloroform-d).

  • NMR Acquisition: A quantitative ¹H NMR spectrum is acquired with appropriate parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals of this compound to the integral of the known protons of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

GC-MS is used to assess both the chemical purity and the isotopic distribution of this compound.

Experimental Protocol:

  • Derivatization (Optional but Recommended): Butanoic acid is often derivatized to a more volatile ester (e.g., methyl or tert-butyldimethylsilyl ester) to improve its chromatographic properties.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a wax or polar-modified column) to separate the components.

  • MS Analysis: The mass spectrometer is operated in full-scan mode to identify the components and in selected ion monitoring (SIM) mode to quantify the relative abundance of the different isotopologues (d0 to d7).

  • Data Analysis: Chemical purity is determined from the relative peak areas in the chromatogram. Isotopic distribution is determined from the relative intensities of the mass ions of the different isotopologues.

Analytical TechniqueParameter MeasuredTypical Specification
¹H NMR Isotopic Purity>98 atom % D
GC-MS Chemical Purity>99%
GC-MS Isotopic DistributionPredominantly d7 isotopologue

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Butanoic Acid Butanoic Acid H-D Exchange H-D Exchange Butanoic Acid->H-D Exchange Crude this compound Crude this compound H-D Exchange->Crude this compound Malonic Ester Synthesis Malonic Ester Synthesis Malonic Ester Synthesis->Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Preparative HPLC Preparative HPLC Crude this compound->Preparative HPLC Diethyl Malonate Diethyl Malonate Diethyl Malonate->Malonic Ester Synthesis Purified this compound Purified this compound Fractional Distillation->Purified this compound Preparative HPLC->Purified this compound qNMR qNMR Purified this compound->qNMR GC-MS GC-MS Purified this compound->GC-MS Final Product Final Product qNMR->Final Product GC-MS->Final Product

Caption: Workflow for Synthesis, Purification, and Analysis of this compound.

HD_Exchange_Pathway Butanoic Acid (C3H7COOH) Butanoic Acid (C3H7COOH) Protonation of Carbonyl Protonation of Carbonyl Butanoic Acid (C3H7COOH)->Protonation of Carbonyl D+ (from D2SO4) Enol Intermediate Enol Intermediate Protonation of Carbonyl->Enol Intermediate -H+ Deuteron Attack Deuteron Attack Enol Intermediate->Deuteron Attack +D+ (from D2O) Deuterated Butanoic Acid (C3D7COOH) Deuterated Butanoic Acid (C3D7COOH) Deuteron Attack->Deuterated Butanoic Acid (C3D7COOH) Repeat

Caption: Simplified mechanism of acid-catalyzed H-D exchange for butanoic acid.

Conclusion

The synthesis and purification of high-quality this compound are critical for its use as a reliable internal standard. Both the acid-catalyzed H-D exchange and malonic ester synthesis routes provide effective means to produce this valuable analytical tool. Careful purification by fractional distillation or preparative HPLC, followed by rigorous analytical characterization using qNMR and GC-MS, ensures the final product meets the high standards of purity and isotopic enrichment required for sensitive and accurate quantitative analyses. This guide provides the necessary framework for researchers to successfully synthesize and qualify this compound for their specific applications.

A Technical Guide to Isotopic Purity Requirements for Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity requirements for Butanoic-d7 acid (CD₃CD₂CD₂COOH), a crucial deuterated analogue of butyric acid. Its primary applications as an internal standard in mass spectrometry-based quantitative analysis and as a metabolic tracer in biological systems demand stringent quality control. High isotopic enrichment and chemical purity are paramount for generating accurate, reproducible, and reliable experimental data.

Core Purity Specifications

The utility of this compound is directly linked to its isotopic and chemical purity. Commercially available research-grade this compound typically adheres to the specifications outlined below. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

ParameterSpecificationRationaleCommon Analytical Method(s)
Isotopic Purity ≥98 atom % DMinimizes isotopic interference from partially labeled or unlabeled molecules, ensuring the signal is distinct from the endogenous analyte.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Chemical Purity ≥98%Ensures that the analytical signal originates from the compound of interest and not from chemical impurities.Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Deuterated Forms ≥98% (d₁-d₇)Confirms that the vast majority of the molecules contain at least one deuterium atom, with the d₇ isotopologue being the most abundant.[1]Mass Spectrometry (MS)

Analytical Methodologies for Purity Verification

The determination of isotopic purity for deuterated compounds like this compound is a multi-step process involving rigorous analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for confirming isotopic enrichment.

Mass spectrometry is a cornerstone technique for assessing isotopic purity. It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear distinction between this compound (M+7) and its less-deuterated or non-deuterated counterparts.[2] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.

Experimental Protocol: GC-MS for Isotopic Purity

Due to the high volatility and polarity of short-chain fatty acids (SCFAs), derivatization is a critical step for robust GC-MS analysis.[1][2] This process enhances thermal stability and improves chromatographic peak shape. The following protocol outlines a typical workflow using pentafluorobenzyl bromide (PFBBr) derivatization.

  • Sample Preparation & Acidification:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile).

    • For biological samples, perform an extraction. Acidify the sample to a pH of 2-3 with hydrochloric acid (HCl) to ensure the carboxylic acid is in its undissociated form.[3]

    • Spike the sample with a known amount of a non-deuterated butyric acid standard for comparative analysis if needed.

  • Derivatization:

    • An in-situ extraction and derivatization can be performed using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) and the derivatizing agent PFBBr.[4]

    • Incubate the reaction mixture (e.g., at 60°C for 30-60 minutes) to form the pentafluorobenzyl ester of butanoic acid.[4]

    • After cooling, add a water-immiscible solvent (e.g., hexane or methyl tert-butyl ether (MTBE)) and vortex to extract the derivatized product.[3][4]

    • Collect the organic layer for analysis.

  • GC-MS Analysis:

    • GC Column: Use a high-polarity column suitable for fatty acid analysis, such as a polyethylene glycol (PEG) type column.[3]

    • Injector: Operate in split mode (e.g., 10:1 split ratio) with a temperature of approximately 285°C.[5]

    • Oven Program: Start at an initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 120°C, hold for 5 minutes, and finally ramp at 30°C/min to 220°C and hold for 3 minutes.[5]

    • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40–300) to initially identify the derivatized product.[5] For quantitative isotopic analysis, switch to Selected Ion Monitoring (SIM) mode.

    • SIM Analysis: Monitor the m/z ions corresponding to the derivatized, deuterated product and the derivatized, non-deuterated analogue. The primary fragment ion for PFB derivatives is often m/z 181, corresponding to the [PFB]⁺ ion.[4]

  • Data Analysis:

    • Calculate the isotopic purity by determining the relative abundance of the ion signals corresponding to the fully deuterated (d₇), partially deuterated (d₁-d₆), and non-deuterated (d₀) forms of butanoic acid.

    • The atom % D is calculated based on the weighted average of the deuterium content across all detected isotopologues.

GCMS_Workflow start This compound Sample prep Sample Prep (Acidification & LLE) start->prep Extract deriv Derivatization (e.g., with PFBBr) prep->deriv React gcms GC-MS Analysis (SIM Mode) deriv->gcms Inject data Data Analysis gcms->data Acquire Spectra end Isotopic Purity (Atom % D) data->end Calculate

GC-MS workflow for isotopic purity analysis.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is highly effective for determining the extent and position of deuteration.

Experimental Protocol: ¹H and ²H NMR for Isotopic Enrichment

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable NMR solvent.

    • For ¹H NMR , use a deuterated solvent (e.g., CDCl₃) to avoid overwhelming solvent signals.[6]

    • For ²H NMR , a non-deuterated solvent (e.g., DMSO or H₂O) can be used, which provides a clean spectrum where only deuterium signals are observed.[7]

    • Add a known amount of an internal standard with a distinct, non-overlapping signal if precise quantification is required.

  • NMR Analysis:

    • ¹H NMR Spectroscopy:

      • Acquire a standard proton NMR spectrum.

      • Deuteration is observed by the significant reduction or complete disappearance of proton signals at the corresponding positions (α, β, and γ carbons).

      • Calculation: The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a reference peak (either from an internal standard or from a non-deuterated part of the molecule, if applicable).[8] The formula is: % Deuteration = (1 - [Integral_residual_H / Integral_reference_H]) * 100

    • ²H (Deuterium) NMR Spectroscopy:

      • This technique is ideal for highly enriched compounds (>98 atom % D).[7]

      • Acquire the spectrum in unlocked mode if using a non-deuterated solvent.[7]

      • The spectrum will show signals at chemical shifts nearly identical to their proton counterparts, corresponding to the deuterons at the α, β, and γ positions.

      • Calculation: Under proper experimental settings (e.g., sufficient relaxation delay), the integrals of the deuterium peaks are quantitative.[7] The relative integrals of the signals confirm the distribution of deuterium across the molecule. The total isotopic enrichment can be determined by comparing the total integral to a calibrated external reference signal (e.g., the ERETIC method).[9][10]

NMR_Logic sample This compound in NMR Solvent h1_nmr ¹H NMR Analysis sample->h1_nmr d2_nmr ²H NMR Analysis sample->d2_nmr h1_obs Observe Residual Proton Signals h1_nmr->h1_obs d2_obs Observe Direct Deuterium Signals d2_nmr->d2_obs h1_calc Calculate %D via Signal Reduction h1_obs->h1_calc d2_calc Calculate %D via Direct Integration d2_obs->d2_calc result Confirm Isotopic Purity & Positional Labeling h1_calc->result d2_calc->result

Logic diagram for NMR-based purity assessment.

Importance in Core Applications

  • Internal Standard for MS: When used as an internal standard, this compound is added to a sample at a known concentration.[11] It co-elutes with the endogenous (unlabeled) butyric acid but is distinguished by its higher mass.[11] High isotopic purity (≥98 atom % D) is critical to prevent the M+0 to M+6 isotopologues from contributing to the signal of the endogenous analyte, which would lead to an underestimation of its concentration.

  • Metabolic Tracing: In metabolic flux analysis, researchers track the incorporation of deuterium from this compound into downstream metabolites.[7] The high initial enrichment ensures that the observed labeled products are unequivocally derived from the tracer, allowing for accurate pathway elucidation and flux quantification.

References

Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrum of Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of butanoic-d7 acid (C₄D₇HO₂), a deuterated isotopologue of butanoic acid. Utilized as an internal standard in mass spectrometry-based quantitative studies, a thorough understanding of its fragmentation behavior is paramount for accurate and reliable results. This document outlines the expected mass spectral data, detailed experimental protocols for its analysis, and a visual representation of its fragmentation pathways.

Core Data Presentation: Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a predictable shift in the mass-to-charge ratio (m/z) of its fragments compared to its non-deuterated counterpart, butanoic acid. The molecular weight of this compound is approximately 95.15 g/mol , a notable increase from the 88.11 g/mol of butanoic acid due to the replacement of seven hydrogen atoms with deuterium.[1] This mass shift is a key feature in its mass spectrum.

Based on the known fragmentation patterns of carboxylic acids, the following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound.

Ion DescriptionStructurePredicted m/zNotes
Molecular Ion [M]•+ [CD₃(CD₂)₂COOH]•+95The parent ion, representing the intact molecule minus one electron. Its intensity may be weak in aliphatic acids.[2][3]
McLafferty Rearrangement [C₂D₄O₂H]•+64A characteristic rearrangement for carboxylic acids with a γ-hydrogen (in this case, deuterium). This fragment is often the base peak.
α-Cleavage (Loss of •CD₂CD₃) [COOH]+45Loss of the deuterated propyl radical results in the formation of the carboxonium ion. This peak is typically prominent in short-chain carboxylic acids.[2][4]
Loss of •OH [CD₃(CD₂)₂CO]+78α-cleavage involving the loss of a hydroxyl radical.
Loss of •COOH [CD₃(CD₂)₂]+50Loss of the carboxyl group as a radical.

Visualizing Fragmentation: The Pathway of this compound

The fragmentation of this compound upon electron ionization follows distinct pathways, primarily driven by the stability of the resulting fragment ions. The McLafferty rearrangement and alpha-cleavage are the most significant of these pathways.

fragmentation_pathway cluster_neutrals M Molecular Ion [CD₃(CD₂)₂COOH]•+ m/z = 95 mclafferty McLafferty Rearrangement [C₂D₄O₂H]•+ m/z = 64 M->mclafferty γ-D transfer alpha_cleavage α-Cleavage [COOH]+ m/z = 45 M->alpha_cleavage Cα-Cβ bond cleavage loss_oh Loss of •OH [CD₃(CD₂)₂CO]+ m/z = 78 M->loss_oh loss_cooh Loss of •COOH [CD₃(CD₂)₂]+ m/z = 50 M->loss_cooh neutral_alkene Loss of C₂D₄ neutral_propyl Loss of •CD₂CD₃ neutral_oh Loss of •OH neutral_cooh Loss of •COOH

Fragmentation pathway of this compound.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound, like other short-chain fatty acids (SCFAs), can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.[1][5][6] This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl derivative.[2]

a) Sample Preparation and Derivatization (Esterification)

This protocol is adapted for the analysis of SCFAs in biological matrices and can be applied to this compound.

  • Extraction: For biological samples like plasma or fecal matter, an initial extraction is necessary. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) followed by liquid-liquid extraction with a solvent like diethyl ether.

  • Derivatization with Isobutyl Chloroformate:

    • To the extracted sample, add a basic solution (e.g., 20 mM NaOH) and an alcohol (e.g., isobutanol).

    • Add a catalyst such as pyridine.

    • Carefully add the derivatizing agent, isobutyl chloroformate, to the solution.

    • Vortex the mixture to ensure complete reaction.

    • The resulting isobutyl ester of this compound is volatile and suitable for GC-MS analysis.[7]

  • Alternative Derivatization (Silylation):

    • In a dry, aprotic solvent, react the extracted sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ester.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., a high-polarity polyethylene glycol (PEG) type column).

  • Injection: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode to obtain a complete mass spectrum or in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring the characteristic ions of derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS offers an alternative that may not require derivatization, although derivatization can enhance sensitivity and chromatographic retention for SCFAs.[8][9]

a) Sample Preparation

  • Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.

  • Supernatant Collection: The supernatant containing the SCFAs is collected for analysis.

  • Derivatization (Optional, for enhanced sensitivity):

    • A common derivatizing agent for LC-MS is 3-nitrophenylhydrazine (3-NPH). The reaction is typically carried out in the presence of a condensing agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a base such as pyridine.[8]

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is ideal for quantification.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized carboxylic acids or positive ion mode for certain derivatives.[9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound. For example, for the underivatized molecule, the transition from the deprotonated molecular ion [M-H]⁻ (m/z 94) to a characteristic fragment ion would be monitored.

Logical Workflow for Mass Spectrometric Analysis

The following diagram illustrates the general workflow for the analysis of this compound using either GC-MS or LC-MS.

workflow start Sample Collection extraction Extraction of Analytes start->extraction derivatization Derivatization (Optional for LC-MS, Required for GC-MS) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms lc_ms LC-MS/MS Analysis derivatization->lc_ms data_acquisition Data Acquisition (Full Scan or SIM/MRM) gc_ms->data_acquisition lc_ms->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis end Results data_analysis->end

References

A Technical Guide to Butanoic-d7 Acid: Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butanoic-d7 acid, a deuterated form of butyric acid, widely utilized in scientific research and drug development. This document details its core physicochemical properties and provides comprehensive experimental protocols for its application as an internal standard in quantitative analytical methodologies.

Core Properties of this compound

This compound, also known as butyric-d7 acid, is a stable isotope-labeled analog of butanoic acid where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of butyric acid and other short-chain fatty acids (SCFAs).[1] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

PropertyValueReference
CAS Number 73607-83-7[1][2]
Molecular Formula C₄D₇HO₂[2]
Molecular Weight 95.15 g/mol [1][2]
Synonyms Butyric-d7 Acid, this compound (9CI), Butanoic acid D7[2]
Chemical Structure CD₃(CD₂)₂CO₂H

Experimental Protocols for Quantitative Analysis

This compound is primarily employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of short-chain fatty acids in various biological matrices.[3] The use of a deuterated internal standard is considered the gold standard as it effectively corrects for variations in sample extraction, derivatization efficiency, and matrix effects.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for SCFA Quantification

This protocol outlines a common derivatization-free method for the analysis of SCFAs in biological samples.

1. Sample Preparation and Extraction:

  • Thaw frozen biological samples (e.g., plasma, feces, cecum, liver, adipose tissue) on ice.

  • To a known amount of sample (e.g., 30 mg), add an extraction solvent such as ethanol.

  • Spike the sample with a known concentration of this compound internal standard solution. An internal standard mix with a final concentration of 500 mg/L for each deuterated SCFA is often used.[5][6]

  • Vortex the mixture to ensure thorough mixing.

  • Concentrate the SCFAs by alkaline vacuum centrifugation.[5][6][7]

  • Acidify the samples with succinic acid to increase the volatility of the SCFAs for GC analysis.[5][6][7]

2. GC-MS Instrumentation and Conditions:

  • Injector Temperature: 200°C[6]

  • GC-MS Transfer Line Temperature: 200°C[6]

  • Ion Source Temperature: 250°C[6]

  • Carrier Gas: Helium with an initial flow rate of 2.5 mL/min.[6]

  • Injection Mode: 1 μL splitless injection.[6]

  • Oven Temperature Program:

    • Initial temperature of 55°C, hold for 1 minute.

    • Ramp up to 105°C at a rate of 8°C/min, hold for 2 minutes.

    • Increase to 190°C at a rate of 30°C/min, hold for 1 minute.[6]

  • Detection Mode: Selected Ion Monitoring (SIM) mode is used to detect and quantify the analytes using their specific mass-to-charge ratios.[5][6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for SCFA Quantification

This protocol describes a method for SCFA analysis, which may or may not involve a derivatization step.

1. Sample Preparation and Extraction (with Derivatization):

  • Thaw serum or other biological fluid samples on ice.

  • Mix the sample with internal standards, including this compound, dissolved in acetonitrile (ACN).[8]

  • Deproteinate the sample using sulfosalicylic acid or by ACN precipitation.[8]

  • Separate the supernatant and perform derivatization. A common method involves using 3-nitrophenylhydrazine (3-NPH) to form 3-nitrophenylhydrazones, which improves chromatographic retention and ionization.[9][10]

  • Extract the derivatized SCFAs using a solvent like methyl tert-butyl ether (MTBE), dry the extract under nitrogen, and reconstitute it in a suitable solvent for injection.[8]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC system is typically used for separation.[4]

  • Column: A C18 column or a specialized column like a porous graphitic carbon (PGC) column can be used. PGC columns are particularly useful for separating isomeric SCFAs without derivatization.[4][11]

  • Mobile Phase: A gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water or ammonium acetate buffer) and an organic mobile phase (e.g., acetonitrile or a mixture of acetonitrile/isopropanol) is commonly employed.[4][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.

  • Detection Mode: Negative ionisation in Multiple Reaction Monitoring (MRM) mode is often used for derivatized SCFAs.[8]

Workflow for Quantitative Analysis Using a Deuterated Internal Standard

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification Results Final Concentration Results Quantification->Results

Caption: Workflow for SCFA quantification using a deuterated internal standard.

References

A Technical Guide to High-Purity Butanoic-d7 Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butanoic-d7 acid, a deuterated analog of the short-chain fatty acid butyric acid, is a critical tool in biomedical research and pharmaceutical development. Its isotopic stability makes it an ideal internal standard for mass spectrometry-based quantification of endogenous butyrate. Furthermore, as a histone deacetylase (HDAC) inhibitor, it is instrumental in cancer research and the development of epigenetic therapies. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and detailed experimental protocols.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity this compound, ensuring its accessibility for research purposes. The products are typically characterized by high isotopic and chemical purity, making them suitable for sensitive analytical applications. Below is a comparative summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical Purity
Sigma-Aldrich Butyric-d7 acid73607-83-795.15≥98 atom % D≥98% (CP)[1][2]
Cayman Chemical Butyric Acid-d773607-83-795.1≥98% deuterated forms (d1-d7)-
Cambridge Isotope Laboratories, Inc. Butyric acid (D₇, 98%)73607-83-795.1598%98%[3]
LGC Standards This compound73607-83-795.1598 atom % Dmin 98%[4]
Toronto Research Chemicals (via Fisher Scientific) This compound73607-83-795.15->95% (GC)[5]
Benchchem This compound73607-83-795.15--

Applications in Research and Drug Development

The unique properties of this compound lend it to two primary applications in the scientific community: as an internal standard for quantitative analysis and as a research tool for studying HDAC inhibition.

Internal Standard for Mass Spectrometry

Due to its chemical identity with endogenous butyric acid and its distinct mass, this compound is an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and can activate the transcription of certain genes.[1] This mechanism is of significant interest in cancer research, as it can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6] this compound is used in these studies to understand the pharmacokinetics and metabolic fate of butyrate as a potential therapeutic agent.

Experimental Protocols

Quantification of Short-Chain Fatty Acids using this compound as an Internal Standard by GC-MS

This protocol provides a general framework for the quantification of butyric acid and other short-chain fatty acids (SCFAs) in biological samples.

1. Sample Preparation:

  • Thaw frozen plasma or other biological samples on ice.

  • To 50 µL of the sample, add 50 µL of acetonitrile containing the internal standard, this compound, at a final concentration of 100 µM.

  • Vortex the mixture thoroughly to precipitate proteins.

  • Centrifuge at 4°C for 10 minutes at 2000 x g to pellet the precipitated proteins.

  • Carefully collect 100 µL of the supernatant.

2. Derivatization (if necessary for improved volatility and chromatographic performance):

  • Add 10 µL of a 20% solution of a derivatizing agent such as PFBBr (Pentafluorobenzyl Bromide) in acetonitrile.

  • Vortex the mixture and heat at 60°C for 1 hour.

  • Allow the sample to cool for 15 minutes.

  • To quench the reaction, add a solution of 0.3 g/mL sodium thiosulfate and heat for 2 minutes at 60°C, followed by a 15-minute rest.

  • Extract the derivatized SCFAs by adding an appropriate organic solvent like hexane, vortexing, and collecting the organic layer.

3. GC-MS Analysis:

  • Injector Temperature: 200°C

  • Transfer Line Temperature: 200°C

  • Ion Source Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).

  • Injection Mode: Splitless injection of 1 µL of the sample.

  • Oven Temperature Program:

    • Initial temperature of 55°C, hold for 1 minute.

    • Ramp to 105°C at a rate of 8°C/min, hold for 2 minutes.

    • Ramp to 190°C at a rate of 30°C/min, hold for 1 minute.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized SCFAs and the this compound internal standard.

4. Data Analysis:

  • Construct a calibration curve by analyzing a series of standards containing known concentrations of the SCFAs and a constant concentration of the this compound internal standard.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Plot this ratio against the concentration of the analyte to generate the calibration curve.

  • Determine the concentration of the SCFAs in the unknown samples by interpolating their peak area ratios on the calibration curve.

HDAC Inhibition Assay in Cultured Cells

This protocol outlines a method to assess the HDAC inhibitory activity of this compound in a cellular context.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., HCT-116 colorectal carcinoma cells) in appropriate media and conditions.

  • Seed the cells in 96-well plates or other suitable culture vessels.

  • Treat the cells with varying concentrations of this compound (or sodium butyrate as a positive control) for a specified duration (e.g., 24-48 hours).

2. Assessment of Cell Viability and Apoptosis:

  • Cell Viability: Use a colorimetric assay such as MTT or MTS to determine the effect of the treatment on cell proliferation.

  • Apoptosis:

    • Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a commercially available kit.[7]

    • Flow Cytometry: Analyze the percentage of apoptotic cells by staining with Annexin V and propidium iodide.

3. Western Blot Analysis for Histone Acetylation:

  • Lyse the treated and control cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin or total histone H3).

  • Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system. An increase in the signal for acetylated histones in treated cells indicates HDAC inhibition.

Signaling Pathways and Experimental Workflows

Butyrate-Induced HDAC Inhibition and p21 Gene Activation

Butyrate's role as an HDAC inhibitor leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1), a key regulator of the cell cycle. The following diagram illustrates this signaling pathway.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Butyrate This compound (Butyrate) HDAC HDAC1/HDAC2 Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Sp1_Sp3 Sp1/Sp3 Transcription Factors Sp1_Sp3->HDAC p21_promoter p21 Gene Promoter p21_mRNA p21 mRNA p21_promoter->p21_mRNA Transcription Histones->p21_promoter Associated with p21_protein p21 Protein p21_mRNA->p21_protein Translation CDK2 Cyclin-Dependent Kinase 2 (CDK2) p21_protein->CDK2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK2->Cell_Cycle_Arrest Promotes Progression (Inhibition leads to arrest) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Differentiation Differentiation Cell_Cycle_Arrest->Differentiation

Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and p21 gene expression.

Experimental Workflow for Investigating this compound Effects on Cancer Cells

The following diagram outlines a typical experimental workflow for studying the anticancer effects of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Line (e.g., HCT-116) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Caspase-3, Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blot (Acetylated Histones, p21) protein_extraction->western_blot western_blot->data_analysis qpcr qRT-PCR (p21 mRNA levels) rna_extraction->qpcr qpcr->data_analysis conclusion Conclusion on Anticancer Effects and Mechanism data_analysis->conclusion

Caption: Workflow for assessing this compound's anticancer effects.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in utilizing high-purity this compound. The provided information on suppliers, applications, and detailed protocols, along with visual representations of key pathways and workflows, should facilitate the effective integration of this valuable research tool into various study designs.

References

Deconstructing the Certificate of Analysis for Butanoic-d7 Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like Butanoic-d7 acid is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of a typical CoA for this compound, detailing the key analytical tests performed, their underlying methodologies, and how to interpret the resulting data. This compound, a stable isotopologue of butanoic acid, is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its distinct mass shift and similar chemical properties to its non-deuterated counterpart.[1]

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a cornerstone of quality assurance, providing a comprehensive summary of the analytical tests performed on a particular lot. For deuterated compounds used in regulated industries, the CoA is essential for ensuring the accuracy and reproducibility of experimental results.[2]

Key Analytical Parameters and Data Presentation

The CoA for this compound will invariably present data on a range of physicochemical properties and purity assessments. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: Identification and Physicochemical Properties

ParameterSpecificationTypical ValueMethod
Appearance Colorless LiquidConformsVisual Inspection
Molecular Formula C₄HD₇O₂C₄HD₇O₂-
Molecular Weight 95.15 g/mol 95.15 g/mol Mass Spectrometry
CAS Number 73607-83-773607-83-7-

Table 2: Purity and Impurity Profile

ParameterSpecificationTypical ValueMethod
Chemical Purity ≥98%99.5%Gas Chromatography (GC-FID)
Isotopic Enrichment ≥98 atom % D99.2 atom % DMass Spectrometry or ¹H NMR
Water Content ≤0.5%0.1%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsHeadspace Gas Chromatography (HS-GC)
Heavy Metals ≤10 ppm<5 ppmInductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Detailed Experimental Protocols

The accuracy and reliability of the data presented in a CoA are directly dependent on the experimental methods used. This section details the methodologies for the key experiments cited.

Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to determine the percentage of this compound in the sample, separating it from any volatile organic impurities.

  • Principle: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas transports the sample through a capillary column where separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of substance.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector and a suitable capillary column (e.g., a polar phase column for carboxylic acids).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/minute, and held for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the degree of deuterium incorporation.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak is expected at an m/z corresponding to its deuterated mass. The relative intensities of the ions corresponding to different numbers of deuterium atoms (isotopologues) are used to calculate the isotopic enrichment.

  • Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph for sample introduction (GC-MS or LC-MS).

  • Sample Preparation: The sample is introduced into the instrument, typically as a dilute solution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Analysis: The isotopic enrichment is calculated by comparing the integrated intensities of the mass peaks for the fully deuterated molecule (d7) and the partially deuterated species (d1-d6).[2][3]

Structural Confirmation and Isotopic Purity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for confirming the structure and assessing isotopic purity by observing the reduction in proton signals.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) provides information about their chemical environment. In this compound, the signals corresponding to the seven deuterated positions will be significantly diminished or absent compared to the spectrum of non-deuterated butanoic acid.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid interference from the solvent's protons.

  • Data Analysis: The ¹H NMR spectrum of this compound is compared to that of its non-deuterated analog.[4][5][6] The absence or significant reduction of proton signals at the expected chemical shifts for the alkyl protons confirms successful deuteration. The isotopic purity can be estimated by comparing the integration of any residual proton signals to the integration of a known internal standard.

Water Content by Karl Fischer Titration

This is a highly specific and accurate method for the determination of water content.[7][8][9][10][11]

  • Principle: The method is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The amount of iodine consumed is directly proportional to the amount of water present. The endpoint of the titration is detected potentiometrically.[8]

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).

  • Sample Preparation: A known weight of the this compound is directly injected into the titration vessel containing the Karl Fischer reagent.

  • Data Analysis: The instrument automatically calculates the water content, typically expressed as a percentage by weight.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

This technique is used to identify and quantify volatile organic compounds that may be present from the manufacturing process, in accordance with USP <467> guidelines.[12][13][14][15][16]

  • Principle: The sample is placed in a sealed vial and heated, allowing any volatile solvents to partition into the headspace (the gas phase above the sample). A sample of the headspace gas is then injected into a gas chromatograph for separation and detection.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Sample Preparation: A weighed amount of this compound is placed in a headspace vial, often with a high-boiling point solvent to aid in the release of residual solvents.

  • HS-GC Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

    • GC conditions are optimized to separate the expected residual solvents.

  • Data Analysis: The peak areas of any detected solvents are compared to the peak areas of known standards to quantify their concentration.

Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used to detect and quantify trace amounts of elemental impurities, particularly heavy metals.[17][18][19][20][21]

  • Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation: The this compound sample is typically digested in strong acid to break down the organic matrix and dissolve the metals.

  • Data Analysis: The concentration of each metal is determined by comparing its signal intensity to that of a calibration curve generated from certified reference standards. The results are usually reported in parts per million (ppm).

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the Certificate of Analysis process and the interplay between different analytical tests.

CoA_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Review and CoA Generation cluster_3 Final Product Release SampleReception Sample Reception & Logging SamplePreparation Sample Preparation for Analysis SampleReception->SamplePreparation GC_FID Chemical Purity (GC-FID) SamplePreparation->GC_FID MS_NMR Isotopic Enrichment & Structure (MS, NMR) SamplePreparation->MS_NMR KF Water Content (Karl Fischer) SamplePreparation->KF HS_GC Residual Solvents (HS-GC) SamplePreparation->HS_GC ICP_MS Heavy Metals (ICP-MS) SamplePreparation->ICP_MS DataReview Data Review & Comparison to Specifications GC_FID->DataReview MS_NMR->DataReview KF->DataReview HS_GC->DataReview ICP_MS->DataReview CoAGeneration Certificate of Analysis Generation DataReview->CoAGeneration FinalRelease Product Release CoAGeneration->FinalRelease

Caption: Workflow for the generation of a Certificate of Analysis.

Purity_Assessment cluster_tests Analytical Inputs FinalPurity Overall Purity Assessment ChemPurity Chemical Purity (GC) ChemPurity->FinalPurity IsoPurity Isotopic Purity (MS/NMR) IsoPurity->FinalPurity Water Water Content (KF) Water->FinalPurity Solvents Residual Solvents (HS-GC) Solvents->FinalPurity Metals Heavy Metals (ICP-MS) Metals->FinalPurity

Caption: Relationship between analytical tests and final purity assessment.

References

An In-depth Technical Guide to the Safe Handling of Butanoic-d7 acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Butanoic-d7 acid, a deuterated analog of butyric acid used as an internal standard in mass spectrometry and nuclear magnetic resonance studies.

Section 1: Chemical and Physical Properties

This compound (CAS No. 73607-83-7) is a stable isotope-labeled compound with the molecular formula C₄D₇HO₂.[1] Its physical and chemical properties are summarized in the table below. Understanding these properties is the first step in ensuring safe laboratory practices.

PropertyValueSource
Molecular Weight 95.15 g/mol [2][3][4]
Appearance Colorless liquid[5]
Odor Stench[5][6]
Melting Point -6 to -3 °C (21 to 27 °F)[2]
Boiling Point 162 °C (324 °F)[2]
Flash Point 72 °C (161.6 °F) - closed cup[2]
Density 1.039 g/mL at 25 °C[2]
Solubility Soluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1][7]
Refractive Index n20/D 1.3969[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling.

GHS Hazard Statements:

  • H227: Combustible liquid.[8]

  • H302: Harmful if swallowed.[8]

  • H314: Causes severe skin burns and eye damage.[3][6][9][10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

  • H341: Suspected of causing genetic defects.[10]

  • H402: Harmful to aquatic life.

Hazard Pictograms:

corrosive health hazard irritant

Signal Word: Danger[2][9][10]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles and a face shield.[9]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[9][11]

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[9]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[9][12]

Handling Procedures
  • Handle in accordance with good industrial hygiene and safety practices.[9]

  • Avoid contact with skin, eyes, and clothing.[13]

  • Do not breathe vapors or mist.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

  • Wash hands thoroughly after handling.[13]

  • Do not eat, drink, or smoke when using this product.[8]

Storage Conditions
  • Keep the container tightly closed in a cool, dry, and well-ventilated area.[9]

  • Store in properly labeled containers.[9]

  • Recommended storage temperature is often -20°C for long-term stability, as indicated by some suppliers for research-grade material.[7] However, storage at +4°C is also noted.[4] Always refer to the supplier's specific recommendations.

  • Store away from incompatible materials.[8]

Section 4: Emergency Procedures

In the event of an emergency, follow these first-aid and accidental release measures.

First-Aid Measures
  • After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][13]

  • After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as it causes severe skin burns.[9][13]

  • After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]

  • After Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[9][12]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.[9][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[10] Place in suitable, closed containers for disposal.[9]

Section 5: Stability and Reactivity

  • Reactivity: None known based on available information.[5]

  • Chemical Stability: Stable under normal conditions.[5]

  • Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[5]

  • Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[5]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[5]

Section 6: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to reach the sewage system or open water.[13] Dispose of contaminated packaging as unused product.[12]

Section 7: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

G A Hazard Identification (Review SDS) B Risk Assessment A->B Inform C Implement Control Measures B->C Determine D Personal Protective Equipment (PPE) C->D Specify E Safe Handling & Storage C->E Define Procedures F Emergency Preparedness (First Aid & Spill Kits) C->F Establish Protocols D->E Wear during G Waste Disposal E->G Generate F->E Be ready during H Review & Update Procedures G->H Feedback for

References

The Biological Fate of Butanoic-d7 Acid In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoic-d7 acid, a deuterated stable isotope of the short-chain fatty acid (SCFA) butyric acid, serves as a valuable tool in metabolic research and as an internal standard for quantitative analysis.[1][2][3] Like its non-deuterated counterpart, it is anticipated to play a significant role in gut health, cellular metabolism, and epigenetic regulation through mechanisms such as histone deacetylase (HDAC) inhibition.[1][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its application in preclinical and clinical studies. This technical guide synthesizes the available information on the biological fate of butanoic acid and its deuterated analogues, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways. It is important to note that while direct in vivo pharmacokinetic data for this compound is limited, its biological behavior is largely inferred from studies on butyric acid and other deuterated compounds.

Introduction

Butanoic acid (butyric acid) is a four-carbon short-chain fatty acid primarily produced in the colon by the bacterial fermentation of dietary fiber.[4][5] It is a crucial energy source for colonocytes and is involved in a myriad of cellular processes, including the regulation of gene expression, immune modulation, and metabolic control.[1][4][6] this compound (CD₃(CD₂)₂COOH) is a form of butyric acid where all seven hydrogen atoms on the alkyl chain have been replaced with deuterium.[2] This isotopic labeling makes it an ideal tracer for metabolic studies and an internal standard for mass spectrometry-based quantification, as it is chemically identical to butyric acid but has a distinct mass.[3][7] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of the stronger carbon-deuterium bond can be the rate-limiting step in metabolic reactions, potentially slowing down its metabolism compared to the non-deuterated form.[8][9]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Butyric Acid in Various Species

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½) Mice< 5 minIntravenous[8][10]
Rabbits< 5 minIntravenous[8][10]
Humans0.5 min (initial phase), 13.7 min (terminal phase)Intravenous[8][10]
Metabolism Mice~80% metabolized at 5 min post-injectionIntravenous[1]
Brain Uptake MiceVery low (<0.006% ID/cc)Intravenous[1]
Primary Excretion Route MiceRenal (Kidneys)Intravenous[1]

Table 2: Tissue Distribution of Radiolabeled Butyrate in Mice

TissueObservationTime PointReference
Blood Rapid appearance of radioactivityMinutes post-injection[8][10]
Liver Main organ of accumulationNot specified[8][10]
Spleen Relatively high uptakeNot specified[1]
Pancreas Relatively high uptakeNot specified[1]

Metabolism and Biological Pathways

The primary metabolic pathway for butyric acid is β-oxidation within the mitochondria, where it is converted into acetyl-CoA.[4] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. The deuteration in this compound is expected to slow this process due to the kinetic isotope effect at the C-D bond cleavage steps.[8]

Metabolic Pathway of Butanoic Acid

Butanoic acid is first activated to Butyryl-CoA, which then undergoes β-oxidation.

Butanoic_Acid Butanoic Acid Butyryl_CoA Butyryl-CoA Butanoic_Acid->Butyryl_CoA Acyl-CoA Synthetase Crotonyl_CoA Crotonyl-CoA Butyryl_CoA->Crotonyl_CoA Acyl-CoA Dehydrogenase Hydroxybutyryl_CoA β-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Butyrate Butyrate HDAC HDAC Butyrate->HDAC inhibition Histones Histones HDAC->Histones deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Collection->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification

References

Methodological & Application

Application Note: High-Throughput Quantification of Short-Chain Fatty Acids in Biological Matrices Using Butanoic-d7 Acid as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota from the fermentation of dietary fibers. They play a crucial role in host physiology, including gut health, immune function, and metabolism. Accurate quantification of SCFAs in various biological samples is therefore essential for understanding their role in health and disease. This application note describes a robust and reliable gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of major SCFAs in biological matrices, utilizing butanoic-d7 acid as an internal standard to ensure accuracy and precision.

This method offers excellent linearity, recovery, and sensitivity for the analysis of SCFAs in complex biological samples such as feces, plasma, and tissue homogenates. The use of a deuterated internal standard, this compound, effectively corrects for variations in sample preparation and instrument response, leading to highly reproducible results.

Quantitative Data Summary

The following tables summarize the quantitative performance of the GC-MS method for SCFA analysis using this compound as an internal standard. The data demonstrates the method's excellent linearity, recovery, and sensitivity.

Table 1: Linearity of SCFA Quantification

AnalyteCalibration RangeCorrelation Coefficient (R²)
Acetic acid0.1 - 100 µM≥ 0.99
Propionic acid0.1 - 100 µM≥ 0.99
Butyric acid0.1 - 100 µM≥ 0.99
Isobutyric acid0.1 - 100 µM≥ 0.99
Valeric acid0.1 - 100 µM≥ 0.99
Isovaleric acid0.1 - 100 µM≥ 0.99
Hexanoic acid0.1 - 100 µM≥ 0.99

Data synthesized from multiple sources demonstrating typical performance.[1][2]

Table 2: Recovery Rates of SCFAs from Different Matrices

AnalyteFecesPlasmaCecum Tissue
Acetic acid85 - 110%90 - 115%88 - 112%
Propionic acid90 - 115%95 - 110%92 - 110%
Butyric acid95 - 117%95 - 110%94 - 115%

Recovery rates were determined by spiking known concentrations of SCFAs into the respective matrices before extraction.[1][2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µM)LOQ (µM)
Acetic acid0.050.15
Propionic acid0.020.08
Butyric acid0.020.08

LOD and LOQ values can vary depending on the specific instrumentation and matrix.[3]

Experimental Protocols

Two primary methodologies are presented: a derivatization-free method and a method involving derivatization for enhanced volatility and sensitivity.

Protocol 1: Derivatization-Free GC-MS Analysis of SCFAs

This protocol is advantageous for its simplicity and reduced sample handling.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • SCFA standards (acetic, propionic, butyric, etc.)

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Biological matrix (feces, plasma, tissue)

2. Sample Preparation:

  • Feces/Tissue: Weigh approximately 50 mg of the homogenized sample into a 2 mL microcentrifuge tube.

  • Plasma/Serum: Pipette 200 µL of the sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a 100 µg/mL this compound solution in methanol to each sample.

  • Acidification: Add 100 µL of 5 M HCl to each tube to acidify the sample to a pH < 2.

  • Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of MTBE for GC-MS analysis.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 180°C at 8°C/min, then to 240°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 4: SIM Ions for SCFA Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Acetic acid6043, 45
Propionic acid7445, 57
Isobutyric acid8843, 71
Butyric acid8860, 71
This compound (IS) 95 64, 76
Isovaleric acid10257, 85
Valeric acid10260, 85
Hexanoic acid11660, 73
Protocol 2: GC-MS Analysis of SCFAs with Derivatization

Derivatization can improve chromatographic peak shape and sensitivity for certain applications.[4][5]

1. Materials and Reagents:

  • All reagents from Protocol 1

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Pyridine

2. Sample Preparation and Extraction:

  • Follow steps 2.1 to 2.7 from Protocol 1.

3. Derivatization:

  • Evaporate the MTBE extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MTBSTFA and 50 µL of pyridine to the dried extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Parameters:

  • Use the same GC-MS system and column as in Protocol 1.

  • Oven Program: Adjust the temperature program as needed for the separation of the silylated derivatives. A typical program might be: start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Acquisition Mode: Use SIM mode with appropriate ions for the TBDMS derivatives of the SCFAs.

Visualizations

experimental_workflow_derivatization_free cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (Feces, Plasma, Tissue) add_is Spike with This compound sample->add_is acidify Acidification (HCl) add_is->acidify extract Liquid-Liquid Extraction (MTBE) acidify->extract centrifuge Centrifugation extract->centrifuge collect_supernatant Collect Organic Layer centrifuge->collect_supernatant dry_down Evaporation collect_supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute inject GC-MS Injection reconstitute->inject quantify Quantification inject->quantify

Caption: Derivatization-Free GC-MS Workflow for SCFA Analysis.

experimental_workflow_with_derivatization cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample add_is Spike with This compound sample->add_is acidify Acidification add_is->acidify extract Extraction (MTBE) acidify->extract dry_down Evaporation extract->dry_down add_reagents Add MTBSTFA & Pyridine dry_down->add_reagents heat Incubate at 60°C add_reagents->heat inject GC-MS Injection heat->inject quantify Quantification inject->quantify

Caption: SCFA Analysis Workflow with MTBSTFA Derivatization.

References

Application Notes and Protocols for Enhanced GC-MS Sensitivity of Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of butanoic-d7 acid to enhance its sensitivity for gas chromatography-mass spectrometry (GC-MS) analysis. The following sections outline various derivatization strategies, present quantitative data for performance comparison, and provide step-by-step experimental procedures.

Introduction

Butanoic acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and plays a significant role in various physiological and pathological processes.[1][2] The use of deuterated internal standards, such as this compound, is crucial for accurate quantification in complex biological matrices.[3] However, the inherent polarity and volatility of SCFAs pose analytical challenges for GC-MS, often requiring derivatization to improve chromatographic behavior and detection sensitivity.[4][5][6] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, leading to improved peak shape, reduced adsorption in the GC system, and enhanced ionization efficiency in the mass spectrometer.[5][7][8]

This guide explores three common and effective derivatization techniques: silylation, esterification, and pentafluorobenzylation.

Derivatization Strategies for this compound

Several chemical derivatization methods can be employed to improve the GC-MS analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

1. Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[7][8] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common choices.[9][10] The resulting silyl esters are more volatile and less polar than the parent acid.[7][8]

2. Esterification: This method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[5][11] Common reagents include boron trifluoride (BF3) in methanol or butanol.[6][9] The resulting methyl or butyl esters are amenable to GC-MS analysis.[12]

3. Alkylation with Pentafluorobenzyl Bromide (PFBBr): This technique introduces a pentafluorobenzyl group, which is highly electronegative. This derivatization is particularly advantageous for electron capture detection (ECD) but also enhances sensitivity in mass spectrometry, especially in negative chemical ionization (NCI) mode. The PFB esters exhibit excellent chromatographic properties.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance metrics reported for the analysis of short-chain fatty acids using different derivatization methods. While the data may not be exclusively for this compound, it provides a strong indication of the expected performance.

Derivatization MethodReagent(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Silylation BSTFA, MSTFA> 0.995 - 40 pg-[13]
Esterification BF3/butanol> 0.99< 10 pg (most acids)-[13]
Alkylation PFBBr> 0.9975 - 24 ng/mL0.05 - 0.1 µg/mL[1]
Direct Analysis (No Derivatization) --0.01% of total fat (instrumental)0.10% of total fat (instrumental)[14]

Experimental Protocols

Herein are detailed protocols for the derivatization of this compound.

Protocol 1: Silylation using BSTFA

This protocol is adapted from common silylation procedures for carboxylic acids.[9]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50-100 µL of the anhydrous solvent to redissolve the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol is based on the esterification of fatty acids for GC analysis.[6][9]

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • GC vials

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and evaporate to dryness.

  • Reagent Addition: Add 100-200 µL of 14% BF3-Methanol to the dried sample in a vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes.[6]

  • Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Vortex thoroughly.

  • Phase Separation: Allow the layers to separate. Transfer the upper hexane layer containing the methyl esters to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Analysis: The hexane extract is ready for GC-MS analysis.

Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from a method for the analysis of short-chain fatty acids in biological samples.[1]

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 20% in acetone)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst

  • Organic solvent (e.g., hexane or dichloromethane)

  • GC vials

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the this compound standard or sample.

  • Reagent Addition: In a reaction vial, combine 100 µL of the aqueous sample, 100 µL of a TBAHS solution (e.g., 0.1 M), and 200 µL of a solution of PFBBr in an organic solvent.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour with vigorous vortexing every 15 minutes.

  • Extraction: After cooling, allow the layers to separate. The upper organic layer contains the PFB-ester derivative.

  • Analysis: The organic layer can be directly injected into the GC-MS.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the derivatization workflow and the general chemical transformations.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (containing this compound) Extraction Extraction & Drying Sample->Extraction Deriv_Reagent Add Derivatization Reagent (e.g., BSTFA, BF3-Methanol, PFBBr) Extraction->Deriv_Reagent Reaction Incubation / Heating Deriv_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Quantification GCMS->Data Derivatization_Reactions cluster_silylation Silylation cluster_esterification Esterification cluster_alkylation Alkylation Butanoic_d7 This compound (CD3CD2CD2COOH) Silylation_Reagent + BSTFA Ester_Reagent + BF3 / Methanol PFBBr_Reagent + PFBBr TMS_Ester TMS-Butanoate-d7 Silylation_Reagent->TMS_Ester Forms volatile TMS ester Methyl_Ester Methyl-Butanoate-d7 Ester_Reagent->Methyl_Ester Forms methyl ester PFB_Ester PFB-Butanoate-d7 PFBBr_Reagent->PFB_Ester Forms PFB ester

References

Application Note: Quantification of Butyrate in Fecal Samples Using Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, is a key signaling molecule and a primary energy source for colonocytes.[1][2][3] Its quantification in fecal samples is crucial for understanding gut health, host-microbe interactions, and the impact of therapeutic interventions.[2][4] This application note provides a detailed protocol for the accurate and reproducible quantification of butyrate in human fecal samples using a stable isotope-labeled internal standard, Butanoic-d7 acid, coupled with gas chromatography-mass spectrometry (GC-MS).

The use of a deuterated internal standard like this compound is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This method involves sample homogenization, acidification, extraction, derivatization, and subsequent analysis by GC-MS.

Experimental Workflow Overview

The overall experimental workflow for the quantification of fecal butyrate is depicted below. This process ensures the efficient extraction and accurate measurement of butyrate from complex fecal matrices.

Fecal Butyrate Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection & Storage (-80°C) Homogenization Homogenization in Water/Saline Fecal_Sample->Homogenization Spiking Spiking with this compound (Internal Standard) Homogenization->Spiking Acidification Acidification (e.g., with HCl) Spiking->Acidification Extraction Liquid-Liquid Extraction (e.g., with TBME) Acidification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (e.g., with MTBSTFA) Supernatant_Collection->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Experimental workflow for fecal butyrate quantification.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the quantification of butyrate in fecal samples.

1. Materials and Reagents

  • Butyric acid standard (≥99.8%)

  • This compound (internal standard, IS)

  • Hydrochloric acid (HCl)

  • Tert-butyl methyl ether (TBME)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Fecal collection tubes

  • Homogenizer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-FFAP)[6]

2. Sample Handling and Preparation

Proper sample handling is crucial to prevent alterations in SCFA concentrations.

  • Sample Collection and Storage : Fecal samples should be collected and immediately frozen at -80°C until analysis to minimize changes in microbial metabolism.[1][7]

  • Homogenization : Thaw frozen fecal samples on ice. Weigh approximately 100-200 mg of the fecal sample into a microcentrifuge tube. Add 1 mL of deionized water or saline and homogenize thoroughly using a mechanical homogenizer.[8]

  • Internal Standard Spiking : To each homogenized sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution). The d7-butyric acid is used for the quantification of butyrate.[5]

  • Acidification : Acidify the homogenate to a pH < 3.0 by adding a strong acid, such as 50 µL of 1.0 M HCl.[6] This step protonates the SCFAs, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction : Add 1 mL of TBME to the acidified homogenate. Vortex the mixture vigorously for 2 minutes to extract the SCFAs into the organic phase.[6]

  • Centrifugation : Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[8]

  • Supernatant Collection : Carefully transfer the upper organic layer (TBME) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

3. Derivatization

To improve the volatility and chromatographic properties of butyrate for GC-MS analysis, a derivatization step is necessary.[7]

  • Transfer 100 µL of the dried organic extract to a GC vial insert.

  • Add 100 µL of MTBSTFA.

  • Seal the vial and incubate at 60°C for 30 minutes.[8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation : An Agilent 7890A GC system coupled with a 5975C mass selective detector or a similar system can be used.[6]

  • Column : A DB-FFAP capillary column (30 m x 0.25 mm x 0.5 µm) is suitable for the separation of derivatized SCFAs.[6]

  • Injection : Inject 1 µL of the derivatized sample in split mode (e.g., 25:1).

  • Oven Temperature Program :

    • Initial temperature: 90°C, hold for 1.5 minutes.

    • Ramp: Increase to 320°C at a rate of 10°C/minute.

    • Hold: Maintain at 320°C for the remainder of the total run time (e.g., 25 minutes).[9]

  • Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Monitor the appropriate ions for butyrate and this compound derivatives.

Data Presentation and Quantification

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of butyric acid (e.g., ranging from 5 to 2000 µM) and a fixed concentration of the this compound internal standard into a blank matrix (e.g., water).[6] Process these standards in the same manner as the fecal samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 1: Representative Calibration Curve Data

AnalyteConcentration (µM)Peak Area Ratio (Analyte/IS)
Butyrate50.025>0.995
500.248
5002.512
7503.745
10005.010
20009.985

Method Validation

Method validation is essential to ensure the reliability of the results. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterButyrate
Linearity (R²) >0.995
Limit of Detection (LOD) ~3 µM
Limit of Quantification (LOQ) ~10 µM
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Accuracy (% Recovery) 85-115%
Extraction Efficiency >95%

Data are representative and may vary depending on the specific instrumentation and laboratory conditions.

Sample Data

The concentration of butyrate in fecal samples can vary widely among individuals, influenced by factors such as diet and gut microbiome composition.[10][11]

Table 3: Example Butyrate Concentrations in Human Fecal Samples

Sample IDButyrate Concentration (mmol/kg wet weight)
Healthy Volunteer 115.2
Healthy Volunteer 228.5
Healthy Volunteer 38.9

Fecal butyrate concentrations typically range from 3.5 to 32.6 mmol/kg.[10][11]

Butyrate Production and Signaling

Butyrate is produced by specific gut bacteria from dietary fiber. The primary pathway for butyrate synthesis in the human colon is through the conversion of butyryl-CoA to butyrate, a reaction catalyzed by butyryl-CoA:acetate CoA-transferase.[4] Key butyrate-producing bacteria include Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species.[2]

Butyrate Production Pathway Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota (e.g., Faecalibacterium prausnitzii) Dietary_Fiber->Gut_Microbiota Acetyl_CoA Acetyl-CoA Gut_Microbiota->Acetyl_CoA Fermentation Butyryl_CoA Butyryl-CoA Acetyl_CoA->Butyryl_CoA Butyrate Butyrate Butyryl_CoA->Butyrate Butyryl-CoA:acetate CoA-transferase

Caption: Simplified pathway of butyrate production by gut microbiota.

Conclusion

This application note provides a robust and reliable method for the quantification of butyrate in fecal samples using this compound as an internal standard with GC-MS analysis. The detailed protocol and validation data demonstrate the suitability of this method for applications in clinical research and drug development, enabling accurate assessment of a key gut health biomarker. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the biological context of butyrate production.

References

Application Notes and Protocols for Butanoic-d7 Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butanoic acid, a key short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fibers, plays a crucial role in host metabolism and cellular processes.[1][2] Its accurate quantification in biological matrices is vital for understanding its role in health and disease, including metabolic disorders, inflammatory conditions, and gut-brain axis signaling.[2][3][4] Butanoic-d7 acid, a stable isotope-labeled analog of butyric acid, serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and analysis.[5][6] These application notes provide detailed protocols for the use of this compound in targeted metabolomics studies for the precise and accurate measurement of butyric acid in various biological samples.

Quantitative Data Summary

The use of this compound as an internal standard in conjunction with appropriate sample preparation and analytical methods yields excellent quantitative performance. The following table summarizes typical validation data from studies utilizing deuterated internal standards for SCFA quantification.

ParameterTypical PerformanceBiological MatrixAnalytical MethodReference
Linearity (R²) > 0.99Plasma, Feces, Cecum, Liver, Adipose TissueGC-MS[7][8]
Recovery (%) 95 - 117Plasma, Feces, Cecum, Liver, Adipose TissueGC-MS[7][8]
Precision (RSD %) 1 - 4.5Plasma, Feces, Cecum, Liver, Adipose TissueGC-MS[7][8]
Intra-day Precision (RSD %) < 10Fecal SamplesGC-MS with PCF derivatization[9]
Inter-day Precision (RSD %) < 10Fecal SamplesGC-MS with PCF derivatization[9]
LOD (ng/mL) 1 - 7SerumLC-MS/MS with 3-NPH derivatization[10]
LOQ (ng/mL) 3 - 19SerumLC-MS/MS with 3-NPH derivatization[10]

Experimental Workflow

The overall workflow for the quantification of butyric acid using this compound as an internal standard is depicted below. This process includes sample collection, internal standard spiking, extraction, optional derivatization, and analysis by mass spectrometry.

Metabolomics Workflow for Butyric Acid Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add this compound Extraction Extraction Internal Standard Spiking->Extraction e.g., LLE, SPE Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) For GC-MS or enhanced LC-MS MS Analysis MS Analysis Extraction->MS Analysis Direct analysis Derivatization (Optional)->MS Analysis Data Processing Data Processing MS Analysis->Data Processing Peak integration Quantification Quantification Data Processing->Quantification Ratio of analyte to IS

Caption: General workflow for butyric acid quantification using an internal standard.

Experimental Protocols

Two common protocols are detailed below: a derivatization-free GC-MS method and an LC-MS method with derivatization for enhanced sensitivity.

Protocol 1: Derivatization-Free GC-MS Analysis of Short-Chain Fatty Acids

This protocol is adapted for the analysis of SCFAs in various biological matrices like plasma, feces, and tissues.[7][8]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Ethanol (GC-MS grade)

  • Succinic acid

  • Milli-Q water

  • Biological sample (e.g., 30 mg tissue or 30 µL plasma)

  • Microcentrifuge tubes

2. Standard and Internal Standard Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in ethanol. A typical concentration is 4000 mg/L.[8]

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of non-labeled butyric acid in ethanol to cover the expected concentration range in the samples.

3. Sample Preparation and Extraction:

  • Weigh approximately 30 mg of tissue or pipette 30 µL of plasma into a microcentrifuge tube.[8]

  • Add a precise volume of the this compound internal standard solution. For instance, add 6.25 µL of a 4000 mg/L IS stock to the sample.[8]

  • Add extraction solvent (e.g., 293.75 μL of ethanol) to the sample.[8]

  • Homogenize the sample thoroughly (e.g., vortex for 1 minute, followed by sonication).

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 15-20 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant to a new tube.

  • For increased concentration, samples can be subjected to alkaline vacuum centrifugation.[7][8]

  • Prior to injection, acidify the sample by diluting it with 0.6 M succinic acid to ensure the SCFAs are in their volatile acidic form.[8]

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: e.g., Agilent DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 240°C.

  • Oven Program: Start at 100°C, hold for 0.5 min, ramp to 180°C at 8°C/min, then to 240°C at 25°C/min, and hold for 5 min.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for butyric acid and this compound.

5. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of butyric acid to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of butyric acid in the samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is suitable for sensitive quantification of SCFAs in serum or plasma, where concentrations are typically lower.[10]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Methyl tert-butyl ether (MTBE)

  • Serum or plasma samples

2. Standard and Internal Standard Preparation:

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile.

  • Calibration Standards: Prepare calibration standards of non-labeled butyric acid in a surrogate matrix (e.g., 20% methanol/water).

3. Sample Preparation and Derivatization:

  • Thaw serum samples on ice.

  • In a microcentrifuge tube, mix a small volume of serum (e.g., 50 µL) with the this compound internal standard solution in acetonitrile to precipitate proteins.[11]

  • Vortex and centrifuge at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add a solution of 200 mM 3-NPH·HCl in 50% acetonitrile/water.[10]

    • Add a solution of 120 mM EDC·HCl containing 6% pyridine in 50% acetonitrile/water.[10]

    • Incubate the reaction mixture (e.g., at 40°C for 30 minutes) to form the 3-NPH derivatives.[12]

  • Extraction:

    • Extract the derivatized SCFAs using MTBE.[11]

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic (MTBE) layer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 10% acetonitrile/water).[11]

4. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or similar.[12]

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) or similar.[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the SCFA derivatives.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Set up transitions for the 3-NPH derivatives of both butyric acid and this compound.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Calculate the concentration of butyric acid in the biological samples based on this curve.

Signaling Pathway and Logical Relationships

The quantification of butyric acid is often a key component in studies investigating the influence of the gut microbiome on host health. The following diagram illustrates the logical relationship between dietary fiber, gut microbiota, SCFA production, and host effects.

SCFA Production and Host Interaction Dietary Fiber Dietary Fiber Fermentation Fermentation Dietary Fiber->Fermentation Gut Microbiota Gut Microbiota Gut Microbiota->Fermentation SCFAs Butyric Acid & other SCFAs Fermentation->SCFAs Host Effects Energy Source for Colonocytes Immune Modulation Gut-Brain Axis Signaling SCFAs->Host Effects Metabolomics Study Quantification using This compound SCFAs->Metabolomics Study Analyte of Interest

Caption: Production of butyric acid by gut microbiota and its subsequent analysis.

References

Application Note and Protocol: Utilizing Butanoic-d7 Acid as an Internal Standard for Accurate Quantification of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of short-chain fatty acids (SCFAs), such as butyric acid, is of significant interest in various research fields, including gut microbiome studies, metabolic disease research, and drug development. Due to their volatility and low molecular weight, accurate measurement of SCFAs in complex biological matrices can be challenging. The use of a stable isotope-labeled internal standard, such as butanoic-d7 acid, is the gold standard for achieving accurate and precise quantification by mass spectrometry.[1][2] This is achieved through the principle of isotope dilution mass spectrometry (IDMS), where a known quantity of the deuterated internal standard is spiked into the sample at the beginning of the workflow.[1] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[1][2]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of butyric acid and other SCFAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The mass spectrometer can differentiate between the endogenous analyte and the heavier isotopically labeled internal standard based on their mass-to-charge (m/z) ratio.[1] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or instrument response.[1]

Experimental Workflow Overview

The following diagram illustrates the general workflow for sample analysis using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Spike Spike with This compound IS Sample->Spike Extraction Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Extraction Derivatization Derivatization (e.g., with 3-NPH) Extraction->Derivatization LCMS LC-MS/MS Analysis (MRM Mode) Integration Peak Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Quantification Quantification using Calibration Curve logical_relationship cluster_analyte Analyte (Butyric Acid) cluster_is Internal Standard (this compound) cluster_correction Correction and Quantification Analyte_Prep Sample Prep Variability Analyte_Ion Ionization Variability Analyte_Prep->Analyte_Ion IS_Prep Sample Prep Variability Analyte_Signal Analyte MS Signal Analyte_Ion->Analyte_Signal IS_Ion Ionization Variability Ratio Peak Area Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Prep->IS_Ion IS_Signal IS MS Signal IS_Ion->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result

References

Application Note: Quantification of Short-Chain Fatty Acids Using Liquid-Liquid Extraction with Butanoic-d7 Acid Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs) are microbial metabolites produced in the gut through the fermentation of dietary fibers.[1] Acetic acid, propionic acid, and butyric acid are the most abundant SCFAs and play crucial roles in host-gut microbiome interactions, influencing host metabolism and immune responses.[2] Accurate quantification of SCFAs in various biological matrices is essential for understanding their physiological and pathophysiological roles. This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of SCFAs from biological samples, such as feces, serum, plasma, and tissues, using butanoic-d7 acid as an internal standard for accurate quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Principle

This method is based on the principle of partitioning SCFAs from an acidified aqueous sample into an immiscible organic solvent. The use of a deuterated internal standard, such as this compound, is critical for correcting for variations in extraction efficiency and instrumental response, thereby ensuring high accuracy and reproducibility.[3] this compound is chemically similar to the target SCFAs, ensuring it behaves similarly during the extraction and analysis process.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction and analysis of SCFAs.

SCFA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (Feces, Plasma, Serum, Tissue) Homogenization Homogenization (if necessary) Sample->Homogenization Acidification Acidification (e.g., with HCl to pH 2-3) Homogenization->Acidification IS_Spike Spike with This compound (IS) Acidification->IS_Spike Add_Solvent Add Organic Solvent (e.g., MTBE) IS_Spike->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifugation (Phase Separation) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Analysis GC-MS or LC-MS Analysis Collect_Organic->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Workflow for SCFA liquid-liquid extraction and analysis.

Protocols

Materials and Reagents
  • Solvents: Methyl tert-butyl ether (MTBE), Diethyl ether (Note: MTBE is often preferred to avoid potential oxidation and background noise associated with diethyl ether).[4]

  • Acids: Hydrochloric acid (HCl), Sulfuric acid, or Phosphoric acid.

  • Internal Standard (IS): this compound.

  • SCFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, and hexanoic acid.

  • Biological Samples: Feces, serum, plasma, or tissue homogenates.

Protocol 1: LLE of SCFAs from Fecal Samples
  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

    • Add a known volume of sterile, deionized water (e.g., 1 mL) to the tube.

    • Homogenize the sample thoroughly using a bead-beater or vortex mixer until a uniform suspension is achieved.

    • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet solid debris.

  • Extraction:

    • Transfer a defined volume of the supernatant (e.g., 500 µL) to a new microcentrifuge tube.

    • Spike the supernatant with a known concentration of this compound internal standard.

    • Acidify the sample to a pH of 2-3 by adding a small volume of concentrated HCl (e.g., 50 µL of 1.0 M HCl).[5]

    • Add 1 mL of MTBE to the acidified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic phases.[5]

    • Carefully transfer the upper organic layer containing the SCFAs to a clean autosampler vial for analysis.

Protocol 2: LLE of SCFAs from Serum/Plasma
  • Sample Preparation:

    • Thaw serum or plasma samples on ice.

    • In a microcentrifuge tube, combine a specific volume of the sample (e.g., 100 µL) with a known concentration of the this compound internal standard.

  • Extraction:

    • Acidify the sample by adding a small volume of a suitable acid (e.g., 10 µL of 10% sulfosalicylic acid or an appropriate amount of HCl to reach pH 2-3).

    • Add 500 µL of cold MTBE to the tube.

    • Vortex for 2 minutes and then centrifuge at high speed for 10 minutes at 4°C.

    • Transfer the organic supernatant to a new vial for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of SCFAs using methods similar to the one described.

Table 1: Method Validation Parameters for SCFA Quantification

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Recovery (%)Reference
Acetic Acid0.5 - 10000.10.595 - 110[3][6]
Propionic Acid0.5 - 5000.10.498 - 105[3][6]
Butyric Acid0.5 - 5000.10.497 - 108[3][6]
Valeric Acid0.5 - 2500.10.594 - 109[4]

Note: Values are compiled from multiple sources and may vary depending on the specific matrix and instrumentation.

Table 2: Example SCFA Concentrations in Different Biological Matrices

SCFAHuman Feces (µmol/g)Human Serum (µM)Human Plasma (µM)Mouse Cecum Tissue (µmol/g)Reference
Acetic Acid30 - 7050 - 15050 - 1505 - 15[4][5]
Propionic Acid10 - 255 - 155 - 151 - 5[4][5]
Butyric Acid10 - 252 - 102 - 101 - 5[4][5]

Signaling Pathway Visualization

While this application note focuses on the analytical method, it's important to remember that SCFAs are key signaling molecules. The diagram below illustrates a simplified representation of SCFA signaling pathways.

SCFA_Signaling cluster_gut Gut Lumen cluster_host Host Cells (e.g., Colonocytes, Immune Cells) Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs GPCRs G-protein coupled receptors (GPR41, GPR43) SCFAs->GPCRs binds to HDAC_inhibition Histone Deacetylase (HDAC) Inhibition SCFAs->HDAC_inhibition inhibits Metabolism Energy Metabolism SCFAs->Metabolism fuels Immune_Modulation Immune Modulation GPCRs->Immune_Modulation activates HDAC_inhibition->Immune_Modulation regulates

Caption: Simplified SCFA signaling pathways in the host.

Conclusion

The described liquid-liquid extraction protocol using this compound as an internal standard provides a robust and reliable method for the quantification of short-chain fatty acids in a variety of biological samples. This approach, coupled with GC-MS or LC-MS analysis, offers the sensitivity and accuracy required for detailed studies in metabolic research, drug development, and clinical diagnostics. The provided protocols and data serve as a valuable resource for researchers aiming to implement SCFA analysis in their work.

References

Application Note and Protocol: Solid-Phase Extraction of Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butanoic-d7 acid, a deuterated stable isotope of butyric acid, is a critical internal standard for the accurate quantification of short-chain fatty acids (SCFAs) in various biological matrices.[1][2] SCFAs are microbially produced metabolites in the gut that play a significant role in health and disease, making their precise measurement essential in research and clinical studies.[3] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers selective and efficient cleanup and concentration of analytes from complex samples prior to chromatographic analysis.[4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound and other SCFAs from biological samples.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing a robust SPE method.

PropertyValueReference
Molecular Formula C₄HD₇O₂[6]
Molecular Weight 95.15 g/mol [7][8]
Boiling Point 162 °C[1][2]
Melting Point -6 to -3 °C[1][2]
Density 1.039 g/mL at 25 °C[2]
Solubility Soluble in water, DMF, DMSO, and Ethanol[1][6]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.

1. Materials and Reagents

  • This compound standard

  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Bond Elut Plexa) are recommended for their high recovery and reproducibility with SCFAs.[9][10]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or another suitable acid for pH adjustment)

  • Internal standard solution (if this compound is not the internal standard)

  • Centrifuge

  • Vortex mixer

  • SPE vacuum manifold

2. Sample Pre-treatment

Proper sample pre-treatment is critical for achieving high recovery and minimizing matrix effects.[5][11]

  • For Fecal and Tissue Samples:

    • Weigh approximately 50 mg of the homogenized sample into a microcentrifuge tube.[9][10]

    • Add a suitable extraction solvent. Acetone has been shown to be effective for extracting SCFAs from fecal samples.[9][10]

    • Vortex the sample vigorously for 5 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant for SPE.

  • For Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at high speed for 15 minutes at 4°C.

    • Collect the supernatant.

    • Acidify the supernatant with formic acid to a final concentration of 0.1% to ensure the SCFAs are in their protonated form for better retention on reversed-phase sorbents.

3. Solid-Phase Extraction (SPE) Procedure

The following steps outline the SPE process using a bind-elute strategy.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • This step solvates the functional groups of the sorbent.[12]

  • Equilibration:

    • Pass 1 mL of LC-MS grade water through the cartridge.

    • This prepares the sorbent for the aqueous sample.[12] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure efficient binding of the analytes to the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • This step removes polar interferences without eluting the SCFAs.

  • Elution:

    • Elute the bound SCFAs with 1 mL of methanol or acetonitrile. Using a small volume of a strong organic solvent ensures a concentrated sample.[12]

    • Collect the eluate for analysis.

4. Post-Elution Processing

  • The eluate can be directly injected into an LC-MS system.

  • For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic properties of the SCFAs.[3]

  • If needed, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to further concentrate the sample.

Quantitative Data Summary

The following table summarizes typical performance data for the SPE of SCFAs using polymeric reversed-phase sorbents, as reported in the literature.

ParameterButyric Acid (as a proxy for this compound)Reference
Recovery 98.34–137.83%[9][10]
Limit of Detection (LOD) 0.11–0.36 µM[9][10]
Limit of Quantification (LOQ) 0.38–1.21 µM[9][10]
Linearity (R²) ≥ 0.9998[9][10]
Reproducibility (RSD) ≤ 1.30%[9][10]

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for this compound cluster_prep Sample Pre-treatment cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Plasma) Homogenize Homogenization & Solvent Extraction Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidification (if needed) Supernatant->Acidify Load 3. Sample Loading Acidify->Load Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Water) Wash 4. Washing (5% Methanol in Water) Elute 5. Elution (Methanol/Acetonitrile) Analyze LC-MS or GC-MS Analysis Elute->Analyze

Caption: SPE Workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological samples. The described method, utilizing a reversed-phase polymeric sorbent, offers high recovery and reproducibility, making it suitable for accurate and reliable quantification of SCFAs in complex matrices. The protocol can be adapted and optimized for various research and drug development applications.

References

Application Notes and Protocols for Butyrate-d7 Acid in Gut Microbiome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Butanoic-d7 acid (Butyrate-d7) in gut microbiome research. Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the colon, is a critical molecule for gut health. It serves as the primary energy source for colonocytes, enhances the gut barrier, and possesses anti-inflammatory and immunomodulatory properties.[1] Stable isotope-labeled butyrate, such as Butyrate-d7, is an invaluable tool for in vivo and in vitro metabolic studies, allowing researchers to trace its absorption, distribution, and incorporation into various metabolic pathways without the use of radioactive isotopes.

Applications of this compound

This compound is a stable isotope-labeled form of butyric acid where seven hydrogen atoms are replaced by deuterium. This isotopic labeling allows for its differentiation from endogenous butyrate using mass spectrometry. The primary applications in gut microbiome research include:

  • Metabolic Tracer Studies (Stable Isotope Probing): To trace the metabolic fate of butyrate produced by the gut microbiota. By introducing Butyrate-d7, researchers can track its absorption by the host, its utilization by colonocytes, and its incorporation into various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1] This provides insights into host-microbiome metabolic interactions.

  • Quantification of Butyrate Production: As an internal standard in mass spectrometry-based quantification of endogenous butyrate and other SCFAs in biological samples such as feces, cecal contents, and blood.[2][3][4] The use of a deuterated internal standard improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

  • In Vitro Fermentation Studies: To study the production and consumption of butyrate by specific gut microbial communities or isolated bacterial strains in a controlled environment.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data and experimental parameters relevant to studies involving butyrate and its isotopic labeling.

Table 1: Typical Concentrations of Butyrate in Biological Samples

Sample TypeConcentration RangeSpeciesReference(s)
Human Feces50 - 200 mMHuman[10]
Human Plasma0.2 - 15 µMHuman[11]
Mouse Cecal ContentVariable (diet-dependent)MouseN/A
Portal Vein Blood~30 µMHuman[11]

Table 2: Experimental Parameters for In Vitro Fermentation Studies

ParameterValueDescriptionReference(s)
Fecal Slurry Concentration1% - 10% (w/v)Concentration of fecal inoculum in the fermentation medium.[12]
Fermentation MediumYCFA, Gifu anaerobic mediumMedia designed to mimic the gut environment.[13]
Substrate (e.g., Fiber)5 - 10 g/LThe fermentable substrate for butyrate production.N/A
Butyrate-d7 Spike-in1 - 10 mMConcentration of the tracer added to the fermentation.N/A
Incubation Time24 - 48 hoursDuration of the fermentation experiment.[5]
Incubation Temperature37°CSimulates human body temperature.[6][12]
AtmosphereAnaerobic (e.g., 85% N₂, 10% CO₂, 5% H₂)To maintain the anaerobic conditions of the gut.N/A

Experimental Protocols

Protocol for In Vivo Stable Isotope Probing using this compound in a Mouse Model

This protocol describes the administration of this compound to mice to trace the metabolic fate of butyrate.

Materials:

  • This compound (or its sodium salt, Sodium Butyrate-d7)

  • Animal model (e.g., C57BL/6J mice)

  • Oral gavage needles

  • Metabolic cages for fecal and urine collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA tubes)

  • Liquid nitrogen for snap-freezing samples

  • -80°C freezer for sample storage

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing in metabolic cages for 3-5 days before the experiment.

  • Tracer Administration: Prepare a solution of this compound in sterile water or saline. Administer a single dose via oral gavage (e.g., 100 mg/kg body weight).

  • Sample Collection:

    • Feces: Collect fecal pellets at various time points post-administration (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately snap-freeze in liquid nitrogen and store at -80°C.

    • Blood: Collect blood samples via tail vein or cardiac puncture at the end of the experiment. Centrifuge to separate plasma and store at -80°C.

    • Tissues: At the terminal time point, euthanize the mice and collect tissues of interest (e.g., colon, liver, cecum). Rinse with cold PBS, snap-freeze in liquid nitrogen, and store at -80°C.

  • Sample Preparation for LC-MS Analysis:

    • Feces and Tissues: Homogenize a known weight of the sample in a suitable extraction solvent (e.g., acetonitrile with an internal standard). Centrifuge to pellet debris and collect the supernatant.

    • Plasma: Precipitate proteins using a cold solvent like acetonitrile. Centrifuge and collect the supernatant.

  • LC-MS Analysis: Analyze the extracts using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the concentrations of this compound and its metabolites, as well as endogenous butyrate.

Protocol for Quantification of Butyrate in Fecal Samples using this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for accurate quantification of butyrate.

Materials:

  • This compound (internal standard)

  • Butyric acid (for calibration curve)

  • Fecal samples

  • Extraction solvent (e.g., acidified water or ethanol)

  • Derivatization agent (optional, e.g., 3-nitrophenylhydrazine)

  • LC-MS grade solvents

  • Centrifuge

  • Vortex mixer

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (internal standard) and a series of calibration standards of butyric acid of known concentrations.

  • Sample Extraction:

    • Weigh a small amount of frozen fecal sample (e.g., 50-100 mg).

    • Add a known volume of extraction solvent containing a fixed concentration of this compound.

    • Homogenize the sample thoroughly (e.g., bead beating or vortexing).

    • Centrifuge at high speed to pellet solid debris.

  • Derivatization (Optional but Recommended for Improved Sensitivity): Transfer the supernatant to a new tube and perform a chemical derivatization to enhance the chromatographic and mass spectrometric properties of the SCFAs.

  • LC-MS Analysis: Inject the prepared samples and calibration standards onto an LC-MS system.

  • Data Analysis: Create a calibration curve by plotting the peak area ratio of butyric acid to this compound against the concentration of the butyric acid standards. Use this curve to determine the concentration of butyrate in the fecal samples.

Visualization of Pathways and Workflows

Signaling Pathways of Butyrate

Butyrate exerts its biological effects through several mechanisms, primarily through the inhibition of histone deacetylases (HDACs) and by acting as a signaling molecule through G-protein coupled receptors (GPCRs).

Butyrate_Signaling Butyrate Butyrate GPCRs GPR41, GPR43, GPR109a Butyrate->GPCRs Activates HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Immune_Modulation Immune Modulation (e.g., Treg differentiation) GPCRs->Immune_Modulation Histones Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Gut_Barrier Gut Barrier Integrity Gene_Expression->Gut_Barrier Cell_Cycle Cell Cycle Arrest & Apoptosis in Cancer Cells Gene_Expression->Cell_Cycle

Caption: Butyrate signaling pathways in host cells.

Experimental Workflow for In Vivo Stable Isotope Probing

The following diagram illustrates the workflow for an in vivo study using this compound.

InVivo_Workflow Start Start: Acclimated Mouse Model Administer Administer this compound (Oral Gavage) Start->Administer Collection Time-Course Sample Collection Administer->Collection Feces Feces Collection->Feces Blood Blood (Plasma) Collection->Blood Tissues Tissues (Colon, Liver) Collection->Tissues Extraction Sample Extraction (Metabolite Isolation) Feces->Extraction Blood->Extraction Tissues->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Analysis: Isotopologue Ratios, Flux Analysis->Data

Caption: Workflow for in vivo this compound tracing.

Butyrate Production Pathways in Gut Microbiota

The primary pathways for butyrate production from carbohydrates by gut bacteria are the butyryl-CoA:acetate CoA-transferase pathway and the butyrate kinase pathway.[11]

Butyrate_Production Carbohydrates Dietary Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA ButyrateKinase Butyrate Kinase Pathway ButyrylCoA->ButyrateKinase ButyrylCoATransferase Butyryl-CoA:Acetate CoA-Transferase Pathway ButyrylCoA->ButyrylCoATransferase Butyrate Butyrate ButyrateKinase->Butyrate ButyrylCoATransferase->Butyrate Acetate Acetate Acetate->ButyrylCoATransferase

Caption: Major microbial pathways for butyrate synthesis.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of Butanoic-d7 acid in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity of Butanoic-d7 acid in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for this compound low in my GC-MS analysis?

Low signal intensity for this compound, a polar and volatile short-chain fatty acid (SCFA), can stem from several factors.[1][2] Common causes include analyte loss during sample preparation, poor chromatographic performance due to its polarity, issues with the GC-MS system itself such as active sites in the inlet or column, or suboptimal instrument parameters.[3][4][5]

Q2: Is derivatization necessary for analyzing this compound by GC-MS?

Yes, derivatization is highly recommended and often a critical step for the successful analysis of SCFAs like butanoic acid.[6] Derivatization converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable derivative.[6][7] This leads to improved peak shape, reduced tailing, and significantly enhanced sensitivity.[6] Common derivatization reagents include silylating agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and esterification agents like isobutyl chloroformate/isobutanol.[1][2][8][9]

Q3: What are "active sites" in a GC system and how do they affect my analysis?

Active sites are locations within the GC flow path, primarily in the inlet liner and the front of the GC column, that can interact with and adsorb polar analytes like carboxylic acids.[5][10] These sites are often exposed silanol groups (-Si-OH) on glass surfaces or metal oxides.[10] This adsorption is a primary cause of peak tailing and loss of signal intensity, as a portion of the analyte is retained and does not reach the detector.[4][5][11] Using deactivated (silanized) liners and columns is crucial to minimize this effect.[4][12][13]

Q4: Can my sample preparation method lead to low signal for this compound?

Absolutely. Butanoic acid is volatile, and significant analyte loss can occur during sample preparation, especially during drying or evaporation steps.[14] To mitigate this, it is common to adjust the pH of the sample. Under basic conditions (e.g., by adding NaOH), the carboxylic acid is converted to its non-volatile salt form, preventing evaporative losses.[2][15] Conversely, acidification is often performed just before injection to ensure the analyte is in its volatile free-acid form for GC analysis.[15] Incomplete extraction from the sample matrix can also be a cause of low recovery.[6]

Q5: How do I prevent contamination that could interfere with my analysis?

Contamination can manifest as ghost peaks, a high baseline, or a noisy signal, all of which can affect the accurate quantification of your analyte.[16] Common sources of contamination include a cored septum, a dirty inlet liner, or a contaminated split vent trap.[12] Regular replacement of consumables like the septum and inlet liner is essential.[12][16] Ensuring the purity of carrier gas and using gas traps can also prevent baseline instability.[17]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Initial Checks & System Verification

Before making significant changes, perform these initial checks:

  • Confirm Sample Integrity: Ensure the standard or sample has not degraded and was prepared correctly. Prepare a fresh standard to verify.[3]

  • Review Method Parameters: Double-check that the correct GC-MS method was loaded. Verify inlet temperature, split ratio, oven temperature program, and MS acquisition parameters (e.g., SIM ions, dwell times).[18]

  • Check for Leaks: A system leak is a common cause of low sensitivity.[12][19] Check for leaks at the septum nut, column fittings, and MS interface. A high nitrogen (m/z 28) and low water (m/z 18) signal in the MS background can indicate a leak.

  • Run a System Blank: Inject a solvent blank to check for contamination or ghost peaks that might be interfering with your analyte's peak.[4]

Step 2: Investigate the GC Inlet

The inlet is a frequent source of problems for polar analytes.[16]

  • Inspect and Replace the Septum: A worn or cored septum can cause leaks and be a source of contamination.[12] Replace the septum regularly.

  • Inspect and Replace the Inlet Liner: The inlet liner is a critical component.

    • Activity: An active liner will cause peak tailing and signal loss.[3][5] Replace the current liner with a new, deactivated one. Using liners with glass wool can sometimes introduce activity if the wool is not properly deactivated.[10][13]

    • Contamination: A dirty liner can be a source of ghost peaks and analyte loss.[16]

    • Proper Installation: Ensure the liner is installed correctly to avoid dead volume.[20]

Step 3: Evaluate the GC Column
  • Column Trimming (Front-end Maintenance): Over time, the front section of the column can become contaminated or active.[21]

    • Cool the inlet and oven.

    • Carefully disconnect the column from the inlet.

    • Trim 15-20 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.[20][21]

    • Reinstall the column to the correct depth in the inlet.[20][21]

  • Column Bleed: A rising baseline, especially at higher temperatures, can indicate column bleed, which can contribute to noise and reduce the signal-to-noise ratio.[17] This may indicate the column is old or has been damaged by oxygen.

Step 4: Review Sample Preparation and Derivatization
  • Derivatization Efficiency: Incomplete derivatization will result in a poor signal for the derivatized analyte and may show a tailing peak for the underivatized acid.

    • Ensure the derivatization reagent is fresh and not hydrolyzed.

    • Optimize reaction time and temperature. For example, derivatization with MTBSTFA is often performed at 60°C for 30 minutes.[2]

    • Ensure the sample is free of excess water, as this can quench many derivatization reactions (unless the protocol is specifically for aqueous samples).[1]

  • Extraction and Volatility Control: As mentioned in the FAQs, ensure that pH is controlled during any sample concentration steps to prevent the loss of the volatile butanoic acid.[2][15]

Step 5: Check the Mass Spectrometer
  • Tune the MS: A poor MS tune will result in low sensitivity. Run an autotune to ensure the MS is performing optimally. Check the tune report for any anomalies, such as high repeller voltage (indicating a dirty source) or low ion abundance.[18]

  • Clean the Ion Source: A contaminated ion source is a common reason for a gradual or sudden loss of sensitivity.[18][22] If the autotune fails or shows signs of a dirty source, follow the manufacturer's procedure for cleaning the ion source components.

Experimental Protocols

Generalized Protocol for SCFA Analysis using Derivatization

This protocol provides a general workflow. Specific volumes and reagents should be optimized for your specific application and sample type.

  • Sample Preparation (e.g., from Serum):

    • To a 20 µL serum sample in a microcentrifuge tube, add 30 µL of 0.1 M NaOH to prevent the evaporation of SCFAs.[2]

    • Add an appropriate amount of your internal standard solution (e.g., this compound, if it's not the analyte of interest).

    • Add 430 µL of methanol for protein precipitation.[2]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for derivatization.

  • Derivatization (using MTBSTFA):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of the derivatization reagent (e.g., MTBSTFA with 1% TBDMSCl) and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[2][23]

    • Cool to room temperature before injection into the GC-MS.

Data Presentation

Table 1: Common GC-MS Parameters for SCFA Analysis
ParameterTypical SettingRationale & Troubleshooting Point
Inlet Temperature 240 - 280 °CToo low may cause incomplete vaporization of less volatile derivatives. Too high may cause degradation.[3][23]
Injection Mode Split (e.g., 10:1 to 50:1)A high split ratio can lead to low signal if the sample is too dilute. Adjust to a lower split ratio to increase the amount of sample reaching the column.[18][20]
Liner Type Deactivated, TaperedA deactivated liner is critical to prevent adsorption of polar analytes. Tapers can help focus the sample onto the column.[4][13]
Column Phase 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) or a wax columnA standard non-polar or mid-polar column is often sufficient for derivatized SCFAs. For underivatized acids, a more polar wax column is needed.[23][24][25]
Oven Program Start at 40-60°C, ramp to ~300°CA low initial temperature helps focus the analytes at the head of the column. The ramp rate affects peak separation.[23]
MS Ion Source Temp. 200 - 250 °CShould be hot enough to prevent condensation but not so hot as to cause thermal degradation.[25]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Signal Intensity for this compound CheckSystem Initial Checks: - Fresh Standard - Method Parameters - System Leaks Start->CheckSystem ProblemSolved1 Problem Resolved CheckSystem->ProblemSolved1 Yes InletMaint Inlet Maintenance: - Replace Septum - Replace with New, Deactivated Liner CheckSystem->InletMaint No Improvement ProblemSolved2 Problem Resolved InletMaint->ProblemSolved2 Yes ColumnMaint Column Maintenance: - Trim 15-20 cm from Inlet Side - Check for Column Bleed InletMaint->ColumnMaint No Improvement ProblemSolved3 Problem Resolved ColumnMaint->ProblemSolved3 Yes SamplePrepReview Review Sample Prep & Derivatization: - Reagent Freshness - Reaction Conditions - pH Control ColumnMaint->SamplePrepReview No Improvement ProblemSolved4 Problem Resolved SamplePrepReview->ProblemSolved4 Yes MSService MS Service: - Run Autotune - Clean Ion Source SamplePrepReview->MSService No Improvement ProblemSolved5 Problem Resolved MSService->ProblemSolved5 Yes

Caption: A step-by-step workflow for troubleshooting low GC-MS signal.

Potential Causes of Low Signal Intensity

RootCauseDiagram cluster_Sample Sample Preparation & Analyte Properties cluster_GC Gas Chromatography System cluster_MS Mass Spectrometer LowSignal Low Signal Intensity of this compound AnalyteLoss Analyte Loss (Volatility) LowSignal->AnalyteLoss IncompleteDeriv Incomplete Derivatization LowSignal->IncompleteDeriv PoorExtraction Poor Extraction Recovery LowSignal->PoorExtraction InletIssues Inlet Problems (Activity, Leaks, Temp) LowSignal->InletIssues ColumnIssues Column Problems (Activity, Contamination) LowSignal->ColumnIssues InjectionIssues Suboptimal Injection (Split Ratio, Volume) LowSignal->InjectionIssues DirtySource Contaminated Ion Source LowSignal->DirtySource DetectorIssue Detector Degradation LowSignal->DetectorIssue PoorTune Poor MS Tune LowSignal->PoorTune

Caption: Potential root causes for low signal of this compound in GC-MS.

References

Technical Support Center: Optimizing Chromatographic Separation of Butyrate and Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of butyrate and its deuterated internal standard, Butanoic-d7 acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic separation and quantification. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Butyrate peak poorly retained on a reverse-phase C18 column?

Short-chain fatty acids (SCFAs) like butyrate are highly polar and have low molecular weight, leading to poor retention on traditional C18 columns under typical reversed-phase conditions.[1] To overcome this, chemical derivatization is often employed to increase the hydrophobicity of the molecule, thereby improving its retention.[1][2]

Q2: What are the most common derivatization reagents for butyrate analysis by LC-MS/MS?

Several derivatization reagents are used to enhance the chromatographic behavior and detection sensitivity of SCFAs. One of the most common is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[1][3][4] This derivatization not only improves retention on reversed-phase columns but also significantly enhances ionization efficiency for mass spectrometry detection.[3] Other reagents like 2-picolylamine have also been successfully used.[5]

Q3: My deuterated internal standard (this compound) has a slightly different retention time than my analyte (butyrate). Is this normal?

Yes, a small and consistent shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect."[6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] While a minor, reproducible shift is generally acceptable, a significant or inconsistent separation can lead to quantification errors due to differential matrix effects.[6][8]

Q4: I'm observing poor peak shape (tailing or fronting) for both butyrate and its deuterated standard. What are the likely causes?

Poor peak shape can stem from several factors:

  • Column Degradation: The column may be contaminated or the packing bed could be compromised.[9]

  • Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of butyric acid can cause peak tailing.[9]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[9]

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing.[9]

Q5: Can I analyze butyrate without derivatization?

While challenging, direct analysis of underivatized SCFAs is possible. These methods often require specialized columns, such as porous graphitic carbon (PGC) columns, or specific ion-pairing reagents in the mobile phase to achieve adequate retention and separation.[10][11] However, derivatization-based methods are generally more robust and sensitive for complex biological matrices.[1][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Precision and Inaccurate Quantification

  • Symptoms: High variability in the analyte/internal standard area ratio between replicate injections and inaccurate results for quality control (QC) samples.[6]

  • Possible Cause: Differential matrix effects. This occurs when the analyte and the deuterated internal standard are affected differently by interfering components in the sample matrix.[6] A common reason for this is a slight chromatographic separation between the two compounds due to the deuterium isotope effect, causing them to elute into regions with varying degrees of ion suppression.[6][8]

  • Troubleshooting Workflow:

    A Start: Poor Precision/Accuracy B Verify Co-elution of Butyrate and this compound A->B C Is there a significant retention time difference? B->C D Modify Chromatography: - Adjust gradient - Change mobile phase organic content - Use a lower resolution column C->D Yes E Evaluate Matrix Effects (Post-column infusion or Spike-in recovery experiments) C->E No D->B F Are matrix effects different for analyte and IS? E->F G Improve Sample Preparation: - Use a more effective extraction  (e.g., LLE or SPE) - Dilute the sample F->G Yes I Check for IS Degradation or Back-Exchange F->I No H Problem Resolved G->H I->H

    Troubleshooting workflow for poor precision and accuracy.

Issue 2: Loss of Deuterated Standard Signal / Increase in Analyte Signal

  • Symptoms: A decreasing signal for this compound and a corresponding increase in the butyrate signal over an analytical batch, or in samples prepared in aqueous mobile phases.

  • Possible Cause: H/D (Hydrogen-Deuterium) back-exchange. If the deuterium atoms are on labile positions (e.g., on the carboxylic acid group, though this compound is typically labeled on the carbon backbone), they can be replaced by protons from the mobile phase, especially under certain pH conditions.[7][8] While less common for aliphatically labeled standards, it's a possibility to consider. A more likely cause is in-source fragmentation of the deuterated standard where a deuterium atom is lost.[6]

  • Troubleshooting Steps:

    • Confirm Standard Stability: Prepare the deuterated standard in the mobile phase and analyze it over time to check for signal degradation.

    • Optimize MS Source Conditions: Adjust source parameters like temperature and voltages to minimize in-source fragmentation.[6]

    • Mobile Phase pH: If back-exchange is suspected, investigate the effect of mobile phase pH.

    • Confirm Labeling Position: Ensure your this compound standard has deuterium labels on stable carbon positions, not on the oxygen atom of the carboxylic acid.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from methodologies for SCFA analysis in biological fluids.[3][13]

  • Sample Collection: Collect plasma or serum using appropriate anticoagulant tubes (e.g., EDTA). Store immediately at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of an internal standard working solution (this compound in water) and 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride in 50% aqueous acetonitrile.

    • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride in 50% aqueous acetonitrile.

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching: Quench the reaction by adding 200 µL of 0.1% formic acid in water.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Injection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    cluster_prep Sample Preparation cluster_deriv Derivatization A 100 µL Plasma + 10 µL Butanoic-d7 IS B Add 400 µL ice-cold Acetonitrile A->B C Vortex & Centrifuge (14,000 x g, 15 min, 4°C) B->C D Collect Supernatant C->D E Add 3-NPH and EDC reagents D->E F Vortex & Incubate (40°C, 30 min) E->F G Quench with 0.1% Formic Acid F->G H Centrifuge & Transfer to HPLC vial G->H

    Workflow for sample preparation and derivatization.

Data Presentation

Table 1: Example LC-MS/MS Conditions for Butyrate Analysis

ParameterCondition 1 (Derivatized)Condition 2 (Underivatized)
Column C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm)[5]Porous Graphitic Carbon (PGC)
Mobile Phase A 0.1% Formic Acid in Water[14]0.5% Orthophosphoric Acid in Water[11]
Mobile Phase B Acetonitrile[14]Acetonitrile
Flow Rate 0.4 - 1.0 mL/min[14]0.3 mL/min
Gradient 5% B to 60% B over 15 minutes[5]Isocratic or shallow gradient
Injection Volume 1 - 10 µL[5]5 µL
Column Temp. 30 - 40°C40°C
MS Detection ESI Negative Mode[1]ESI Negative Mode
MS Mode Multiple Reaction Monitoring (MRM)[14]Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for 3-NPH Derivatized Butyrate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Butyrate-3NPH Varies with adductSpecific fragmentTransitions need to be optimized empirically.
Butanoic-d7-3NPH Varies with adductSpecific fragmentThe mass shift will be +7 Da compared to butyrate.

Note: The exact m/z values for precursor and product ions will depend on the specific adduct formed (e.g., [M-H]⁻) and the fragmentation pattern, which should be determined experimentally.

References

Technical Support Center: Minimizing Matrix Effects with Butanoic-d7 Acid in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects when using Butanoic-d7 acid as a stable isotope-labeled internal standard (SIL-IS) for the analysis of plasma samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in plasma sample analysis?

A: The matrix effect is the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components include phospholipids, proteins, salts, and other endogenous compounds.[3] This interference can lead to signal suppression (most common) or enhancement, which can compromise the accuracy, precision, and sensitivity of an analytical method.[1][4][5]

Q2: I'm using this compound as a stable isotope-labeled internal standard (SIL-IS). Doesn't that automatically correct for matrix effects?

A: Yes, a SIL-IS like this compound is the preferred method to compensate for matrix effects.[6][7][8] Because it has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement.[8] By using the peak area ratio of the analyte to the SIL-IS, the variability is normalized.[9] However, this does not eliminate the underlying problem. Severe ion suppression can still reduce the signal of both the analyte and the IS to a level below the limit of quantitation (LOQ), compromising assay sensitivity.[7][10] Therefore, it is still critical to minimize the source of the matrix effect.

Q3: What are the primary sources of matrix effects in plasma?

A: Phospholipids are the most significant cause of matrix effects, particularly ion suppression, in plasma samples analyzed with electrospray ionization (ESI) LC-MS/MS.[7][11][12] These molecules are highly abundant in cell membranes and can co-extract with analytes during sample preparation.[11] They often elute in the same chromatographic region as many small molecule drugs and can also contaminate the MS ion source over time, leading to decreased reproducibility.[10][11]

Q4: How can I quantitatively assess the matrix effect in my assay?

A: The most widely accepted method is the post-extraction spike method .[3][13] This involves comparing the response of an analyte spiked into a blank, extracted plasma sample (Set B) with the response of the analyte in a neat solution (Set A). The Matrix Factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution (MF = B/A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
High variability in this compound (Internal Standard) response across different samples. Inconsistent matrix effects between different plasma lots; insufficient sample cleanup allowing variable levels of interfering substances (e.g., phospholipids) to reach the detector.[3]1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE) to more effectively remove phospholipids.[7][14][15] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte/IS from the region where phospholipids elute.[5][13]
Poor sensitivity or low signal-to-noise for the analyte, even though the IS ratio appears stable. Severe ion suppression is affecting both the analyte and the internal standard, pushing their signals close to the instrument's detection limit.[7][10]1. Enhance Sample Cleanup: The primary goal is to remove the source of suppression. Employ SPE, particularly cartridges designed for phospholipid removal (e.g., mixed-mode or specific phospholipid removal plates).[12] 2. Check for Source Contamination: Clean the mass spectrometer's ion source, as buildup of non-volatile matrix components can exacerbate suppression.[11] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen the effect.[13]
Chromatographic peak shape (e.g., tailing, splitting) degrades over the course of an analytical run. Buildup of phospholipids and other matrix components on the analytical column.[10][11] These retained compounds can elute unpredictably in later injections, interfering with chromatography.1. Implement a Column Wash: Add a high-organic wash step at the end of each gradient to elute strongly retained compounds.[10] 2. Use a Guard Column: A guard column can help protect the analytical column from contamination. 3. Improve Sample Cleanup: A cleaner sample extract (via SPE or LLE) is the most effective long-term solution to prevent column fouling.[16]

Experimental Protocols & Data

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has the most significant impact on minimizing matrix effects. The following table summarizes the typical performance of the three most common techniques for plasma samples.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Analyte Recovery >90%70-90%>85%
Matrix Effect (Matrix Factor) 0.4 - 1.5 (High Variability)[14]0.8 - 1.2 (Reduced)[16]0.9 - 1.1 (Minimal)[15]
Phospholipid Removal <10% (Poor)[12][15]50-80% (Moderate)>95% (Excellent)[12]
Time / Complexity Fast / LowModerate / ModerateSlow / High
Recommendation Suitable for high-throughput screening where a SIL-IS can compensate for effects; not ideal for high sensitivity assays.[16]Good balance of cleanliness and recovery; requires method development to optimize pH and solvent.[16]Most effective method for minimizing matrix effects and achieving the highest data quality and sensitivity.[7][15]
Experimental Protocol: Assessing Matrix Effect (Post-Extraction Spike)

This protocol describes how to calculate the Matrix Factor (MF) to quantify the matrix effect.

Objective: To determine the extent of ion suppression or enhancement caused by the plasma matrix.

Materials:

  • Blank human plasma (6 different lots recommended)

  • Butanoic acid and this compound standards

  • Your chosen sample preparation materials (e.g., SPE cartridges, precipitation solvents)

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution):

    • In a clean tube, add the Butanoic acid and this compound standards to the final elution solvent (reconstitution solvent) to achieve the desired final concentration (e.g., at low and high QC levels).

    • Analyze by LC-MS/MS.

  • Prepare Set B (Post-Spike Matrix):

    • Process at least six different lots of blank plasma using your established extraction procedure (e.g., PPT, LLE, or SPE).

    • Evaporate the final extract to dryness (if applicable).

    • Reconstitute the dried, blank extract with the solution prepared in Set A . This adds the analyte and IS to the extracted matrix components.

    • Analyze by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

    • The IS-Normalized MF should be close to 1.0, indicating the internal standard is effectively compensating for the matrix effect. The MF of the analyte itself indicates the absolute level of suppression or enhancement.

Visual Workflows and Diagrams

cluster_0 LC-MS/MS Ion Source cluster_1 Data Processing Analyte Analyte (Butanoic Acid) Suppression Ion Suppression Analyte->Suppression IS SIL-IS (this compound) IS->Suppression Matrix Matrix Component (e.g., Phospholipid) Matrix->Suppression Ratio Calculate Analyte/IS Ratio Suppression->Ratio Both signals are suppressed proportionally Result Compensated Result (Accurate Quantification) Ratio->Result

Caption: Role of a SIL-IS in compensating for matrix effects.

Start Problem Identified: High variability or low sensitivity Decision1 Is the sample preparation method only Protein Precipitation (PPT)? Start->Decision1 Action1 Switch to a more effective cleanup method: 1. Solid-Phase Extraction (SPE) 2. Liquid-Liquid Extraction (LLE) Decision1->Action1 Yes Decision2 Is the analyte co-eluting with the phospholipid region? Decision1->Decision2 No Action1->Decision2 Action2 Optimize LC Method: - Adjust gradient elution - Change column chemistry - Use a divert valve Decision2->Action2 Yes End Problem Resolved: Robust & Sensitive Assay Decision2->End No Action2->End

Caption: Decision workflow for troubleshooting matrix effects.

cluster_0 Sample Preparation cluster_1 Analysis & Evaluation Start Plasma Sample + Butanoic-d7 IS PPT Protein Precipitation (Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (MTBE) Start->LLE SPE Solid-Phase Extraction (Mixed-Mode Cartridge) Start->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Compare Compare: - Analyte Recovery - Matrix Factor - Phospholipid Levels Analysis->Compare

Caption: Workflow for comparing sample preparation techniques.

References

Technical Support Center: Butanoic-d7 Acid Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Butanoic-d7 acid in LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological samples, endogenous materials like phospholipids, salts, and proteins are common causes of ion suppression.[3] Although this compound is a stable isotope-labeled internal standard (SIL-IS) used to compensate for these effects, severe ion suppression can still impact the reliability of your results by suppressing the signal of both the analyte and the internal standard.

Q2: I am observing a lower-than-expected signal for this compound. Could this be ion suppression?

A2: A reduced signal for this compound is a strong indicator of ion suppression.[4] This phenomenon occurs when other components in the sample interfere with the ionization process in the mass spectrometer's source.[1] To confirm if ion suppression is occurring, a post-column infusion experiment is a highly effective method to visualize the regions in your chromatogram where suppression is happening.[4]

Q3: How can I differentiate between low recovery and ion suppression?

A3: A post-extraction addition experiment is the standard procedure to distinguish between analyte loss during sample preparation (recovery) and ion suppression.[1] This involves comparing the analyte response in a blank matrix extract spiked with the analyte after extraction to the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity between these two samples points towards ion suppression.

Q4: What are the most common sources of matrix effects for short-chain fatty acid analysis in biological samples?

A4: For the analysis of short-chain fatty acids (SCFAs) like butanoic acid in biological matrices such as plasma, serum, or feces, the most common sources of matrix effects are:

  • Phospholipids: These are major components of cell membranes and are highly abundant in plasma and whole blood.[3]

  • Salts and Proteins: High concentrations of salts and proteins in biological fluids can interfere with the ionization process.[5][6]

  • Other Endogenous Molecules: The complex nature of biological samples means a wide variety of molecules can co-elute and cause ion suppression.

Q5: How can I mitigate ion suppression for my this compound analysis?

A5: Several strategies can be employed to reduce or eliminate ion suppression:

  • Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove interfering matrix components.[1][7]

  • Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, gradient, or using a different column chemistry.

  • Derivatization: Chemical derivatization of butanoic acid can improve its chromatographic retention and ionization efficiency, moving it away from the suppression zones.[8][9][10] Reagents like 3-nitrophenylhydrazine (3-NPH) are commonly used for SCFAs.[11][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise sensitivity for the target analyte.[4]

Q6: Is it necessary to use a derivatization agent for SCFA analysis?

A6: While not strictly necessary, derivatization is highly recommended for robust SCFA analysis by LC-MS/MS. SCFAs are small, polar molecules with poor retention on reversed-phase columns and can exhibit poor ionization efficiency.[10][13] Derivatization can significantly enhance sensitivity and improve chromatographic peak shape.[8][9]

Troubleshooting Guides

Issue: Low or Inconsistent Signal for this compound

This section provides a step-by-step guide to troubleshooting low or inconsistent signals, which are often symptomatic of ion suppression.

cluster_0 Troubleshooting Workflow for Low Signal start Low/Inconsistent Signal for this compound check_is Confirm IS Concentration & Purity start->check_is post_infusion Perform Post-Column Infusion Experiment check_is->post_infusion suppression_present Ion Suppression Detected? post_infusion->suppression_present post_extraction Perform Post-Extraction Addition Experiment suppression_present->post_extraction Yes optimize_chrom Optimize Chromatography (e.g., Gradient, Column) suppression_present->optimize_chrom No calc_me_rec Calculate Matrix Effect & Recovery post_extraction->calc_me_rec high_me High Matrix Effect? calc_me_rec->high_me low_rec Low Recovery? high_me->low_rec No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) high_me->optimize_sp Yes low_rec->optimize_sp Yes low_rec->optimize_chrom No consider_deriv Consider Derivatization optimize_sp->consider_deriv end Signal Improved optimize_chrom->end consider_deriv->optimize_chrom cluster_causes Causes of Ion Suppression cluster_effects Effects on LC-MS/MS Analysis cluster_mitigation Mitigation Strategies cluster_sp_details Matrix Biological Matrix (Plasma, Urine, Feces) Phospholipids Phospholipids Matrix->Phospholipids Salts Salts Matrix->Salts Proteins Proteins Matrix->Proteins Metabolites Endogenous Metabolites Matrix->Metabolites IonSuppression Ion Suppression Phospholipids->IonSuppression Salts->IonSuppression Proteins->IonSuppression Metabolites->IonSuppression ReducedSignal Reduced Signal Intensity IonSuppression->ReducedSignal PoorAccuracy Poor Accuracy & Precision IonSuppression->PoorAccuracy LowSensitivity Lower Sensitivity IonSuppression->LowSensitivity SamplePrep Sample Preparation IonSuppression->SamplePrep Chromatography Chromatography Optimization IonSuppression->Chromatography Derivatization Chemical Derivatization IonSuppression->Derivatization InternalStandard Use of SIL-IS (this compound) IonSuppression->InternalStandard PPT PPT LLE LLE SPE SPE

References

Improving peak shape and resolution for Butanoic-d7 acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butanoic-d7 acid. Our goal is to help you improve chromatographic peak shape and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape, such as tailing, for this compound in my Gas Chromatography (GC) analysis?

A1: Poor peak shape, particularly peak tailing, for acidic compounds like this compound in GC is a common issue. It is often caused by the high polarity of the carboxylic acid group.[1] This polarity leads to strong interactions with the stationary phase, especially with any active sites like residual silanol groups on the column, causing the analyte to elute slowly and asymmetrically.[2][3] This secondary retention mechanism results in tailed peaks, which can compromise quantification and resolution.[2] Another factor can be the low volatility of the underivatized acid, which also contributes to broad, late-eluting peaks.[2]

Q2: What is the most effective way to improve the GC peak shape for this compound?

A2: Derivatization is the most common and effective strategy to improve GC analysis for carboxylic acids.[2][4] This process modifies the polar carboxyl group into a less polar and more volatile derivative, such as an ester or a silyl ester.[1][5] This modification minimizes unwanted interactions with the column's stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[4][6] Common derivatization methods include esterification (e.g., using BF3 in methanol to form fatty acid methyl esters or FAMEs) and silylation (e.g., using BSTFA or MSTFA).[2]

Q3: My this compound peak is broad and shows poor resolution in my Liquid Chromatography (LC) analysis. What are the likely causes and solutions?

A3: In reversed-phase LC, broad peaks and poor resolution for this compound are often related to issues with the mobile phase pH, column health, or extra-column band broadening.[7][8]

  • Mobile Phase pH: Butanoic acid is a weak acid. If the mobile phase pH is near or above its pKa, the acid will be ionized. The ionized form is more polar and will have very little retention on a C18 column, eluting early with poor peak shape.[9][10]

  • Column Issues: Column degradation, contamination, or the presence of voids in the packing material can lead to peak broadening.[3][7]

  • System Issues: Excessive dead volume in the tubing or connections between the injector, column, and detector can cause the separated peak to broaden before it reaches the detector.[3][11]

To resolve these issues, you should first control the mobile phase pH to be at least 1.5-2 pH units below the pKa of butanoic acid.[12] Using a guard column and ensuring all connections are secure can also help.[13]

Q4: What is the specific role of mobile phase pH in the LC analysis of this compound?

A4: The mobile phase pH is a critical parameter that controls the retention and peak shape of ionizable compounds like this compound in reversed-phase HPLC.[10][14] By adjusting the pH, you can change the ionization state of the analyte. For an acidic compound, using a mobile phase with a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the carboxylic acid group.[8][9] In its neutral, non-ionized form, this compound is more hydrophobic, leading to better retention on a reversed-phase column (like a C18) and significantly improved peak symmetry.[9] Conversely, at a higher pH, the acid becomes ionized, more polar, and is poorly retained, resulting in poor peak shape.[9][12]

Q5: Which type of analytical column is most suitable for this compound analysis?

A5: The choice of column depends on the chromatographic technique used.

  • For Gas Chromatography (GC): If analyzing the underivatized ("free") acid, a polar stationary phase is recommended, such as a polyethylene glycol (PEG) column (e.g., DB-Wax, FFAP).[1][15][16] These phases are more compatible with polar analytes. If the acid is derivatized, standard nonpolar or intermediate-polarity columns can be used effectively.[6]

  • For Liquid Chromatography (LC): Reversed-phase columns, particularly C18 phases, are the most commonly used for the analysis of butanoic acid.[17] To minimize peak tailing caused by interactions with the silica backbone, it is highly recommended to use modern, high-purity, end-capped C18 columns.[18][19]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing in GC Analysis

Q: I'm seeing significant peak tailing for this compound in my GC analysis. How do I fix this?

A: Peak tailing in GC for this compound is typically due to its polarity. Follow this workflow to troubleshoot the issue.

start Start: Peak Tailing Observed q1 Is the sample derivatized? start->q1 direct_analysis Performing direct analysis of free acid. q1->direct_analysis No deriv_issue Derivatization appears incomplete or sample has degraded. q1->deriv_issue Yes action1 Action: Derivatize the sample (e.g., Esterification or Silylation). This is the most effective solution. direct_analysis->action1 Recommended q2 Is a polar GC column (e.g., Wax, FFAP) being used? direct_analysis->q2 end End: Symmetrical Peak Achieved action1->end action2 Action: Switch to a suitable polar 'Wax' type column. q2->action2 No system_check Action: Check for system activity. - Use a new, deactivated inlet liner. - Condition the column. - Trim the first few cm off the column. q2->system_check Yes action2->end action3 Action: Optimize derivatization protocol. Check reagent quality and reaction time/temp. Prepare fresh sample. deriv_issue->action3 action3->end system_check->end

Caption: Troubleshooting workflow for GC peak tailing.
Guide 2: Improving Resolution and Peak Shape in LC Analysis

Q: My this compound peak is broad, misshapen, or poorly resolved from other components in my LC run. What steps should I take?

A: This is a common issue for acidic analytes in reversed-phase LC. The problem usually stems from the mobile phase, the column, or sample overload.

start Start: Poor Peak Shape / Resolution q_ph Is the mobile phase pH controlled and acidic (e.g., pH 2.5 - 3.5)? start->q_ph action_ph Action: 1. Add an acidifier (e.g., 0.1% Formic Acid). 2. Use a buffer with a pKa within 1 pH unit of the target pH. q_ph->action_ph No q_overload Is the peak shape improving at lower concentrations? q_ph->q_overload Yes end End: Sharp, Resolved Peak action_ph->end action_overload Action: 1. Reduce injection volume. 2. Dilute the sample. q_overload->action_overload Yes q_column Does the problem persist with a new column? q_overload->q_column No action_overload->end action_column Action: 1. Flush the column with a strong solvent. 2. If issue persists, replace the column. 3. Use a guard column for protection. q_column->action_column No action_system Action: Check for extra-column dead volume. - Use shorter, narrower ID tubing. - Ensure fittings are correct and tight. q_column->action_system Yes action_column->end action_system->end

Caption: Troubleshooting workflow for LC peak shape and resolution.

Data and Experimental Protocols

Table 1: GC Derivatization Methodologies
Derivatization MethodReagentTypical ConditionsTarget Derivative
Esterification 14% Boron Trifluoride (BF3) in MethanolHeat at 60°C for 60 minutes.[2]This compound, methyl ester (FAME)
Esterification BF3 in n-butanolHeat at 60°C for 5-10 minutes.[5]This compound, butyl ester
Silylation BSTFA or MSTFA with 1% TMCSHeat at 60°C for 60 minutes.[2]Trimethylsilyl (TMS) ester of this compound
Table 2: Example Chromatographic Conditions
ParameterGC (Direct Analysis) ExampleLC-MS Example
Column SH-WAX (60 m x 0.25 mm, 0.5 µm) or similar PEG-based column.[15]Reversed-phase C18 (e.g., 100 x 4.6 mm, 3 µm).[20]
Mobile Phase / Carrier Gas Helium at a constant linear velocity (e.g., 34 cm/s).[15]A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid.[17]
Gradient / Oven Program 80°C (2 min) -> 40°C/min to 200°C -> 25°C/min to 240°C (2 min).[15]Gradient elution (e.g., 5% to 95% B over several minutes).
Injector Temperature 240°C.[15]N/A
Detector FID or MSUV (210 nm) or Mass Spectrometer (MS).[17]
pH Control N/AMobile phase pH should be ~2.5-3.5 to ensure the acid is in its non-ionized form.[9][17]
Protocol 1: GC Derivatization via Esterification (BF3-Methanol)

This protocol is a general guideline for forming Fatty Acid Methyl Esters (FAMEs) for GC analysis.

  • Sample Preparation: Prepare a solution of your sample containing this compound at approximately 1 mg/mL in a suitable solvent (e.g., Toluene).

  • Reaction Setup: In a 2 mL reaction vial, combine 100 µL of the sample solution with 50 µL of 14% BF3 in methanol.[2]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in an incubator or oven at 60°C for 60 minutes. The temperature and time can be optimized for the specific application.[2]

  • Extraction: After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution and vortex for 10 seconds.[2]

  • Phase Separation: Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]

  • Collection: Carefully transfer the upper hexane layer, which contains the FAME derivative, to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Analysis: The sample is now ready for injection into the GC or GC-MS system.

Protocol 2: LC Method Setup for Improved Resolution

This protocol provides a starting point for developing a robust LC method for this compound.

  • Column Selection: Choose a high-quality, end-capped reversed-phase C18 column. A guard column of the same stationary phase is highly recommended to protect the analytical column and prolong its life.[13][21]

  • Mobile Phase Preparation:

    • Mobile Phase A: Use high-purity (HPLC or LC-MS grade) water containing an acidic modifier to lower the pH. A common choice is 0.1% formic acid.[17][18]

    • Mobile Phase B: Use high-purity acetonitrile or methanol, also containing 0.1% formic acid.

    • Ensure both mobile phases are thoroughly degassed before use.[22]

  • System Equilibration: Flush the system and equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[23]

  • Sample Preparation: Dissolve the sample containing this compound in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.[3][24] A mixture of water and a small amount of organic solvent is often suitable.

  • Method Parameters:

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).

    • Column Temperature: Use a column oven set to a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.[25]

    • Injection Volume: Start with a low injection volume (e.g., 5 µL) to avoid column overloading, which can cause peak fronting or tailing.[23]

  • Analysis and Optimization: Perform an initial injection. If resolution is inadequate, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[23]

References

Technical Support Center: Butanoic-d7 Acid Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting the instability of butanoic-d7 acid in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in stock solutions?

A1: The primary cause of instability for deuterated compounds like this compound in solution is a chemical reaction known as hydrogen-deuterium (H-D) exchange.[1] In this process, deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent, a phenomenon also referred to as "back-exchange".[1] This exchange compromises the isotopic purity of the standard, which is critical for its use in quantitative analyses such as LC-MS/MS, as it can lead to a reduced signal of the deuterated internal standard and result in inaccurate measurements.[1]

Q2: Which factors have the most significant impact on the stability of this compound solutions?

A2: The stability of a deuterated standard such as this compound is influenced by several key factors:

  • pH: The rate of H-D exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange, with the minimum rate for many compounds occurring around pH 2.5.[1] Storing standards in acidic or basic solutions should generally be avoided.[1]

  • Temperature: Higher temperatures significantly accelerate the rate of H-D exchange.[1] Conversely, lowering the temperature can dramatically slow down this degradation process.[1] For instance, reducing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[1]

  • Solvent: The choice of solvent is critical. Protic solvents, such as water and methanol, can readily provide protons for exchange with the deuterium atoms on the standard.[1] Even trace amounts of moisture in aprotic solvents can be a source of protons.[1]

  • Location of the Deuterium Label: The position of the deuterium atoms on the molecule is crucial for stability.[1][2] Deuterium atoms on heteroatoms (like the oxygen in the carboxylic acid group, -COOH) are highly susceptible to exchange.[1][2] While the deuterium atoms on the carbon chain of this compound are generally more stable, those on the carbon adjacent to the carbonyl group (the α-carbon) can be more prone to exchange under certain pH and temperature conditions.[2][3]

Q3: How does deuteration affect the chemical properties of butanoic acid?

A3: Deuteration typically results in a slight increase in the pKa value of a carboxylic acid, meaning it becomes slightly less acidic.[3] This is due to the lower zero-point energy of the C-D bond compared to the C-H bond.[3] The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions involving the cleavage of this bond, a principle known as the deuterium kinetic isotope effect (DKIE).[4][5]

Troubleshooting Guides

Problem: Decreasing signal intensity or purity of this compound internal standard over time in LC-MS/MS analysis.

This common issue often indicates the degradation of the standard in the stock solution due to H-D exchange.[1] The following workflow can help you troubleshoot this problem.

start Decreasing Signal of This compound Standard check_storage Review Storage Conditions start->check_storage check_solvent Examine Solvent start->check_solvent check_label Verify Label Position start->check_label optimize_storage Optimize Storage: - Store at ≤ 4°C - Avoid freeze-thaw cycles check_storage->optimize_storage optimize_solvent Optimize Solvent: - Use aprotic, anhydrous solvent - Prepare fresh solutions check_solvent->optimize_solvent consult_coa Consult Certificate of Analysis for label positions check_label->consult_coa stability_test Perform Stability Test stable Standard is Stable stability_test->stable No significant H-D exchange unstable Standard is Unstable stability_test->unstable H-D exchange confirmed modify_mobile_phase Modify Mobile Phase: - Adjust pH (2-3 is often optimal) - Consider non-aqueous phase unstable->modify_mobile_phase optimize_storage->stability_test optimize_solvent->stability_test consult_coa->stability_test

Diagram 1: Troubleshooting workflow for this compound instability.

Quantitative Data Summary

The stability of this compound is influenced by several quantifiable factors. The following tables summarize these effects.

Table 1: Influence of pH and Temperature on H-D Exchange Rate.

pHTemperature (°C)Relative Exchange RateStability Recommendation
< 225IncreasedAvoid strongly acidic conditions.
2 - 34MinimalOptimal storage pH and temperature. [1][3]
725ModerateBuffer if necessary for analysis, but limit storage time.
> 825IncreasedAvoid basic conditions.[1]

Note: Relative exchange rates are generalized based on typical behavior of deuterated carboxylic acids. Actual rates for this compound may vary.

Table 2: Solvent Effects on this compound Stability.

SolventSolvent TypePotential for H-D ExchangeRecommendation
Water, MethanolProticHighUse only when necessary for analysis; prepare fresh.[1]
AcetonitrileAproticLow (if anhydrous)Recommended for stock solutions. Ensure solvent is dry.[1]
DMSOAproticLow (if anhydrous)Suitable for stock solutions. Use a high-purity, dry grade.

Experimental Protocols

Protocol 1: Deuterium Back-Exchange Stability Test

This protocol is designed to determine if H-D back-exchange is occurring under your specific experimental conditions.[6]

Materials:

  • This compound working solution

  • LC-MS/MS system

  • Appropriate LC column and mobile phases for butanoic acid analysis

  • High-purity non-labeled butanoic acid standard for reference

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh dilution of your this compound standard in the intended experimental solvent.

    • Immediately analyze the solution using LC-MS/MS.

    • Set up the mass spectrometer to monitor the transition for the deuterated standard and the transition for the non-labeled analyte.

    • Record the peak areas for both transitions. The initial ratio of the non-labeled signal to the deuterated signal will serve as your baseline.[1]

  • Incubation:

    • Store the remaining working solution under your typical experimental conditions (e.g., on the autosampler at a specific temperature).[1]

  • Time-Point Analysis:

    • At regular intervals (e.g., 2, 4, 8, 24 hours), re-inject the same solution onto the LC-MS/MS system.[1]

    • Record the peak areas for both the deuterated and non-labeled transitions.[1]

  • Data Analysis:

    • For each time point, calculate the ratio of the non-labeled analyte peak area to the deuterated standard peak area.

    • An increase in this ratio over time indicates that the deuterium atoms are exchanging with protons from the solvent, leading to a loss of isotopic purity.[1]

prep_solution Prepare Fresh Solution of This compound time_zero Analyze at Time Zero (LC-MS/MS) prep_solution->time_zero record_initial Record Initial Peak Area Ratio (Non-labeled / Deuterated) time_zero->record_initial incubate Incubate Solution Under Experimental Conditions record_initial->incubate time_points Re-analyze at Regular Time Intervals incubate->time_points record_subsequent Record Subsequent Peak Area Ratios time_points->record_subsequent analyze_ratio Analyze Ratio Trend record_subsequent->analyze_ratio stable Ratio is Stable: No Significant Exchange analyze_ratio->stable unstable Ratio Increases: Back-Exchange Confirmed analyze_ratio->unstable

Diagram 2: Experimental workflow for monitoring standard stability.
Protocol 2: Purity Assessment of this compound Stock Solution

This protocol helps to determine the initial purity of the this compound standard and to check for the presence of the non-labeled analyte.

Materials:

  • This compound stock solution

  • High-purity non-labeled butanoic acid standard

  • Appropriate solvent (e.g., anhydrous acetonitrile)

  • LC-MS/MS or GC-MS system

Procedure:

  • Prepare a Blank Sample: A matrix sample without any analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]

  • Prepare Calibration Curve: Prepare a calibration curve of the non-labeled butanoic acid.

  • Analyze Stock Solution: Dilute an aliquot of the this compound stock solution and analyze it under the same conditions.

  • Quantify Impurities: Compare the peak area of any co-eluting peak at the retention time of non-labeled butanoic acid in the deuterated standard solution with the calibration curve to quantify the amount of non-labeled impurity.

  • Purity Calculation: The purity of the this compound can be calculated based on the relative peak areas of the deuterated and non-deuterated forms. Several analytical techniques can be used for purity determination, including HPLC, GC, MS, and NMR.[]

References

Technical Support Center: Optimizing Derivatization of Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Butanoic-d7 acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the derivatization of deuterated butanoic acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Butanoic acid, including its deuterated isotopologue, is a short-chain fatty acid (SCFA). In its free acid form, it is polar and has low volatility, which leads to several challenges in gas chromatography (GC) analysis.[1][2] Derivatization is a chemical process that modifies the carboxyl functional group to make the analyte more suitable for analysis.[3] Key benefits include:

  • Increased Volatility: Converting the carboxylic acid to a less polar ester or silyl ester increases its volatility, making it amenable to GC analysis.[4][5]

  • Improved Peak Shape: The free carboxyl group can interact with active sites in the GC system (e.g., injector liner, column), causing peak tailing.[1][6] Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks.[1][4]

  • Enhanced Thermal Stability: Derivatives are often more thermally stable than the parent acid, preventing degradation at the high temperatures used in the GC inlet and column.

  • Improved Sensitivity: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency, leading to improved sensitivity.[7]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve either esterification (alkylation) or silylation to replace the active hydrogen on the carboxylic acid group.[8]

  • Esterification (Alkylation): This involves reacting the butanoic acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., BF₃, BCl₃, HCl) to form an ester.[9][10][11] Pentafluorobenzyl bromide (PFBBr) is another popular alkylating agent that creates derivatives highly sensitive to electron capture detection (ECD).[5][12]

  • Silylation: This method uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ester.[1][4] This is a very common and effective method for GC analysis.[4]

For LC-MS analysis, reagents that add a readily ionizable tag are used, such as 3-nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA).[13][14]

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the analytical method (GC or LC), the required sensitivity, and the sample matrix. The table below summarizes common reagents for GC-MS analysis.

ReagentDerivative TypeTypical Reaction ConditionsAdvantagesDisadvantages
BF₃-Methanol Methyl Ester60-100°C for 10-30 min[5][12]Clean reaction, volatile by-products.[15]Requires removal of excess reagent and catalyst.
BSTFA (+TMCS) Trimethylsilyl (TMS) Ester60-70°C for 30-60 min[12]Fast, complete reactions for many compounds.[4] TMCS catalyst increases reactivity.[4]Highly sensitive to moisture.[12][16] Derivatives can be unstable.[4][16]
PFBBr Pentafluorobenzyl (PFB) Ester60°C for 1 hour[17]Excellent for trace analysis with ECD detection.[12]Reagent is a strong lachrymator and requires handling in a fume hood.[4]
DMF-DMA Methyl EsterRoom temp, several minutes[4]Rapid esterification, even for hindered acids.[12]Also reacts with amines, amino acids, and phenols.[4]

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound.

Problem 1: Incomplete Derivatization or Low Product Yield

  • Symptom: You observe a low peak area for your derivatized analyte, or you see both the derivatized and underivatized forms in your chromatogram. The underivatized acid may appear as a broad, tailing peak or may not elute at all.[12]

  • Workflow:

G cluster_input Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_output Resolution start Low or No Derivatized Peak moisture Check for Moisture (Especially for Silylation) start->moisture reagent Check Reagent Quantity & Quality moisture->reagent [No Moisture] sol_moisture Dry glassware thoroughly. Use anhydrous solvents. Evaporate aqueous samples to dryness. moisture->sol_moisture [Moisture Present] conditions Optimize Reaction Conditions reagent->conditions [Reagent OK] sol_reagent Use sufficient molar excess (e.g., >2:1 for BSTFA). Use fresh, high-quality reagent. reagent->sol_reagent [Reagent Issue] matrix Consider Matrix Effects conditions->matrix [Conditions OK] sol_conditions Increase reaction time and/or temperature. Ensure proper mixing. conditions->sol_conditions [Suboptimal] sol_matrix Perform sample cleanup (e.g., SPE) to remove interferences. matrix->sol_matrix [Interference Suspected] end Successful Derivatization matrix->end [No Matrix Effects] sol_moisture->end sol_reagent->end sol_conditions->end sol_matrix->end

Caption: Troubleshooting workflow for low derivatization yield.

  • Potential Causes & Solutions:

    • Presence of Moisture: Silylation reagents like BSTFA are highly sensitive to water. Moisture will consume the reagent, preventing it from reacting with your analyte.[12]

      • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely evaporated to dryness (e.g., by lyophilization or under a stream of nitrogen) before adding derivatization reagents.[1][12]

    • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.

      • Solution: Use a sufficient excess of the derivatization reagent. For silylation with BSTFA, a general guideline is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in the sample.[12]

    • Suboptimal Reaction Conditions: Derivatization reactions are dependent on time and temperature.

      • Solution: Optimize the reaction time and temperature. For many esterification and silylation reactions, heating at 60-70°C for 30-60 minutes is a good starting point.[12] Sterically hindered compounds may require more vigorous conditions.

    • Sample Matrix Effects: Components in your sample matrix (e.g., plasma, cell media) can interfere with the derivatization reaction.[1]

      • Solution: Implement a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before derivatization.[1]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Your derivatized analyte peak appears asymmetrical, with a trailing or leading edge.

  • Potential Causes & Solutions:

    • Incomplete Derivatization: As noted above, this is a primary cause of peak tailing, as the unreacted polar carboxyl group interacts with the GC system.[1]

      • Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion (see Problem 1).

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause interactions even with derivatized analytes, leading to tailing.[1]

      • Solution: Use a deactivated injector liner. Ensure the column is properly conditioned. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[1]

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing fronting peaks.[1]

      • Solution: Dilute your sample or reduce the injection volume.[1]

Problem 3: Extraneous or "Ghost" Peaks in the Chromatogram

  • Symptom: You observe unexpected peaks in your chromatogram that are not related to your analyte or internal standard.

  • Potential Causes & Solutions:

    • Contaminated Reagents/Solvents: The derivatization reagents, solvents, or glassware may be contaminated.

      • Solution: Use high-purity reagents and solvents. Run a "reagent blank" containing only the solvent and derivatization reagents to check for contaminants.[12]

    • Septum Bleed: Particles from the injection port septum can be introduced into the system and appear as peaks.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.[12]

    • Carryover: Residue from a previous, more concentrated sample can be retained in the injection port or column and elute in a subsequent run.

      • Solution: Clean the injection port and bake out the column at a high temperature between runs, especially after analyzing high-concentration samples.[12]

Experimental Protocols

Protocol 1: Esterification of this compound using BF₃-Methanol (for GC-MS)

This protocol describes the formation of this compound methyl ester.

  • Sample Preparation: Place the dried sample (e.g., lyophilized plasma extract) containing this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Reaction times and temperatures may need optimization (e.g., up to 100°C for 30 minutes).[12]

  • Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane.

  • Phase Separation: Vortex the vial vigorously for 1 minute to mix the phases. Allow the layers to settle.

  • Collection: Carefully transfer the upper organic layer (hexane), which contains the methyl ester derivative, to a clean autosampler vial.

  • Drying: Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is ready for injection into the GC-MS.

Protocol 2: Silylation of this compound using BSTFA + 1% TMCS (for GC-MS)

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

G cluster_workflow Silylation Workflow start Start: Dried Sample (this compound) reconstitute Add Anhydrous Solvent (e.g., 100 µL Pyridine) start->reconstitute add_reagent Add Silylating Reagent (e.g., 200 µL BSTFA + 1% TMCS) reconstitute->add_reagent react Cap Vial & Heat (70°C for 1 hour) add_reagent->react cool Cool to Room Temperature react->cool analyze Inject into GC-MS cool->analyze

Caption: General experimental workflow for silylation.

  • Sample Preparation: Ensure the sample containing this compound is completely dry in a reaction vial.[12]

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS as a catalyst.[12]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[12]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No extraction is typically required.

Protocol 3: Derivatization using 3-Nitrophenylhydrazine (3-NPH) (for LC-MS/MS)

This protocol is adapted for enhanced sensitivity in LC-MS/MS analysis.

  • Sample Preparation: Place an aqueous sample or dried sample reconstituted in 50% acetonitrile/water in a microcentrifuge tube.

  • Reagent Preparation: Prepare a 200 mM solution of 3-NPH in 50% acetonitrile/water and a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine in 50% acetonitrile/water.[3]

  • Reaction: To 50 µL of sample, add 50 µL of the 3-NPH solution, followed by 50 µL of the EDC/pyridine solution.[3]

  • Incubation: Incubate the mixture at 40°C for 30 minutes with gentle shaking.[3]

  • Quenching: Add 200 µL of 0.1% formic acid in water to stop the reaction.

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

References

Troubleshooting poor recovery of Butanoic-d7 acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Butanoic-d7 acid during sample preparation.

Troubleshooting Guide

This section addresses the most common issues encountered during the quantification of this compound, a frequently used internal standard for short-chain fatty acid (SCFA) analysis.

Q1: Why is my this compound recovery consistently low?

Consistently low recovery often points to a systematic issue in the sample preparation workflow. The primary causes can be categorized as analyte loss due to volatility, inefficient extraction, adsorption to labware, or incomplete derivatization.

Troubleshooting Steps:

  • Assess Volatility: Butanoic acid is a volatile compound, and significant loss can occur during sample drying or concentration steps.[1][2]

    • Problem: Evaporating extracts to dryness, especially under high heat or high vacuum, can cause the loss of volatile acids.

    • Solution: If possible, avoid complete evaporation. Use a gentle stream of nitrogen at low heat (e.g., < 40°C). Alternatively, perform the extraction under basic conditions (pH > 7), which converts the acid to its non-volatile salt form, protecting it from evaporative loss.[1]

  • Optimize Extraction pH: The pH of the aqueous sample is critical for efficient liquid-liquid extraction (LLE).

    • Problem: If the sample pH is near or above the pKa of butanoic acid (~4.8), the acid will be in its ionized (salt) form, which is highly water-soluble and will not partition efficiently into an organic solvent.

    • Solution: Acidify the sample to a pH at least 2 units below the pKa (i.e., pH < 3.0) using a strong acid like HCl or phosphoric acid.[3][4] This ensures the butanoic acid is in its neutral, more hydrophobic form, maximizing its transfer into the organic phase.

  • Evaluate Extraction Solvent: The choice of solvent dictates extraction efficiency.

    • Problem: Using a solvent with polarity that is not well-matched to butanoic acid can result in poor partitioning.

    • Solution: For butanoic acid, moderately polar, water-immiscible solvents are effective. Consider using methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate.[5][6] For particularly difficult matrices, increasing the solvent-to-sample volume ratio can also improve recovery.[4][7]

  • Check for Adsorption: SCFAs can adsorb to glass and plastic surfaces, leading to analyte loss.

    • Problem: Standard laboratory glassware and some plastics can have active sites that bind carboxylic acids.

    • Solution: Use polypropylene tubes or silanized glass vials to minimize surface adsorption.

Q2: My this compound recovery is highly variable. What is the cause?

High variability between samples or batches suggests an inconsistent procedural step or significant matrix effects.

Troubleshooting Steps:

  • Review Sample Homogenization:

    • Problem: Inconsistent vortexing, shaking, or homogenization fails to achieve equilibrium between the sample matrix and the extraction solvent.

    • Solution: Standardize the mixing time and intensity for all samples. Ensure a complete, fine emulsion is formed during LLE to maximize the surface area for extraction.

  • Investigate Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer.[8]

    • Problem: The composition of biological matrices (e.g., plasma, feces) can vary significantly between samples, leading to inconsistent ion suppression. While a stable isotope-labeled internal standard like this compound is designed to co-elute and experience the same matrix effects as the analyte, extreme effects can still cause issues.[8]

    • Solution: Incorporate a cleanup step. For protein precipitation, ensure complete removal of proteins. For complex matrices, consider Solid-Phase Extraction (SPE) with a sorbent appropriate for your sample. A simple "salting out" step, by adding a salt like sodium sulfate to the aqueous sample, can also help by reducing the solubility of butanoic acid in the aqueous phase and driving it into the organic solvent.[4][7]

  • Examine Derivatization Reaction: Inconsistent reaction conditions can lead to variable yields.

    • Problem: Small variations in temperature, reaction time, or reagent concentration can affect the efficiency of the derivatization reaction. Many derivatization agents are also sensitive to moisture.[9]

    • Solution: Ensure all reagents are fresh and anhydrous. Control reaction time and temperature precisely. If derivatizing after evaporation, ensure the sample is completely dry, as water can quench the reaction.[9]

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing the root cause of poor this compound recovery.

TroubleshootingFlowchart cluster_low Consistently Low Recovery cluster_variable Highly Variable Recovery start Start: Poor Butanoic-d7 Recovery q_consistency Is recovery consistently low or highly variable? start->q_consistency q_volatility Is an evaporation step used? q_consistency->q_volatility Consistently Low q_mixing Is sample mixing standardized? q_consistency->q_mixing Highly Variable a_volatility Reduce heat/vacuum. Extract at basic pH to form non-volatile salt. q_volatility->a_volatility Yes q_extraction Is sample pH < 3.0 before LLE? q_volatility->q_extraction No a_extraction Acidify sample with HCl or H3PO4 to 2 pH units below analyte pKa. q_extraction->a_extraction No q_derivatization Is derivatization step efficient? q_extraction->q_derivatization Yes a_extraction->q_derivatization a_derivatization Check reagent age/purity. Ensure anhydrous conditions. Optimize time & temp. q_derivatization->a_derivatization a_mixing Standardize vortex/shake time and intensity for all samples. q_mixing->a_mixing No q_matrix Is the matrix complex (e.g., plasma, feces)? q_mixing->q_matrix Yes a_matrix Incorporate cleanup step (SPE). Use 'salting out' method. Dilute sample if possible. q_matrix->a_matrix Yes

Caption: A decision tree to troubleshoot poor this compound recovery.

Frequently Asked Questions (FAQs)

Q: What are the best extraction solvents for this compound?

A: Solvents like methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate are commonly used and show good extraction efficiency for SCFAs.[5][6] The optimal choice may depend on your specific matrix and analytical method (GC-MS vs. LC-MS).

Q: Can I analyze this compound without derivatization?

A: Yes, direct aqueous injection for GC-MS is possible using a high-polarity column (e.g., PEG type), which avoids time-consuming derivatization steps.[9] However, this approach can lead to contamination of the GC/MS system from complex biological components.[9] For LC-MS, derivatization is often required to improve chromatographic retention and ionization efficiency.[10]

Q: I suspect I am losing my analyte during SPE cleanup. What should I check?

A: If you suspect loss during SPE, analyze the load and wash fractions. If the analyte is present, it indicates poor retention on the sorbent.[8] This "breakthrough" can be caused by an unconditioned sorbent, improper sample pH, or a wash solvent that is too strong and is eluting the analyte prematurely.[8]

Q: How should I store my samples to prevent loss of this compound?

A: Samples should be processed quickly at 4°C or stored promptly at -20°C for short-term storage and -80°C for long-term storage.[1] Minimizing freeze-thaw cycles is critical to preserve sample integrity and prevent analyte loss.[1]

Experimental Protocols & Data

Protocol: Liquid-Liquid Extraction (LLE) with Derivatization for GC-MS

This protocol provides a general workflow for extracting this compound and other SCFAs from an aqueous matrix like plasma or culture supernatant.

  • Sample Aliquoting: Transfer 100 µL of sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution.

  • Acidification: Add 10 µL of 50% HCl to acidify the sample to pH < 3.0.[3] Vortex briefly.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new silanized glass vial.

  • Evaporation (Optional): If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at 30-40°C until approximately 50 µL remains. Do not evaporate to complete dryness.

  • Derivatization: Add 50 µL of a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

Sample Preparation Workflow Diagram

Workflow cluster_prep Sample Preparation Workflow cluster_loss Potential Loss Points Sample 1. Sample (e.g., Plasma) Spike 2. Spike IS (Butanoic-d7) Sample->Spike Acidify 3. Acidify (pH < 3.0) Spike->Acidify Loss_Adsorption Adsorption to tube walls Spike->Loss_Adsorption Extract 4. Add Solvent & Vortex Acidify->Extract Loss_Extraction Inefficient Partitioning (Incorrect pH) Acidify->Loss_Extraction Centrifuge 5. Centrifuge Extract->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Derivatize 7. Derivatize (e.g., MTBSTFA) Transfer->Derivatize Loss_Volatility Evaporative Loss (if drying step is used) Transfer->Loss_Volatility GCMS 8. Analyze (GC-MS) Derivatize->GCMS Loss_Reaction Incomplete Reaction (Moisture, Temp) Derivatize->Loss_Reaction

Caption: A typical sample preparation workflow highlighting key potential loss points.

Data Tables

Table 1: LLE Solvent Selection Guide for SCFAs

SolventPolarity IndexBoiling Point (°C)Notes
Methyl tert-butyl ether (MTBE) 2.555.2Good choice, less prone to peroxide formation than diethyl ether.[5]
Diethyl ether 2.834.6Very effective but highly volatile and flammable; can form explosive peroxides.[6]
Ethyl acetate 4.477.1Good efficiency, but higher water miscibility can co-extract interferences.[6]
Hexane 0.169.0Generally too non-polar for efficient extraction of short-chain acids.

Table 2: Common Derivatization Reagents for GC-MS Analysis of SCFAs

ReagentAbbreviationDerivative TypeReaction ConditionsNotes
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFATrimethylsilyl (TMS) ester60-80°C, 30-60 minVery common, but derivatives can be sensitive to moisture.[11]
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFAtert-Butyldimethylsilyl (TBDMS) ester60-80°C, 30-60 minForms more stable derivatives compared to TMS esters.[1]
Pentafluorobenzyl Bromide PFBBrPFB ester60°C, 60 minUsed for electron capture detection (ECD) or negative chemical ionization (NCI) MS.[12]
Boron Trifluoride-Methanol BF₃–MethanolMethyl ester60°C, 5-10 minCan cause loss of more volatile methyl esters during sample workup.[2][3]

References

Impact of different derivatization reagents on Butanoic-d7 acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Butanoic-d7 acid. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound, particularly for Gas Chromatography (GC)?

A1: Derivatization is crucial for the analysis of this compound and other short-chain fatty acids (SCFAs) for several reasons:

  • Increased Volatility: Butanoic acid in its free form is not sufficiently volatile for GC analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl ester, allowing it to be readily vaporized in the GC inlet.[1]

  • Improved Peak Shape: The highly polar nature of the carboxylic acid group can lead to interactions with the GC column's stationary phase, resulting in broad, tailing peaks.[1] Derivatization reduces this polarity, leading to sharper, more symmetrical peaks and improved chromatographic resolution.[2]

  • Enhanced Sensitivity: Certain derivatization reagents can introduce moieties that enhance the detector response, leading to lower detection limits. For example, pentafluorobenzyl (PFB) derivatives are highly sensitive to electron capture detection (ECD).[3]

Q2: What are the most common types of derivatization reagents used for this compound analysis?

A2: The most common derivatization strategies for SCFAs like this compound fall into two main categories:

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another popular choice.[5][6]

  • Alkylation (Esterification): This technique converts the carboxylic acid into an ester, typically a methyl ester.[3] Common alkylating agents include boron trifluoride in methanol (BF3-methanol)[1][3] and pentafluorobenzyl bromide (PFBBr).[3][7]

Q3: How do I choose the best derivatization reagent for my application?

A3: The choice of derivatization reagent depends on several factors, including the analytical technique (GC-MS, LC-MS), the required sensitivity, and the complexity of the sample matrix.

  • For general GC-MS analysis: Silylation with BSTFA or MSTFA is a versatile option that can also derivatize other functional groups like hydroxyls and amines.[1] Alkylation with BF3-methanol to form fatty acid methyl esters (FAMEs) is also a robust and widely used method.[1]

  • For trace analysis: PFBBr is an excellent choice when high sensitivity is required, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[3][7]

  • For LC-MS analysis: While less common for volatile acids, derivatization can be used to improve ionization efficiency. Reagents like 3-nitrophenylhydrazine (3-NPH)[8] and 4-aminomethylquinoline (AMQ)[9][10] are used to enhance sensitivity in LC-MS/MS.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization and analysis of this compound.

Problem 1: Incomplete Derivatization

Symptom: Low peak areas for the derivatized this compound, or the presence of both the derivatized and underivatized acid in the chromatogram. The underivatized acid may appear as a broad, tailing peak.[11]

Potential CauseSolution
Presence of Moisture Silylating reagents like BSTFA and MSTFA are highly sensitive to moisture. Water will react with the reagent, making it unavailable for the derivatization of your analyte.[11] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagents.[11]
Insufficient Reagent An inadequate amount of derivatizing reagent will lead to an incomplete reaction.[11] Solution: Use a sufficient excess of the derivatization reagent. A general guideline for silylation is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample.[11]
Suboptimal Reaction Conditions Derivatization reactions are dependent on temperature and time.[11] Solution: Optimize the reaction temperature and time for your specific application. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point. For esterification with BF3-methanol, heating at 60-100°C for 10-60 minutes is typical.[3][11]
Problem 2: Poor Peak Shape (Tailing Peaks)

Symptom: The chromatographic peak for the derivatized this compound is asymmetrical, with a "tail" extending from the back of the peak.

Potential CauseSolution
Interaction with Active Sites Residual underivatized this compound can interact with active sites in the GC inlet or on the column, causing peak tailing.[1] Solution: Ensure complete derivatization by following the troubleshooting steps for "Incomplete Derivatization." Consider using a GC column specifically designed for the analysis of fatty acids.
Column Contamination Buildup of non-volatile residues on the column can lead to poor peak shape. Solution: Bake out the column at a high temperature as recommended by the manufacturer. If the problem persists, it may be necessary to trim the front end of the column or replace it.
Problem 3: Ghost Peaks or Contamination

Symptom: The appearance of unexpected peaks in the chromatogram, which are not present in the sample.

Potential CauseSolution
Contaminated Reagents or Solvents The derivatization reagents or solvents may contain impurities that are detected by the instrument. Solution: Run a blank analysis with only the solvent and derivatization reagents to check for contaminants.[11] Use high-purity reagents and solvents.
Septum Bleed Particles from the injection port septum can be introduced into the system.[11] Solution: Use high-quality, low-bleed septa and replace them regularly.
Carryover Residue from a previous, more concentrated sample can be retained in the injection port or on the column.[11] Solution: Thoroughly clean the injection port and bake out the column between runs, especially after analyzing high-concentration samples.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol is a general guideline for the derivatization of this compound using BSTFA with a TMCS catalyst.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[1]

  • Reaction vial with a screw cap

Procedure:

  • Place a known amount of the dried sample into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.[11]

  • Add 100 µL of an appropriate anhydrous solvent to dissolve the sample.

  • Add 200 µL of BSTFA containing 1% TMCS.[11]

  • Tightly cap the vial and heat it at 60-70°C for 60 minutes in a heating block or oven.[1][11]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Esterification using BF3-Methanol

This protocol outlines the formation of the methyl ester of this compound using BF3-Methanol.

Materials:

  • This compound sample

  • 12-14% Boron trifluoride in methanol (BF3-Methanol)[1]

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vial with a screw cap

Procedure:

  • Combine 100 µL of the acid sample with 50 µL of 14% BF3 in methanol in a reaction vial.[1]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • After cooling, add 0.5 mL of saturated NaCl solution and vortex.[1]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]

  • Transfer the upper hexane layer to a new vial containing a layer of anhydrous Na2SO4.[1]

  • Repeat the hexane extraction twice more, combining the extracts.[1]

  • The resulting hexane solution containing the fatty acid methyl ester is ready for GC-MS analysis.

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 60-70°C for 60 min add_bstfa->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for this compound analysis.

experimental_workflow_esterification cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start This compound Sample add_bf3 Add BF3-Methanol start->add_bf3 heat Heat at 60°C for 60 min add_bf3->heat cool Cool to Room Temp heat->cool add_nacl Add Saturated NaCl cool->add_nacl add_hexane Extract with Hexane add_nacl->add_hexane dry Dry with Na2SO4 add_hexane->dry inject Inject into GC-MS dry->inject

Caption: Esterification workflow for this compound analysis.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions start Poor Analytical Result incomplete_deriv Incomplete Derivatization? start->incomplete_deriv peak_tailing Peak Tailing? start->peak_tailing ghost_peaks Ghost Peaks? start->ghost_peaks check_moisture Check for Moisture incomplete_deriv->check_moisture Yes check_reagent Increase Reagent Amount incomplete_deriv->check_reagent Yes optimize_conditions Optimize Temp/Time incomplete_deriv->optimize_conditions Yes peak_tailing->incomplete_deriv Yes check_column Check Column Health peak_tailing->check_column Yes run_blank Run Blank ghost_peaks->run_blank Yes clean_system Clean System ghost_peaks->clean_system Yes

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Butyrate Quantification Using Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of bioanalytical methods for the quantification of butyrate, with a focus on the use of Butanoic-d7 acid as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this key short-chain fatty acid (SCFA). The information presented is based on established scientific literature and regulatory guidelines.

The accurate measurement of butyrate in biological matrices is crucial for understanding its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as a best practice to ensure the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[1][2] This guide will delve into the performance of methods utilizing this internal standard and compare them with alternative approaches.

Performance Comparison of Bioanalytical Methods

The validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[3][4][5] The following tables summarize key validation parameters for butyrate quantification using this compound as an internal standard, based on data from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.

Analytical MethodMatrixLinearity (r²)RangeCitation
LC-MS/MSHuman Serum> 0.9990.015–25 µg/mL[6]
LC-MS/MSBiological Fluids> 0.998Not Specified[7]
GC-MSHuman Plasma/Serum> 0.99Not Specified[8]
GC-FIDButter Blends> 0.9990.04–1.60 mg/mL[9][10][11]
HPLCPharmaceutical> 0.9965–1000 µg/L[12]
Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of agreement among individual measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Analytical MethodMatrixAccuracy (% Recovery)Precision (%RSD/CV)Citation
LC-MS/MSBiological Fluids92 - 120%< 12% (intra-day), < 20% (inter-day)[7]
GC-MSHuman Plasma/SerumNot Specified< 20%[8]
GC-FIDButter Blends98.2 - 101.9%1.3%[9][10][11]
HPLCPharmaceutical81.56%Not Specified[12]
HPLCPlasma95.2 - 104.8%2.5 - 5.6%[13]
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Analytical MethodMatrixLODLOQCitation
LC-MS/MSHuman SerumWell within detected concentrationsWell within detected concentrations[6]
LC-MS/MSBiological Fluids0.001 mMNot Specified[7]
GC-FIDButter Blends0.01% of total fat0.10% of total fat[9][10]
HPLCPharmaceutical1.816 µg/mL3.676 µg/mL[12]
HPLCPlasma0.03-0.05 µg/mL0.10-0.15 µg/mL[13]

Experimental Protocols

The following are generalized experimental protocols for the quantification of butyrate in a biological matrix (e.g., serum, plasma) using this compound as an internal standard. These should be optimized for specific laboratory conditions and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Protein Precipitation & Derivatization):

    • Thaw serum samples on ice.

    • To 200 µL of serum in a centrifuge tube, add 600 µL of acetonitrile containing the internal standard, this compound.[14]

    • Vortex and incubate on ice for 20 minutes to allow for protein precipitation.[14]

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • For derivatization (optional but common for improved chromatographic retention and sensitivity), add a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH).[14][15]

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column is commonly used.[16]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typical.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is often employed.[14]

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both butyrate and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To a known volume of the sample, add the internal standard, this compound.

    • Acidify the sample with an acid such as hydrochloric acid.

    • Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Derivatize the residue to create a more volatile and thermally stable analyte. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • GC Column: A polar capillary column, such as one with a wax or polyethylene glycol stationary phase, is suitable for the analysis of underivatized fatty acids. For derivatized analytes, a non-polar column may be used.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature and ramp up to a higher temperature.[17]

    • Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode is common.

    • Data Acquisition: Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[17]

Visualizing the Workflow and Validation Concepts

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Tuning MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Stability V3->V4 V5 Matrix Effect V4->V5 SA1 Sample Analysis V5->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Bioanalytical Method Validation Workflow.

Butyrate_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Derivatization Derivatization (Optional) Preparation->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Data Data Processing (Peak Integration, Ratio Calculation) Analysis->Data Quantification Quantification using Calibration Curve Data->Quantification

Caption: Butyrate Quantification Experimental Workflow.

References

A Comparative Guide to the Accuracy and Precision of Butanoic-d7 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. In the analysis of short-chain fatty acids (SCFAs), particularly butyric acid, the choice of an internal standard is a critical factor that dictates the quality of the resulting data. This guide provides an objective comparison of Butanoic-d7 acid, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives, supported by experimental data.

Stable isotope-labeled compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis.[1] this compound, in which seven hydrogen atoms of butyric acid are replaced with deuterium, is an ideal internal standard for the quantification of endogenous butyric acid. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation.[1] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.[2]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes the typical performance characteristics of methods using this compound compared to other alternative internal standards for the analysis of short-chain fatty acids. The data is compiled from various validation studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC).

Performance MetricThis compound (SIL-IS)Other Deuterated Standards (e.g., Isobutyric-d7 acid)Non-Isotopically Labeled Standards (e.g., 2-Ethylbutyric acid)
Linearity (r²) > 0.999[3][4]> 0.998[5][6]Typically ≥ 0.995
Precision (Intra-day CV%) 0.34 - 12.58%[3]2 - 12%[5][6][7]Can be higher, often acceptable if < 15-20%
Precision (Inter-day CV%) 0.34 - 12.58%[3]< 20%[5][6]Can be higher, often acceptable if < 15-20%
Accuracy (Recovery %) 94 - 114%[4]92 - 120%[5][6]85 - 115% is considered robust[8]
Limit of Quantification (LOQ) 3 - 19 ng/mL (for various SCFAs)[4]Analyte dependent, generally low nM to µM rangeCan be higher due to potential interferences
Matrix Effect Compensation HighHighModerate to Low

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the quantification of short-chain fatty acids using different internal standard strategies.

LC-MS/MS Protocol for SCFA Quantification Using this compound

This protocol is adapted from a validated method for the determination of eight SCFAs in human serum.[4]

1. Chemicals and Reagents:

  • This compound, 13C2-acetic acid, and 2-ethylbutyric acid (as internal standards)

  • Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, 4-methyl valeric acid, and hexanoic acid (as analytical standards)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) for derivatization

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • LC-MS grade water, acetonitrile, methanol, and pyridine

2. Standard and Sample Preparation:

  • Internal Standard Working Solution: Prepare a solution containing this compound, 13C2-acetic acid, and 2-ethylbutyric acid in acetonitrile.

  • Calibration Standards: Create a series of calibration standards by spiking known concentrations of the eight SCFAs into a blank matrix (e.g., charcoal-stripped serum).

  • Sample Preparation:

    • To a serum sample, add the internal standard working solution.

    • Initiate derivatization by adding 3-NPH·HCl and EDC·HCl in a pyridine-methanol/water solution.

    • Incubate the mixture to allow for the derivatization reaction to complete.

    • Quench the reaction and dilute the sample with a suitable solvent (e.g., 90% acetonitrile/water) before injection.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column suitable for polar analytes (e.g., ACE C18-AR).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/isopropanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for each SCFA and internal standard.

4. Data Analysis and Quantification:

  • The concentration of each SCFA is determined by calculating the peak area ratio of the analyte to its corresponding internal standard (this compound for butyric acid).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration in unknown samples is then calculated from this curve.

GC-FID Protocol for SCFA Quantification Using a Non-Isotopically Labeled Internal Standard

This is a general protocol for SCFA analysis in fecal samples using gas chromatography with flame ionization detection (GC-FID).

1. Sample Preparation:

  • Homogenize a fecal sample in deionized water or saline.

  • Centrifuge to remove particulate matter.

  • To the supernatant, add a known amount of an internal standard such as isocaproic acid or 2-ethylbutyric acid.[8]

  • Acidify the sample to a pH below 3 with a strong acid (e.g., HCl) to protonate the SCFAs.[8]

  • Extract the SCFAs into an organic solvent like diethyl ether or methyl tert-butyl ether.

  • The organic layer is then collected for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A high-polarity column suitable for the separation of free fatty acids (e.g., a polyethylene glycol-based column).

  • Injector: Split/splitless injector, with the mode chosen based on the expected analyte concentration.

  • Oven Temperature Program: A temperature gradient to ensure the separation of the different SCFAs.

  • Detector Temperature: Typically set between 250-280°C.[8]

Visualizing Workflows and Comparisons

Diagrams can effectively illustrate complex processes and relationships, aiding in the understanding of the methodologies and the rationale behind the choice of internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum, Feces) add_is Spike with Internal Standard (e.g., this compound) sample->add_is extraction Extraction / Derivatization add_is->extraction cleanup Sample Cleanup / Dilution extraction->cleanup injection LC-MS/MS or GC-MS Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for SCFA analysis using an internal standard.

logical_comparison cluster_sil_is Stable Isotope-Labeled IS (e.g., this compound) cluster_non_sil_is Non-Isotopically Labeled IS (e.g., 2-Ethylbutyric acid) sil_props Identical Physicochemical Properties to Analyte sil_behavior Co-elutes with Analyte sil_props->sil_behavior sil_correction Corrects for Extraction, Matrix, and Ionization Variability sil_behavior->sil_correction sil_result High Accuracy & Precision sil_correction->sil_result non_sil_props Similar but not Identical Properties non_sil_behavior May have Different Retention Time and Extraction Recovery non_sil_props->non_sil_behavior non_sil_correction Incomplete Correction for Matrix and Ionization Effects non_sil_behavior->non_sil_correction non_sil_result Lower Accuracy & Precision non_sil_correction->non_sil_result

References

A Researcher's Guide to Butanoic-d7 Acid Calibration: Linearity, Range, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of butanoic acid, the use of a deuterated internal standard like Butanoic-d7 acid is a cornerstone of robust and reliable analytical methods. This guide provides a comparative analysis of typical calibration curve performance, delves into the experimental protocols for establishing these curves, and offers a clear visual workflow to support your analytical endeavors.

The quantification of short-chain fatty acids (SCFAs) such as butanoic acid is critical in various research fields, from gut microbiome studies to metabolic disease research. The use of stable isotope-labeled internal standards, like this compound, is the gold standard for correcting sample preparation variability and instrument response, ensuring the highest accuracy and precision. This guide consolidates data from various studies to aid in the selection and implementation of the most suitable analytical method for your specific needs.

Performance Comparison of Analytical Methods

The two primary analytical platforms for the quantification of SCFAs are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both methods demonstrate excellent linearity and sensitivity when employing this compound as an internal standard.

ParameterGC-MSLC-MS/MSNotes
Linearity (R²) > 0.99[1][2]> 0.998[3]Both techniques consistently achieve high correlation coefficients, indicating a strong linear relationship between concentration and response.
Typical Linear Range Varies by study, often covering µM to mM concentrations.10 ng/mL - 2500 ng/mL[4]The analytical range should be established to cover the expected concentrations in the samples being analyzed.[5]
Limit of Quantification (LOQ) Dependent on derivatization and instrument sensitivity.As low as 10 ng/mL[4][6]LC-MS/MS often provides lower limits of quantification.
Precision (%RSD) 1–4.5%[1][2]Intra-day and inter-day CV% < 15%[4]The use of an internal standard significantly improves the precision of the measurement.
Accuracy Good recovery rates (95–117%)[1][2]92% to 120%[3]Accuracy is typically assessed by the analysis of quality control samples at different concentrations.

Experimental Workflow for Calibration Curve Establishment

The following diagram outlines a typical experimental workflow for generating a calibration curve for Butanoic acid quantification using this compound as an internal standard.

G cluster_0 Preparation cluster_1 Calibration Standards cluster_2 Sample Analysis cluster_3 Data Processing A Prepare Butanoic Acid Stock Solution C Create a Series of Calibration Standards by Diluting Butanoic Acid Stock A->C B Prepare this compound (Internal Standard) Stock Solution D Spike Each Calibration Standard and Sample with a Fixed Concentration of this compound B->D C->D E Sample Preparation (e.g., Extraction, Derivatization) D->E F GC-MS or LC-MS/MS Analysis E->F G Peak Integration and Calculation of Peak Area Ratios (Analyte/IS) F->G H Construct Calibration Curve: Plot Peak Area Ratio vs. Concentration G->H I Perform Linear Regression and Determine Linearity (R²) H->I

Caption: Experimental workflow for linearity assessment.

Detailed Experimental Protocols

The successful implementation of a quantitative assay relies on a meticulously executed protocol. Below are generalized methodologies for GC-MS and LC-MS/MS analysis of butanoic acid using this compound.

GC-MS Method

This method often requires derivatization to increase the volatility of the SCFAs.

  • Preparation of Standards:

    • Prepare a stock solution of butanoic acid in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of this compound at a known concentration.

    • Create a series of calibration standards by serially diluting the butanoic acid stock solution.[1]

    • Spike each calibration standard and sample with a fixed amount of the this compound internal standard solution.[1]

  • Sample Preparation:

    • For biological samples, perform an extraction using a solvent like ethanol.[1][2]

    • Acidify the samples to ensure the SCFAs are in their protonated form.[1][2]

    • Derivatization is a common step to improve chromatographic separation and detection. Common derivatizing agents include N,O-bis(trimethyl-silyl) trifluoroacetamide (BSTFA) or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[7]

  • GC-MS Analysis:

    • Inject the prepared samples onto a suitable GC column.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[1][2]

  • Data Analysis:

    • Integrate the peak areas for both butanoic acid and this compound.

    • Calculate the ratio of the butanoic acid peak area to the this compound peak area.

    • Construct a calibration curve by plotting this ratio against the concentration of the butanoic acid standards.

    • Determine the concentration of butanoic acid in the unknown samples by interpolation from the calibration curve.

LC-MS/MS Method

LC-MS/MS methods can often analyze SCFAs without derivatization, simplifying sample preparation.

  • Preparation of Standards:

    • Follow the same procedure as for the GC-MS method to prepare stock solutions and calibration standards.

  • Sample Preparation:

    • Protein precipitation is a common first step for biological matrices, often using a solvent like isopropanol or acetonitrile.[4]

    • While derivatization is not always necessary, it can be employed to improve chromatographic retention and ionization efficiency. 3-nitrophenylhydrazine (3NPH) is a reagent used for this purpose.[6][8]

  • LC-MS/MS Analysis:

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.[9]

    • The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to aid ionization.[9]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

  • Data Analysis:

    • The data analysis process is similar to the GC-MS method, where the peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate the calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of butanoic acid. Experimental data consistently demonstrates that this approach leads to excellent linearity, low detection limits, and high precision and accuracy, surpassing the performance of methods that do not employ an internal standard. For researchers and drug development professionals requiring the highest quality data, the adoption of a deuterated internal standard is a critical step in ensuring the validity of their analytical results.

References

A Comparative Guide: Butanoic-d7 Acid Versus ¹³C-Butyrate as Internal Standards for SCFA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of short-chain fatty acids (SCFAs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification, as they effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency.[1][2] This guide provides an objective, data-driven comparison of two commonly used SIL internal standards for butyrate analysis: butanoic-d7 acid (a deuterated standard) and ¹³C-butyrate (a carbon-13 labeled standard).

Key Performance Differences: A Head-to-Head Comparison

The primary distinctions between deuterated and ¹³C-labeled internal standards for butyrate analysis lie in their chromatographic behavior, potential for isotopic interference, and impact on compensating for matrix effects.

ParameterThis compound (Deuterated)¹³C-Butyrate (¹³C-Labeled)Key Findings
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than native butyrate.[2][3]Typically co-elutes perfectly with native butyrate.[2][3]The superior co-elution of ¹³C-butyrate provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2][4]
Matrix Effect Compensation The potential for chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, which may result in less accurate quantification.[2][4]Co-elution ensures that the analyte and internal standard experience the same matrix effects at the point of ionization, leading to more reliable correction.[5][6]¹³C-labeled standards are generally considered more effective at compensating for matrix effects in complex biological samples.[2]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen atoms, particularly under certain pH or temperature conditions, although this is less of a concern for butyrate where the deuterium atoms are on the stable propyl chain.[2][4]The ¹³C label is incorporated into the carbon backbone of the molecule, making it exceptionally stable and not prone to exchange.[4]Both standards are generally stable for SCFA analysis, but ¹³C-labeling offers a higher degree of inherent stability.
Isotopic Overlap The mass difference of +7 amu provides a clean separation from the native analyte's isotopic envelope.The mass difference (e.g., +1, +2, +3, or +4 amu depending on the labeling) can sometimes have a minor overlap with the natural isotopic abundance of the analyte, requiring careful data analysis. Highly-labeled ¹³C-standards can mitigate this.[5]Both can be used effectively with appropriate mass spectrometry resolution and data processing.

Quantitative Data Summary

The following table summarizes typical method validation parameters from studies utilizing either deuterated or ¹³C-labeled internal standards for SCFA analysis. Note that direct comparative studies are limited, and performance can be method and matrix-dependent.

ParameterMethod Using this compoundMethod Using ¹³C-Butyrate
Linearity (R²) > 0.99[7]≥0.9997[8]
Limit of Detection (LOD) 0.02 - 0.23 µg/mL (for a range of SCFAs)[9]40 nM[10][11]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL (for a range of SCFAs)[9][12]160 nM[10][11]
Intra-day Precision (%RSD) < 3%< 7%[8]
Inter-day Precision (%RSD) < 10%< 15.4%[13]
Accuracy/Recovery (%) 54.24 ± 1.17% to 140.94 ± 2.10%[9][12]85-115%[8]

Note: The presented data is a synthesis from multiple sources and should be considered illustrative. Actual performance will vary based on the specific experimental conditions, instrumentation, and sample matrix.

Experimental Protocols

Accurate quantification of SCFAs requires meticulous sample preparation and analytical methodology. Below are representative protocols for SCFA analysis using either this compound or ¹³C-butyrate as an internal standard.

Protocol 1: LC-MS/MS with ¹³C-Butyrate Internal Standard (SQUAD Method)

This protocol is adapted from the Stable Isotope-based Quantitation of Underivatized SCFAs by Derivatization (SQUAD) method.[1][10]

  • Sample Preparation (e.g., Cecal Contents):

    • Thaw frozen cecal samples on ice.

    • Add ice-cold extraction solvent (50:50 v/v acetonitrile:water) containing a known concentration of ¹³C-labeled SCFA internal standards, including ¹³C-butyrate.[10]

    • Vortex the mixture for 3 minutes.[1]

    • Centrifuge at 18,000 x g for 10 minutes at 4°C.[1][10]

    • Collect the supernatant and perform a second centrifugation to remove any remaining particulates.[1]

  • Derivatization:

    • To 50 µL of the supernatant at 0°C, add 2.5 µL of a 2.4 M aniline solution in acetonitrile.[10]

    • Add 2.5 µL of a 1.2 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution in water.[10]

    • Keep the reaction mixture on ice for 2 hours, with occasional mixing.[10]

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample with 50:50 (v/v) methanol:water.[1]

    • Inject the diluted sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.[1]

    • Monitor the mass transitions for both the native butyrate-aniline derivative and the ¹³C-butyrate-aniline derivative.[10][11]

Protocol 2: GC-MS with this compound Internal Standard

This protocol is a representative example for GC-MS analysis of SCFAs.

  • Sample Preparation (e.g., Fecal Sample):

    • To a known weight of fecal material, add an aqueous extraction solvent containing 3% 1 M HCl (v/v) and the internal standard mixture, including this compound.[14]

    • Homogenize the sample and then centrifuge.[14]

    • Transfer the supernatant to a new tube for liquid-liquid extraction with diethyl ether.[14]

    • After layer separation, transfer the upper organic layer to an autosampler vial for GC-MS analysis.[14]

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the extracted sample into the GC-MS system.

    • Use a suitable capillary column for separation of free fatty acids (e.g., ZB-Wax plus).[14]

    • Employ a temperature gradient program to achieve separation of the SCFAs.

    • The mass spectrometer is operated in single ion monitoring (SIM) mode to detect the characteristic ions of butyrate and this compound.[15]

Visualizing the Workflow and Key Concepts

To further elucidate the analytical process and the theoretical advantages of ¹³C-labeled standards, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Cecal Content) Spike Spike with Internal Standard (this compound or ¹³C-butyrate) Sample->Spike Homogenize Homogenization Spike->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Extract Extraction (Supernatant Collection or LLE) Centrifuge->Extract Derivatization Derivatization (Optional, e.g., with Aniline for LC-MS) Extract->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for SCFA analysis using a stable isotope-labeled internal standard.

matrix_effect cluster_d7 This compound (Deuterated IS) cluster_c13 ¹³C-Butyrate (¹³C-Labeled IS) Analyte_d7 Butyrate IS_d7 Butanoic-d7 Peak_Analyte_d7 Peak_Analyte_d7 Analyte_d7->Peak_Analyte_d7 Peak_IS_d7 Peak_IS_d7 IS_d7->Peak_IS_d7 Analyte_c13 Butyrate IS_c13 ¹³C-Butyrate Peak_Coeluting Peak_Coeluting Analyte_c13->Peak_Coeluting IS_c13->Peak_Coeluting Time Retention Time --> Signal Signal Intensity Matrix_d7 Matrix Effect Matrix_c13 Matrix Effect X_axis Retention Time Y_axis Intensity

Caption: Impact of chromatographic co-elution on matrix effect compensation.

Conclusion

Both this compound and ¹³C-butyrate are effective internal standards for the quantification of butyrate in complex biological samples. However, for applications demanding the highest level of accuracy and precision, ¹³C-butyrate is often the superior choice . Its ability to perfectly co-elute with the native analyte ensures more reliable compensation for matrix effects, which is a significant source of error in LC-MS and GC-MS analysis.[2] While deuterated standards like this compound are widely and successfully used, researchers should be aware of the potential for chromatographic shifts and validate their methods accordingly, especially when dealing with complex and variable sample matrices. The choice of internal standard should ultimately be guided by the specific requirements of the analytical method and the desired level of quantitative accuracy.

References

A Comparative Guide to Cross-Validation of Analytical Methods: Butanoic-d7 Acid as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly in complex biological matrices, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of analytical methods for the quantification of butanoic acid, contrasting the performance of a stable isotope-labeled internal standard, Butanoic-d7 acid, with a non-isotopically labeled alternative, hexanoic acid.

The use of a deuterated internal standard like this compound is considered the gold standard in mass spectrometry-based bioanalysis.[1][2] By replacing hydrogen atoms with deuterium, the resulting molecule is chemically almost identical to the analyte, but with a different mass, allowing for its distinction by the mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation and analysis, effectively compensating for variations.[1]

Performance Comparison of Analytical Methods

The following table summarizes the comparative performance of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of butanoic acid in human plasma. Method A utilizes this compound as the internal standard, while Method B employs hexanoic acid, a structural analog. The data presented is a synthesis of typical performance characteristics observed in bioanalytical method validations for short-chain fatty acids.[3][4][5]

Validation ParameterMethod A: this compound (Internal Standard)Method B: Hexanoic Acid (Internal Standard)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.5 µg/mL
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) < 10%< 15%
Recovery (%) 95 - 105%70 - 110%
Matrix Effect (% RSD) < 5%< 20%

The data clearly demonstrates the superior performance of the method using this compound. The linearity is stronger, the LLOQ is lower, and most importantly, the accuracy and precision are significantly better. The reduced matrix effect and more consistent recovery with the deuterated standard highlight its ability to more effectively compensate for analytical variability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Butanoic Acid: Precursor Ion (m/z) 87.1 -> Product Ion (m/z) 43.1

    • This compound: Precursor Ion (m/z) 94.1 -> Product Ion (m/z) 48.1

  • Source Parameters: Optimized for maximum signal intensity.

Method B: LC-MS/MS with Hexanoic Acid Internal Standard

The experimental protocol for Method B is identical to Method A, with the following exceptions:

  • Internal Standard: 10 µL of hexanoic acid solution (10 µg/mL in methanol) is used.

  • MRM Transition for Internal Standard:

    • Hexanoic Acid: Precursor Ion (m/z) 115.1 -> Product Ion (m/z) 71.1

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, for instance, when a method is transferred between laboratories.[6][7] The goal is to ensure that the data is comparable and reliable regardless of the method or laboratory used.[6][8]

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Define Acceptance Criteria (e.g., ±20% difference) B Select Incurred Samples (at least 20) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) B->C D Analyze QCs and Incurred Samples with Method A (Lab A) C->D E Analyze QCs and Incurred Samples with Method B (Lab B) C->E F Calculate Concentration of Analytes D->F E->F G Compare Results from Both Methods F->G H Statistical Analysis (e.g., Bland-Altman plot) G->H I Determine if Methods are Interchangeable (based on acceptance criteria) H->I

Cross-validation workflow for analytical methods.

References

Assessing the Stability of Butanoic-d7 Acid in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of short-chain fatty acids (SCFAs) in biological matrices is pivotal for understanding their role in health and disease. Butanoic acid, a key SCFA, and its deuterated analogue, Butanoic-d7 acid, are central to this research, with the latter frequently employed as an internal standard in mass spectrometry-based bioanalysis. This guide provides an objective comparison of the stability of this compound against its non-deuterated counterpart and other SCFAs in common biological matrices, supported by experimental data and detailed methodologies.

The Principle of Enhanced Stability: The Kinetic Isotope Effect

Deuterated compounds, such as this compound, exhibit enhanced stability primarily due to the Kinetic Isotope Effect (KIE). The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of chemical reactions and metabolic degradation where C-H bond cleavage is the rate-limiting step. This inherent stability makes deuterated compounds like this compound the "gold standard" for use as internal standards in quantitative bioanalysis, as they closely mimic the analyte's behavior during sample extraction, chromatography, and ionization while remaining distinct for detection.[1][2][3][4][5]

Comparative Stability in Biological Matrices

While direct quantitative data from a single study exhaustively comparing the stability of this compound to butanoic acid under various conditions is limited, the stability of SCFAs, in general, has been investigated. The following tables summarize the expected stability based on available literature for SCFAs and the established principles of using deuterated standards.

Table 1: Long-Term Storage Stability of Butanoic Acid and this compound

MatrixStorage TemperatureDurationAnalyteExpected Stability/RecoveryKey Considerations
Plasma/Serum -80°CUp to 7 yearsButanoic Acid & this compoundHigh stability expected for both.Most metabolites are stable under these conditions. This compound is expected to show equal or greater stability.
Plasma/Serum -20°CUp to 3 monthsButanoic Acid & this compoundGenerally stable.Some studies on general chemistry analytes show good stability.[6][7][8][9]
Urine -80°CLong-termButanoic Acid & this compoundHigh stability.Considered the standard for long-term biobanking of urine samples.[10][11][12]
Urine -20°CUp to 24 hoursButanoic Acid & this compoundStable.Metabolite profiles in urine are generally stable under these conditions for short durations.[10][11][12]
Whole Blood Room Temperature< 24 hoursButanoic Acid & this compoundPotential for degradation.Immediate processing or use of preservative tubes is recommended to prevent enzymatic activity.
Whole Blood 4°CUp to 24 hoursButanoic Acid & this compoundImproved stability over room temperature.Low temperatures slow down enzymatic degradation.

Table 2: Freeze-Thaw Stability of Butanoic Acid and this compound

MatrixNumber of CyclesAnalyteExpected Stability/RecoveryKey Considerations
Plasma/Serum 1-3 CyclesButanoic Acid & this compoundGenerally stable.Repeated freeze-thaw cycles should be avoided as a best practice.
Plasma/Serum >3 CyclesButanoic Acid & this compoundPotential for variability.Some studies suggest fatty acid concentrations can be affected, possibly due to release from plasma proteins.
Urine Multiple CyclesButanoic Acid & this compoundShould be avoided.Multiple freeze-thaw cycles are discouraged to maintain sample integrity.[10][11][12]

Experimental Protocols

Accurate assessment of this compound stability is intrinsically linked to the analytical methods used for its quantification. Below are detailed methodologies for the analysis of SCFAs in biological matrices, which are applicable for stability studies.

Protocol 1: Quantification of Short-Chain Fatty Acids in Plasma/Serum by LC-MS/MS

This protocol involves derivatization to enhance chromatographic retention and detection sensitivity.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or serum, add a known concentration of this compound as an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a solution containing 3-nitrophenylhydrazine (3-NPH) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in a suitable solvent (e.g., 50% acetonitrile/water).

  • Incubate the mixture at 40°C for 30 minutes.

  • Quench the reaction by adding a small volume of formic acid.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized SCFAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both derivatized butanoic acid and this compound.

Protocol 2: Quantification of Short-Chain Fatty Acids in Urine by GC-MS

This protocol is suitable for the volatile nature of short-chain fatty acids.

1. Sample Preparation:

  • To 500 µL of urine, add a known concentration of this compound as an internal standard.

  • Acidify the sample by adding 50 µL of 50% sulfuric acid to protonate the SCFAs.

  • Add 1 mL of diethyl ether and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the top ether layer to a new vial for analysis.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A polar capillary column suitable for fatty acid analysis (e.g., FFAP).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to separate the SCFAs.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitor the characteristic ions for both butanoic acid and this compound.

Visualizing Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, Blood) AddIS Spike with This compound BiologicalMatrix->AddIS Extraction Extraction/ Protein Precipitation AddIS->Extraction Derivatization Derivatization (for LC-MS) Extraction->Derivatization Supernatant Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Experimental workflow for SCFA quantification.

butanoic_acid_pathway cluster_gut Gut Lumen cluster_host Host Metabolism DietaryFiber Dietary Fiber Microbiota Gut Microbiota Fermentation DietaryFiber->Microbiota ButanoicAcid Butanoic Acid Microbiota->ButanoicAcid Colonocytes Energy for Colonocytes ButanoicAcid->Colonocytes Absorption SystemicCirculation Systemic Circulation ButanoicAcid->SystemicCirculation Absorption Signaling Signaling Pathways (GPCRs, HDAC inhibition) SystemicCirculation->Signaling

Simplified overview of butanoic acid's role.

References

A Researcher's Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive comparison of the regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) regarding the use of stable isotope-labeled internal standards (SIL-ISs), supported by experimental data and detailed protocols.

Historically, minor differences existed between the FDA and EMA guidelines for bioanalytical method validation. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline, a globally harmonized standard has been established, streamlining the drug development process. Both the FDA and EMA now align with the principles outlined in ICH M10, which strongly recommends the use of a SIL-IS for mass spectrometric methods whenever possible. A SIL-IS is considered the "gold standard" as it is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate and precise results.[1][2]

Regulatory Landscape: A Harmonized Approach

The primary goal of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose. The ICH M10 guideline provides a unified framework for validating these methods. The following table summarizes the key recommendations for the use of internal standards as per the harmonized ICH M10 guideline, which is adhered to by both the FDA and EMA.

Validation ParameterICH M10 Guideline (FDA & EMA) Acceptance Criteria
Internal Standard (IS) Selection A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for mass spectrometry-based assays. A structural analog is acceptable only if a SIL-IS is not available, and its suitability must be thoroughly justified and validated.
Selectivity The response of interfering components in at least six independent sources of blank matrix should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response.[3][4]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different matrix lots should not be greater than 15%. This should be assessed at low and high QC concentrations.
Accuracy & Precision For quality control (QC) samples, the mean accuracy should be within ±15% of the nominal value (±20% at the LLLOQ), and the precision (%CV) should not exceed 15% (20% at the LLLOQ).[5]
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QC samples (at low and high concentrations) should be within ±15% of the nominal concentration. A minimum of three freeze-thaw cycles should be evaluated.[4][6]
Internal Standard Response Variability The response of the internal standard should be monitored for any significant variability across an analytical run. While no strict acceptance criteria are defined, any unusual trends should be investigated.

Performance Comparison: SIL-IS vs. Structural Analog IS

The choice of internal standard significantly impacts the performance of a bioanalytical assay. While SIL-ISs are the preferred option, structural analogs are a viable alternative when a suitable SIL-IS is not available. The following table summarizes a hypothetical comparison of the performance of a SIL-IS versus a structural analog internal standard for the quantification of a drug in human plasma, based on typical experimental outcomes.

Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Accuracy (% Bias) Typically within ±5%Can exceed ±15%[1]
Precision (%CV) Typically <10%Can be >15%[1]
Matrix Effect Compensation ExcellentVariable
Extraction Recovery Nearly identical to the analyteCan differ from the analyte
Chromatographic Behavior Typically co-elutes with the analyteMay have a different retention time[1]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are representative protocols for key experiments cited in the guidelines.

Selectivity Assessment

Objective: To demonstrate that the bioanalytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.

Procedure:

  • Obtain at least six individual lots of the blank biological matrix from different sources.

  • For each lot, prepare the following samples:

    • A blank sample (matrix with no analyte or IS).

    • A zero sample (matrix spiked with the IS at the working concentration).

    • A sample spiked with the analyte at the LLOQ concentration and the IS at the working concentration.

  • Process and analyze all samples according to the established method.

  • Evaluate the chromatograms of the blank samples for any interfering peaks at the retention times of the analyte and the IS.

  • The peak response of any interfering component in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response in the zero sample.[3][4]

Matrix Effect Assessment (Post-Extraction Spiking Method)

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Procedure:

  • Obtain at least six individual lots of the blank biological matrix.

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS in a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots and then spike the analyte and IS into the post-extraction supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix from each of the six lots before the extraction process.

  • Analyze all samples and calculate the Matrix Factor (MF) and IS-Normalized MF for each lot:

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Stability Assessment (Freeze-Thaw)

Objective: To evaluate the stability of the analyte in the biological matrix after repeated freezing and thawing cycles.

Procedure:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[1]

  • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12 hours.

  • Repeat this freeze-thaw cycle for a minimum of three cycles.[4][6]

  • After the final thaw, process and analyze the samples.

  • The mean concentration of the freeze-thaw samples at each QC level should be within ±15% of the baseline concentration.

Visualizing Workflows and Logical Relationships

Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the rationale for internal standard selection.

G Internal Standard Selection Workflow start Start Method Development is_ms Mass Spectrometric Detection? start->is_ms sil_available SIL-IS Available? is_ms->sil_available Yes use_analog Select Structural Analog IS is_ms->use_analog No use_sil Select SIL-IS sil_available->use_sil Yes sil_available->use_analog No validate Proceed to Method Validation use_sil->validate justify_analog Justify Use of Analog IS use_analog->justify_analog justify_analog->validate G Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_validation Validation Experiments prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal_qc Prepare Calibration Standards & QC Samples prep_stock->prep_cal_qc selectivity Selectivity prep_cal_qc->selectivity accuracy_precision Accuracy & Precision prep_cal_qc->accuracy_precision matrix_effect Matrix Effect prep_cal_qc->matrix_effect stability Stability prep_cal_qc->stability analysis LC-MS/MS Analysis selectivity->analysis accuracy_precision->analysis matrix_effect->analysis stability->analysis data_review Data Review & Reporting analysis->data_review G Relationship of Key Validation Parameters method Validated Bioanalytical Method accuracy Accuracy accuracy->method precision Precision precision->method selectivity Selectivity selectivity->method selectivity->accuracy stability Stability stability->method stability->accuracy matrix_effect Matrix Effect matrix_effect->method matrix_effect->accuracy is_performance Internal Standard Performance is_performance->accuracy is_performance->precision is_performance->matrix_effect

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to SCFA Quantification Utilizing Butanoic-d7 Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the nuanced world of gut microbiome metabolites, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. As key mediators in host-microbiome interactions, understanding their precise concentrations is crucial for elucidating disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of analytical methodologies for SCFA quantification, with a specific focus on the use of Butanoic-d7 acid as an internal standard to ensure accuracy and reproducibility across different laboratory settings.

The following sections detail experimental protocols and present quantitative data from various studies, offering a comprehensive overview for selecting and implementing robust SCFA analysis.

Experimental Protocols: A Glimpse into Diverse Methodologies

The quantification of SCFAs is not a one-size-fits-all endeavor. Methodologies vary, primarily revolving around Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as the biological matrix, required sensitivity, and available instrumentation. A crucial element for reliable quantification is the use of a stable isotope-labeled internal standard, such as this compound, which mimics the analyte's behavior during sample preparation and analysis, thus correcting for variability.[1][2]

Here, we outline common experimental workflows:

1. Sample Preparation:

  • Fecal Samples: Samples are typically homogenized and then subjected to an extraction procedure. This often involves the addition of an organic solvent like isopropanol to preserve SCFA levels.[3][1][4][5] A deproteinization step, for instance with sulfosalicylic acid, may also be included.[6][7]

  • Serum/Plasma: Due to lower concentrations of SCFAs, serum and plasma samples require sensitive detection methods.[6][7] Sample preparation involves deproteinization followed by extraction.[6][7]

2. Derivatization: To enhance the volatility and chromatographic properties of SCFAs, a derivatization step is often employed, particularly for LC-MS analysis. A common method involves derivatization to 3-nitrophenylhydrazones (3NPH).[3][1][4][5]

3. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a traditional and robust method for SCFA analysis.[2][8] It offers excellent separation of volatile compounds. The use of a flame ionization detector (FID) is also a viable option.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, especially for complex biological matrices.[3][1][4][5][6][7]

The following diagram illustrates a generalized workflow for SCFA quantification.

SCFA_Quantification_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Serum) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (IS) Homogenization->Spiking Extraction Extraction Spiking->Extraction Derivatization Chemical Derivatization (e.g., 3-NPH) Extraction->Derivatization GCMS GC-MS/FID Analysis Extraction->GCMS LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification using Analyte/IS Ratio GCMS->Quantification LCMS->Quantification Results Results (Concentrations) Quantification->Results

A generalized workflow for SCFA quantification using an internal standard.

Quantitative Performance Across Laboratories

The use of a stable isotope-labeled internal standard like this compound is critical for achieving reproducible quantification, with several studies reporting coefficients of variation (CV) below 10%.[3][1][5] The following table summarizes key performance metrics from various published methods. It is important to note that direct comparisons should be made with caution due to differences in matrices, instrumentation, and specific protocols.

MethodAnalyte(s)Internal Standard(s)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)Recovery (%)Reference
GC-FID Acetic, Propionic, Butyric, etc.Not specified0.02 - 0.230.08 - 0.78> 0.9999454.24 - 140.94[8]
GC-MS Acetic, Propionic, Butyric, etc.d4-acetic acid, d6-propionic acid, d7-butyric acid Not specifiedNot specified≥ 0.98Not specified[2]
LC-MS/MS Acetic, Propionic, Butyric, Isobutyric[¹³C,D₃]-FA 2:0, [D₅]-FA 3:0, [D₇]-FA 4:0 Not specifiedNot specifiedNot specifiedNot specified[1]
LC-QQQ-MS Acetic, Propionic, Butyric, etc.¹³C₂-acetic acid, D₇-butyric acid , 2-ethylbutyric acid0.001 - 0.007 (ng/mL)0.003 - 0.019 (ng/mL)Not specified94 - 114[7]

LOD: Limit of Detection; LOQ: Limit of Quantification

This compiled data highlights that while different analytical platforms can be successfully employed for SCFA quantification, the use of appropriate internal standards like this compound is a consistent theme in robust methodologies. Researchers should carefully consider the specific requirements of their study when selecting a method and ensure thorough validation to guarantee the accuracy and reliability of their results. The high variability in SCFA production between individuals further underscores the need for precise and reproducible analytical methods.[9]

References

Evaluating the Isotopic Effect of Butanoic-d7 Acid on Chromatographic Retention Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with deuterium is a common practice in analytical chemistry, particularly in quantitative mass spectrometry where deuterated isotopologues serve as ideal internal standards. Butanoic-d7 acid, a stable isotope-labeled version of butanoic acid, is frequently employed for this purpose. While chemically similar, the difference in isotopic composition between Butanoic acid and this compound can lead to a discernible difference in their chromatographic retention times. This phenomenon, known as the chromatographic isotope effect, is a critical consideration for accurate analytical method development and data interpretation.[1]

This guide provides an objective comparison of the retention time behavior of this compound relative to its non-deuterated counterpart, supported by established chromatographic principles and detailed experimental protocols for their analysis.

The Chromatographic Isotope Effect: Why Deuterated Compounds Behave Differently

The primary reason for the retention time shift between an analyte and its deuterated analog is the difference in the physicochemical properties of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which results in a smaller van der Waals radius and reduced molecular polarizability for the deuterated molecule. These subtle differences influence the intermolecular interactions between the analyte and the stationary phase of the chromatography column.[2]

In gas chromatography (GC) and reversed-phase liquid chromatography (RP-LC), this typically results in the deuterated compound eluting slightly earlier than the non-deuterated compound. This is often referred to as the "inverse isotope effect." The weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase lead to a shorter retention time.[1]

Comparative Analysis of Retention Times

Table 1: Illustrative Comparison of Retention Times for Butanoic Acid and this compound

AnalyteChromatographic MethodExpected Retention Time (min)Expected Retention Time Shift (Δt_R) (min)
Butanoic AcidGC-MS5.50N/A
This compoundGC-MS5.45-0.05
Butanoic AcidLC-MS/MS (Reversed-Phase)4.20N/A
This compoundLC-MS/MS (Reversed-Phase)4.15-0.05

Note: The retention times presented are illustrative and will vary depending on the specific experimental conditions. The negative shift for this compound indicates its earlier elution.

Experimental Protocols

Accurate determination of the isotopic effect on retention time requires robust and well-defined analytical methods. Below are detailed protocols for the analysis of butanoic acid and its deuterated standard using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acids

This protocol is adapted from methods for the analysis of short-chain fatty acids in biological matrices.[3][4]

1. Sample Preparation (from an aqueous matrix):

  • To 1 mL of the sample, add a known amount of this compound as an internal standard.

  • Acidify the sample by adding 50 µL of 5 M HCl.

  • Extract the fatty acids by adding 2 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the ether layer to a clean vial.

  • Repeat the extraction with another 2 mL of diethyl ether and combine the ether layers.

  • Evaporate the ether under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 8°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Short-Chain Fatty Acids

This protocol involves derivatization to enhance chromatographic retention and detection sensitivity, as is common for short-chain fatty acids in LC-MS.[5]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample, add a known amount of this compound internal standard.

  • Precipitate proteins by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 50 µL of a solution containing 100 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.

  • Add 50 µL of a 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution containing 6% pyridine in 50% acetonitrile/water.

  • Incubate at 40°C for 30 minutes.

  • Dilute the sample with 900 µL of 10% acetonitrile in water for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 45 psi.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Aqueous Sample add_is Add this compound (Internal Standard) start->add_is acidify Acidify with HCl add_is->acidify extract Extract with Diethyl Ether acidify->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject into GC-MS concentrate->inject separate Chromatographic Separation (DB-FFAP Column) inject->separate detect Mass Spectrometric Detection (EI) separate->detect integrate Peak Integration detect->integrate compare Compare Retention Times (Butanoic Acid vs. This compound) integrate->compare

Caption: Workflow for GC-MS analysis of Butanoic Acid and this compound.

lcms_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Aqueous Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate derivatize Derivatize with 3-NPH/EDC precipitate->derivatize inject Inject into LC-MS/MS derivatize->inject separate Chromatographic Separation (C18 Column) inject->separate detect Tandem Mass Spectrometric Detection (ESI, MRM) separate->detect integrate Peak Integration detect->integrate compare Compare Retention Times (Derivatized Butanoic Acid vs. Derivatized this compound) integrate->compare

Caption: Workflow for LC-MS/MS analysis of Butanoic Acid and this compound.

Conclusion

The use of this compound as an internal standard is a well-established practice that significantly improves the accuracy and precision of quantitative analyses. However, researchers must be aware of the chromatographic isotope effect, which typically results in the earlier elution of this compound compared to its non-deuterated counterpart in GC and reversed-phase LC. While the absolute retention times will vary with the specific analytical method, a small, consistent shift is expected. Understanding and accounting for this phenomenon is crucial for correct peak identification and integration, ensuring the reliability of analytical results. The provided experimental protocols offer a robust starting point for the development of methods to analyze these compounds and evaluate their chromatographic behavior.

References

A Comparative Guide to the Performance of Butanoic-d7 Acid Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butanoic-d7 acid, a deuterated stable isotope of butyric acid, serves as an essential internal standard for the precise quantification of short-chain fatty acids (SCFAs) in complex biological matrices.[1][2][3] Its use is critical in metabolomics, nutritional research, and studies of the gut microbiome, where it corrects for variability during sample preparation and instrumental analysis.[4][5][6] This guide provides a comparative overview of this compound's performance characteristics in various mass spectrometry systems, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for SCFA analysis often depends on the required sensitivity, sample throughput, and instrument availability.[7][8] this compound is a reliable internal standard for both platforms, ensuring high accuracy and precision.[9] The following table summarizes typical performance characteristics from various validated methods.

Mass Spectrometer TypeMethodLimit of Quantification (LOQ)Linearity (R²)Precision (%CV or %RSD)Accuracy / Recovery (%)Biological Matrix
GC-MS Derivatization-FreeNot Specified> 0.991 - 4.5%95 - 117%Plasma, Feces, Cecum, Liver, Adipose Tissue[10][11]
GC-MS Propyl Esterification< 0.1 µg/mL> 0.99Not Specified97.8 - 108.3%Fecal Samples
LC-MS/MS (Triple Quad) 3-NPH Derivatization10 ng/mL> 0.99< 15% (Intra- & Inter-day)85 - 115%Human Serum[12]
LC-MS/MS (Triple Quad) Direct Analysis (No Derivatization)0.001 mM> 0.998< 12% (Intra-day) < 20% (Inter-day)92 - 120%Tissues, Plasma, Feces, Milk[13]
LC-HRAM-MS (Orbitrap) 3-NPH DerivatizationNot SpecifiedNot SpecifiedNot SpecifiedExcellent agreement (95–106%) with Triple Quad dataHuman Serum[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for key experiments utilizing this compound as an internal standard.

Sample Preparation
  • For GC-MS (Derivatization-Free):

    • Homogenize 30 mg of tissue or use 30 µL of plasma.[10]

    • Add an ethanol solution containing the this compound internal standard.[10]

    • Extract the SCFAs using ethanol.

    • Concentrate the samples via alkaline vacuum centrifugation.[10][11]

    • Prior to injection, acidify the samples with succinic acid to ensure volatility for GC analysis.[10][11]

  • For LC-MS/MS (with 3-NPH Derivatization):

    • To a serum or plasma sample, add an internal standard solution containing this compound prepared in acetonitrile.[15][14]

    • Precipitate proteins using a solvent like isopropanol or methanol.[12]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant containing the SCFAs and the internal standard for the derivatization step.

Derivatization Protocol for LC-MS/MS (3-NPH Method)

Derivatization is often employed in LC-MS to improve chromatographic retention and enhance ionization efficiency for SCFAs.[16][17] The 3-nitrophenylhydrazine (3-NPH) method is common.

  • Take the supernatant from the sample preparation step.

  • Add a solution of 200 mM 3-nitrophenylhydrazine (3-NPH).[18]

  • Add a solution of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine to catalyze the reaction.[18]

  • Incubate the mixture at 40°C for 30 minutes.[18]

  • After incubation, dilute the sample with a water/acetonitrile mixture and centrifuge before injection into the LC-MS/MS system.[18]

Chromatographic and Mass Spectrometric Conditions
  • Gas Chromatography (GC-MS):

    • Column: A column suitable for volatile fatty acid analysis is typically used.

    • Detection: Analytes are detected in selected ion monitoring (SIM) mode for quantification.[10][11]

  • Liquid Chromatography (LC-MS/MS):

    • Column: A reverse-phase column such as a Synergy Polar RP or ACE C18-AR is commonly used.[12][14] For direct analysis without derivatization, a porous graphitic carbon (PGC) column can effectively separate SCFA isomers.[13]

    • Mobile Phase: A typical gradient involves Water with 0.1% Formic Acid (A) and Acetonitrile (B).[12]

    • Ionization: Electrospray ionization (ESI) in negative mode is standard for derivatized SCFAs.[13][14]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments.[14]

      • MRM Transition for Butyric acid-NPH: A common transition is m/z 222 > 137.[12]

      • MRM Transition for underivatized Butyric acid: The transition monitored is m/z 87 > 43.[13]

    • High-Resolution MS (HRAM-MS): For instruments like the Orbitrap, analysis can be performed in full scan (FS), selected ion monitoring (SIM), or parallel reaction monitoring (PRM) modes.[15]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of a target Short-Chain Fatty Acid (SCFA) using this compound as an internal standard in an LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Feces) Add_IS 2. Spike with This compound (IS) Sample->Add_IS Extract 3. Extraction & Protein Precipitation Add_IS->Extract Deriv 4. Derivatization (e.g., with 3-NPH) Extract->Deriv LC 5. LC Separation Deriv->LC Sample Injection MS 6. MS/MS Detection (MRM Mode) LC->MS Quant 7. Peak Integration & Ratio Calculation (Analyte Area / IS Area) MS->Quant Raw Data Calib 8. Quantification via Calibration Curve Quant->Calib Result 9. Final Concentration Report Calib->Result

Caption: Workflow for SCFA quantification using this compound.

Discussion and Comparison

  • GC-MS: This platform offers high sensitivity and is a well-established method for SCFA analysis.[7] Derivatization-free methods simplify sample preparation, though derivatization can improve volatility and chromatographic peak shape.[7][10][11] GC-MS is particularly robust for volatile compounds like SCFAs.

  • LC-MS/MS (Triple Quadrupole - QQQ): This is the workhorse for quantitative analysis due to its high sensitivity, specificity, and wide dynamic range, especially when using MRM mode.[15][19] Derivatization with reagents like 3-NPH is often necessary to overcome the poor retention of underivatized SCFAs on standard reversed-phase columns.[16] However, recent methods using specialized columns allow for direct analysis without derivatization, simplifying the workflow.[13]

  • LC-HRAM-MS (e.g., Orbitrap, Q-TOF): High-resolution mass spectrometers offer excellent specificity, which can help differentiate analytes from matrix interferences, a common challenge in complex samples like serum or feces.[15][19] While traditionally used for qualitative and discovery work, modern HRAM instruments have quantitative capabilities that are comparable to triple quadrupoles for many applications.[14]

References

Safety Operating Guide

Safe Disposal of Butanoic-d7 Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of deuterated compounds like Butanoic-d7 acid is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

This compound, a stable isotope-labeled form of butyric acid, is a combustible liquid that can cause severe skin burns, and eye damage, and is suspected of causing genetic defects.[1] Inhalation may also lead to respiratory irritation.[1][2] Adherence to proper disposal protocols is therefore critical to mitigate these risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, compiled from various safety data sheets.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH227Combustible liquid[1]
Acute Toxicity (Oral)H302Harmful if swallowed[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][3]
Serious Eye Damage/IrritationH318, H319Causes serious eye damage[1][4]
Germ Cell MutagenicityH341Suspected of causing genetic defects[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should not be undertaken lightly. The following protocol outlines the recommended steps for safe disposal.

1. Small Spills and Residue Management:

In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or universal binders.[1] Once absorbed, a neutralizing agent should be applied. For acidic compounds like this compound, a weak base such as sodium bicarbonate (baking soda) or calcium hydroxide is recommended for neutralization.[5][6] The neutralized mixture should then be collected and placed in a suitable, clearly labeled, and sealed container for hazardous waste.[4]

2. Disposal of Unused or Waste this compound:

Direct disposal of this compound down the drain or with regular laboratory trash is strictly prohibited.[1][4][7] The recommended procedure for disposal is as follows:

  • Dilution: For small quantities, carefully dilute the this compound with a large amount of cold water. A general guideline is to aim for a concentration below 10%.[8] Always add the acid to the water, never the other way around, to prevent splashing and a violent exothermic reaction. [5]

  • Neutralization: Slowly add a weak base solution (e.g., sodium bicarbonate or sodium carbonate) to the diluted acid while stirring continuously in a suitable container.[5][6] Monitor the pH of the solution until it reaches a neutral range (pH 6-8). Be cautious as this reaction may produce gas (carbon dioxide) and heat.

  • Collection and Labeling: Once neutralized, the solution should be transferred to a designated and properly labeled hazardous waste container.[6] The label should clearly state "Neutralized this compound Waste" and include the date of neutralization.

  • Professional Disposal: The sealed container must be disposed of through a licensed hazardous waste disposal service or your institution's environmental health and safety (EHS) office.[3]

3. Disposal of Empty Containers:

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent before disposal.[8] The rinsate from this process should be collected and treated as hazardous waste, following the same neutralization and disposal protocol outlined above. Once thoroughly rinsed, the container can be disposed of in accordance with institutional guidelines for decontaminated laboratory glassware or plasticware.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Assessment cluster_spill Spill Response cluster_bulk Bulk Waste Disposal cluster_final Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill_or_bulk Spill or Bulk Waste? fume_hood->spill_or_bulk absorb Absorb with Inert Material spill_or_bulk->absorb Spill dilute Dilute with Cold Water spill_or_bulk->dilute Bulk Waste neutralize_spill Neutralize with Weak Base absorb->neutralize_spill collect_spill Collect in Labeled Container neutralize_spill->collect_spill ehs_disposal Dispose via EHS/Licensed Contractor collect_spill->ehs_disposal neutralize_bulk Neutralize with Weak Base dilute->neutralize_bulk collect_bulk Transfer to Waste Container neutralize_bulk->collect_bulk collect_bulk->ehs_disposal end End of Process ehs_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Butanoic-d7 acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Butanoic-d7 acid. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Classification

This compound is a deuterated form of butyric acid and shares its hazardous properties. It is classified as a combustible, corrosive, and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Ingestion is harmful.[3]

GHS Hazard Classification Summary

Hazard Class GHS Code Description
Skin Corrosion / Irritation H314 Causes severe skin burns and eye damage[2][3][4][5]
Acute Toxicity (Oral) H302 Harmful if swallowed[2][3]
Serious Eye Damage H318 Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation[1][6]
Flammable Liquids H227 Combustible liquid[1][5][6]

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[7][8]

Required Personal Protective Equipment

Protection Type PPE Specification Justification & Standards
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A full-face shield is recommended if there is a significant splash risk. Protects against splashes and vapors that can cause severe eye damage.[2][7][8][9] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[6][9]
Skin & Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber are recommended).[7][10] Lab coat or chemical-resistant apron/suit. Closed-toe shoes are mandatory. Prevents direct skin contact, which can cause severe chemical burns.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands.[2][9]

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of ventilation failure, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[9] | Protects against inhalation of vapors or mists, which can cause respiratory irritation.[1][7][9] |

Operational and Storage Plan

A systematic approach to handling and storage is crucial for safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary equipment, including this compound, reaction vessels, and spill cleanup materials.

    • Inspect all PPE for integrity before wearing.[2][9]

    • Have an accessible and tested safety shower and eyewash station nearby.[2]

  • Handling:

    • Conduct all work involving open containers of this compound inside a chemical fume hood to ensure adequate ventilation.[2][9]

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Avoid breathing vapors or mists.[1][2]

    • When transferring, pour slowly to minimize splashing.

    • Keep the container tightly closed when not in use.[1][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2][3][9]

    • Keep the container tightly closed and properly labeled.[1][9]

    • Store under an inert gas as the material is hygroscopic.[9]

    • Store away from incompatible materials and sources of ignition.[3][6]

Emergency Procedures

In case of accidental exposure or spillage, immediate and appropriate action is critical.

Emergency SituationProcedural Response
Spill Evacuate non-essential personnel. Ensure adequate ventilation.[9] Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, acid binders).[1] Collect the material into a suitable, closed container for disposal.[9] Do not let the product enter drains.[6][9]
Skin Contact Immediately remove all contaminated clothing.[1][2] Rinse the affected skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[3][9]
Inhalation Move the person to fresh air.[3][9] If breathing is difficult or stops, provide artificial respiration.[2][9] Seek immediate medical attention.[3][9]
Ingestion DO NOT induce vomiting.[2][3] Rinse mouth thoroughly with water.[3][9] Never give anything by mouth to an unconscious person.[2][9] Seek immediate medical attention.[3][9]

Disposal Plan

Chemical waste must be managed according to institutional and local regulations.

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated absorbents and disposable PPE) in a designated, compatible, and clearly labeled hazardous waste container.[9][11] The container must be kept tightly sealed when not in use.[12]

  • Neutralization (Expert Use Only):

    • Caution: Neutralization generates heat and potential vapors and should only be performed by trained personnel in a fume hood.[13]

    • This method is only for very small quantities (<25 mL) and where permitted by local regulations.[13] Acids without heavy metals may sometimes be neutralized.[13]

    • Slowly add the diluted acid waste to a large volume of a cold basic solution (e.g., sodium bicarbonate in water) with constant stirring.[13]

    • Test the pH to ensure it is neutral (pH 6-8) before considering sewer disposal, which must be approved by your institution's environmental safety office.[11]

  • Formal Disposal:

    • The primary and recommended method is to arrange for professional waste collection through your institution's Environmental Health and Safety (EHS) department.[12][13]

    • Do not pour this compound down the drain without proper treatment and authorization.[6][14]

Quantitative Data

Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₄HD₇O₂ or CD₃(CD₂)₂COOH[5][15]
Molecular Weight 95.15 g/mol [4][16]
CAS Number 73607-83-7[1][4][16]
Appearance Liquid[15]
Density 1.039 g/mL at 25 °C
Boiling Point 162 °C[6]
Melting Point -6 to -3 °C[6]
Flash Point 72 °C (161.6 °F) - closed cup

| Storage Temperature | Recommended +4°C or room temperature[5][16] |

Operational Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling, use, and disposal of this compound.

G start Start: Plan Experiment with this compound prep 1. Preparation - Work in Fume Hood - Gather Materials - Inspect PPE start->prep ppe 2. Don Full PPE - Safety Goggles/Face Shield - Nitrile/Butyl Gloves - Lab Coat prep->ppe handle 3. Handling & Use - Dispense in Fume Hood - Avoid Splashes & Vapors - Keep Container Closed ppe->handle emergency Emergency Event? handle->emergency spill Spill Occurs emergency->spill Yes (Spill) exposure Personal Exposure emergency->exposure Yes (Exposure) storage 4. Temporary Storage - Tightly Closed Container - Cool, Dry, Ventilated Area emergency->storage No spill_proc Follow Spill Procedure: - Evacuate & Ventilate - Absorb & Collect Waste spill->spill_proc first_aid Follow First Aid Procedure: - Remove Contaminated Clothing - Flush with Water - Seek Medical Attention exposure->first_aid waste 5. Waste Segregation - Collect all contaminated  materials in a labeled  hazardous waste container spill_proc->waste end End first_aid->end storage->waste dispose 6. Final Disposal - Contact EHS for Pickup - Follow Institutional Protocol waste->dispose dispose->end

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic-d7 acid
Reactant of Route 2
Butanoic-d7 acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.